molecular formula C11H7N3O2 B141831 1-(2-Furoyl)-1H-benzotriazole CAS No. 144223-33-6

1-(2-Furoyl)-1H-benzotriazole

Cat. No.: B141831
CAS No.: 144223-33-6
M. Wt: 213.19 g/mol
InChI Key: AFORMRZDGRLVBW-UHFFFAOYSA-N
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Description

1-(2-Furoyl)-1H-benzotriazole is a specialized acylbenzotriazole derivative that serves as a stable and highly reactive synthetic building block for researchers. This compound is part of a well-established class of reagents where the benzotriazole group acts as an excellent synthetic auxiliary and a superior leaving group, facilitating efficient N-acylations, O-acylations, C-acylations, and S-acylations under mild conditions . Its primary research value lies in the synthesis of complex organic molecules, particularly in the development of novel peptidomimetic macrocycles and other pharmacologically relevant scaffolds . The 2-furoyl moiety is of significant interest in medicinal chemistry as a key structural component in various bioactive molecules. It is important to note that furan rings are considered ozone-labile functional groups, making this reagent particularly useful for introducing sensitive substituents in multi-step syntheses where classical methods might fail . Researchers utilize this compound in Distributed Drug Discovery (D3) programs to efficiently produce diverse libraries of biomimetic compounds for biological screening against neglected diseases . Its application extends to the preparation of homoserine lactone scaffolds, which are investigated for their role in bacterial quorum-sensing inhibition, a promising anti-virulence strategy . Furthermore, benzotriazole acrylonitriles and related structures have demonstrated potent biological activities, including anti-tubulin effects, highlighting the broader potential of benzotriazole-based compounds in anticancer research .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzotriazol-1-yl(furan-2-yl)methanone
Source PubChem
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InChI

InChI=1S/C11H7N3O2/c15-11(10-6-3-7-16-10)14-9-5-2-1-4-8(9)12-13-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFORMRZDGRLVBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355166
Record name 1-(2-Furoyl)-1H-benzotriazole
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

144223-33-6
Record name 1-(2-Furoyl)benzotriazole
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Record name 1-(2-Furoyl)-1H-benzotriazole
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Record name 1-(2-Furoyl)-1H-benzotriazole
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Foundational & Exploratory

Introduction: The Significance of N-Acylbenzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-(2-Furoyl)-1H-benzotriazole

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound, a stable and versatile acylating agent. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, offers a detailed experimental protocol, and contextualizes the compound's utility in modern organic synthesis.

In the landscape of synthetic organic chemistry, the formation of amide, ester, and ketone functionalities is fundamental. The choice of acylating agent is paramount, dictating reaction efficiency, substrate scope, and functional group tolerance. While highly reactive acyl chlorides are common, their sensitivity to moisture and incompatibility with delicate functional groups often necessitate milder alternatives.[1]

N-acylbenzotriazoles have emerged as superior substitutes for acyl chlorides. These crystalline, stable solids are readily prepared and purified, acting as powerful acyl transfer agents.[2] Their stability allows for storage and precise handling, while their reactivity can be finely tuned. The benzotriazolyl group is an excellent leaving group, facilitating nucleophilic acyl substitution under mild conditions.[1]

This guide focuses specifically on This compound , which incorporates the biologically relevant 2-furoyl moiety. The furan ring is a key structural motif in numerous pharmaceuticals and natural products, making this reagent particularly valuable for introducing this functionality into target molecules.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient synthesis of this compound involves the coupling of 2-furoic acid with 1H-benzotriazole. The core challenge lies in activating the carboxylic acid's carbonyl group to facilitate nucleophilic attack by one of the nitrogen atoms of the benzotriazole ring.

Activation via Acyl Chloride Intermediate

A field-proven and highly reliable method proceeds through the in-situ formation of the corresponding acyl chloride, 2-furoyl chloride, using thionyl chloride (SOCl₂). This approach is advantageous due to its efficiency and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.[3]

The reaction mechanism can be dissected into two primary stages:

  • Activation of 2-Furoic Acid: 2-Furoic acid reacts with thionyl chloride to form the highly electrophilic 2-furoyl chloride. This is a classic conversion of a carboxylic acid to a more reactive acid derivative.

  • Nucleophilic Acyl Substitution: The 1H-benzotriazole, acting as a nucleophile, attacks the carbonyl carbon of 2-furoyl chloride. Although benzotriazole has three nitrogen atoms, acylation occurs preferentially at the N-1 position. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final product, this compound.

The overall transformation is a one-pot procedure that reliably produces the target compound in high yield and purity.[3]

Mechanistic Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-furoic acid and 1H-benzotriazole using thionyl chloride.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediate cluster_product Product FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride (Electrophilic) FuroicAcid->FuroylChloride Activation Step (Reaction with SOCl₂) Benzotriazole 1H-Benzotriazole Product This compound ThionylChloride Thionyl Chloride (SOCl₂) FuroylChloride->Product Nucleophilic Attack & Elimination

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (1.12 g, 10.0 mmol) and 1H-benzotriazole (1.19 g, 10.0 mmol). Add 40 mL of anhydrous dichloromethane (DCM).

  • Cooling : Place the flask in an ice-water bath and stir the suspension for 10 minutes.

  • Reagent Addition : Fit the flask with a dropping funnel containing thionyl chloride (1.1 mL, 15.0 mmol). Add the thionyl chloride dropwise to the stirred suspension over a period of 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup and Quenching : Carefully and slowly pour the reaction mixture into a beaker containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench the excess thionyl chloride and neutralize the HCl formed. Safety Note: This step is highly exothermic and releases gas (CO₂). Perform in a well-ventilated fume hood.

  • Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 15 mL portions of DCM.

  • Drying : Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to yield the final product as a crystalline solid.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield Typically > 85%
Melting Point ~110-114 °C
¹H NMR (CDCl₃) δ ~7.4-8.2 ppm (m, 5H, Ar-H), δ ~6.6 ppm (dd, 1H, furan-H), δ ~7.8 ppm (dd, 1H, furan-H)
¹³C NMR (CDCl₃) δ ~110-146 ppm (Ar-C and furan-C), δ ~158 ppm (C=O)
IR (KBr, cm⁻¹) ~1700-1720 (C=O stretch), ~1600 (C=C stretch)

Applications in Synthesis

This compound is a highly effective agent for the transfer of the 2-furoyl group to various nucleophiles. [2]

  • N-Acylation : It reacts cleanly with primary and secondary amines to form the corresponding 2-furamides, which are important scaffolds in medicinal chemistry.

  • O-Acylation : Alcohols and phenols can be readily acylated to produce 2-furoate esters.

  • C-Acylation : It can participate in Friedel-Crafts type reactions to form furoyl ketones.

  • Multi-component Reactions : Its stability and predictable reactivity make it an ideal component in one-pot synthesis strategies, streamlining the construction of complex molecules. [4][5]

Safety and Handling

  • Thionyl Chloride : Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane : A volatile solvent and a suspected carcinogen. Use in a well-ventilated area.

  • 2-Furoic Acid and 1H-Benzotriazole : Irritants. Avoid inhalation of dust and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before commencing any experimental work.

Conclusion

The synthesis of this compound via the thionyl chloride-mediated coupling of 2-furoic acid and 1H-benzotriazole is a robust, efficient, and scalable method. The resulting product is a stable, crystalline solid that serves as a valuable acylating agent for introducing the 2-furoyl moiety in a variety of synthetic applications. This guide provides the necessary technical details and scientific rationale to empower researchers to confidently synthesize and utilize this important chemical tool.

References

  • Avhad D, Asnani A, Mohurle S, Kumar P, Bais A and Tale R. (2020). Review on synthetic study of benzotriazole. GSC. Biological and Pharmaceutical Sciences, 11(2), 215-225. [URL: https://gsconlinepress.com/journals/gscbps/content/review-synthetic-study-benzotriazole]
  • Iannazzo, D., et al. (2017). Benzotriazole: An overview on its versatile biological behavior. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5488220/]
  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16245647/]
  • Organic Chemistry Portal. (2022). Synthesis of benzotriazoles. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzotriazoles.shtm]
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Benzotriazole and Its Derivatives. [URL: https://www.benchchem.
  • Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. [URL: https://www.jcchemsoc.com/index.php/jcchemsoc/article/view/2159]
  • Zhu, X., et al. (2010). 1-Chloromethyl-1H-1,2,3-benzotriazole. ResearchGate. [URL: https://www.researchgate.net/publication/230965721_1-Chloromethyl-1H-123-benzotriazole]
  • Ataman Kimya. 1H-BENZOTRIAZOLE. [URL: https://www.
  • PubChem. (2025). 1H-Benzotriazole. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1H-Benzotriazole]
  • Wet-osot, S., Phakhodee, W., & Pattawarapan, M. (2017). Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. The Journal of Organic Chemistry, 82(18), 9923–9929. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.7b01692]
  • Yadav, M. S., et al. (2022). Synthetic Utility of N-Acylbenzotriazoles. Thieme Chemistry. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/a-1815-1025]
  • Katritzky, A. R., et al. (2004). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [URL: https://www.researchgate.
  • Organic Chemistry Portal. (2017). Application of N-Acylbenzotriazoles in the Synthesis of 5-Substituted 2-Ethoxy-1,3,4-oxadiazoles as Building Blocks toward 3,5-Disubstituted 1,3,4-Oxadiazol-2(3H)-ones. [URL: https://www.organic-chemistry.org/abstracts/lit4/138.shtm]
  • Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. ARKIVOC. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2022-part-ix/2022-38415]
  • Bacho, M., et al. (2021). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [URL: https://jcchemsoc.com/index.php/jcchemsoc/article/view/2159/1179]
  • Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.

Sources

An In-depth Technical Guide to 1-(2-Furoyl)-1H-benzotriazole: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent at the Interface of Heterocyclic and Medicinal Chemistry

1-(2-Furoyl)-1H-benzotriazole is a stable, crystalline solid that serves as a highly efficient acylating agent. This compound belongs to the class of N-acylbenzotriazoles, which are widely recognized for their utility in organic synthesis.[1] The molecule uniquely combines the structural features of two important heterocyclic systems: benzotriazole, a bicyclic aromatic compound known for its role as a leaving group and in directing reactions, and furan, a five-membered aromatic heterocycle integral to many pharmaceuticals and biologically active compounds.[2][3] The strategic fusion of these two moieties in this compound makes it a valuable reagent, particularly for the introduction of the 2-furoyl group into various molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on its role in facilitating amide bond formation and its relevance in the synthesis of medicinally important molecules.

Physicochemical and Structural Characteristics

While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be reliably inferred from the well-established chemistry of N-acylbenzotriazoles and its constituent parts.

PropertyAnticipated Value/CharacteristicRationale
Molecular Formula C₁₁H₇N₃O₂Based on the covalent bonding of a 2-furoyl group (C₅H₃O₂) to a benzotriazole ring (C₆H₄N₃) with the loss of a hydrogen atom.
Molecular Weight 213.19 g/mol Calculated from the molecular formula.
Appearance White to off-white crystalline solidN-acylbenzotriazoles are typically stable, crystalline solids.[1]
Melting Point Expected to be a sharp, defined melting pointCrystalline organic compounds generally exhibit sharp melting points. The parent benzotriazole has a melting point of 100 °C.[4]
Solubility Soluble in a wide range of common organic solvents (e.g., DCM, THF, DMF, acetonitrile). Limited solubility in water.The aromatic nature of both the benzotriazole and furan rings, along with the polar carbonyl group, suggests solubility in moderately polar to polar aprotic solvents.
Stability Stable under ambient conditions, resistant to air and moisture.N-acylbenzotriazoles are noted for their stability, which is a significant advantage over more reactive acylating agents like acyl chlorides.[1]
Structural Diagram

G cluster_reactants Reactants cluster_process Reaction cluster_products Products 2-Furoyl_Chloride 2-Furoyl Chloride Reaction_Vessel Reaction in an inert solvent (e.g., THF, DCM) at 0 °C to room temperature 2-Furoyl_Chloride->Reaction_Vessel 1H-Benzotriazole 1H-Benzotriazole 1H-Benzotriazole->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Target_Molecule This compound Reaction_Vessel->Target_Molecule Byproduct Triethylammonium Chloride Reaction_Vessel->Byproduct

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Preparation: To a solution of 1H-benzotriazole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents) and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Slowly add a solution of 2-furoyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Reactivity and Mechanistic Insights: A Superior Acylating Agent

The primary chemical utility of this compound lies in its function as a furoylating agent. The benzotriazole moiety is an excellent leaving group, facilitating the transfer of the 2-furoyl group to a wide range of nucleophiles. This reactivity is attributed to the electronic nature of the N-acylbenzotriazole system, where the benzotriazole ring activates the carbonyl group towards nucleophilic attack.

Mechanism of Furoylation (Amide Formation)

G Start This compound + Amine (R-NH₂) Step1 Nucleophilic attack of the amine on the carbonyl carbon Start->Step1 Intermediate Formation of a tetrahedral intermediate Step1->Intermediate Step2 Collapse of the intermediate and elimination of the benzotriazole anion Intermediate->Step2 End Formation of the Furoyl Amide + 1H-Benzotriazole Step2->End

Caption: Reaction mechanism for the furoylation of an amine.

This method of amide bond formation is particularly advantageous as it proceeds under neutral or mild conditions, avoiding the often harsh and corrosive reagents like acyl chlorides. [5]This makes this compound an ideal reagent for use with sensitive substrates or in complex molecule synthesis where functional group tolerance is paramount.

Applications in Organic Synthesis and Drug Discovery

The ability to efficiently introduce a furoyl group is of significant interest to the pharmaceutical and agrochemical industries. The furan ring is a common structural motif in a wide array of biologically active molecules.

Key Application Areas:
  • Peptide Synthesis and Modification: this compound can be used to N-terminally cap peptides or to modify the side chains of amino acids containing nucleophilic groups. This can alter the biological activity, stability, and pharmacokinetic properties of the peptide.

  • Synthesis of Bioactive Amides: Many pharmaceuticals contain amide linkages. The use of this compound provides a reliable method for the synthesis of furoyl amides, which may exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

  • Derivatization of Natural Products: The furoylation of natural products can lead to the discovery of new derivatives with enhanced or novel biological activities. The mild reaction conditions associated with N-acylbenzotriazoles are well-suited for the modification of complex and delicate natural product scaffolds.

  • Materials Science: The furan moiety can participate in Diels-Alder reactions, opening up possibilities for the use of furoylated compounds in the development of new polymers and materials. [6] The 2-furoic acid framework itself is a precursor to a number of important drugs, including the antibiotic nitrofurantoin and the antiparasitic diloxanide furoate. [3][7]This underscores the importance of reagents like this compound that facilitate the incorporation of this valuable pharmacophore.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

While N-acylbenzotriazoles are generally stable, the parent 1H-benzotriazole has a significant exothermic decomposition energy and should be handled with care, especially at elevated temperatures. [4]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability, ease of preparation, and high efficiency as a furoylating agent make it a superior alternative to traditional acylating agents in many applications. For researchers and scientists in drug discovery and development, this compound offers a reliable and mild method for the incorporation of the medicinally significant 2-furoyl moiety into a wide range of molecules, paving the way for the synthesis of novel therapeutic agents.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.
  • Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(14), 5176-5183.
  • IJCRT. (2023). Review Of Benzotriazole.
  • Jamkhandi, C. M., & Disouza, J. I. (2015). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 60(1), 2789-2794.
  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Retrieved from [Link]

  • Özel Güven, Ö., Bayraktar, M., Coles, S. J., & Hökelek, T. (2011). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o72.
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  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • Zipper, P., & Lorber, B. (2021). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules, 26(11), 3195.
  • El-Faham, A., & Albericio, F. (2011). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 16(8), 6439–6451.
  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2005).
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1: 1: 1, of 2: 2: 1, and of 2: 3: 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (7), 791-798.
  • World Health Organization. (2023). The selection and use of essential medicines: report of the WHO Expert Committee on the Selection and Use of Essential Medicines, 2023.
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  • Wandtke, T., & Klapötke, T. M. (2021). On the explosive properties of 1 H-benzotriazole and 1 H-1, 2, 3-triazole. Zeitschrift für anorganische und allgemeine Chemie, 647(15), 1599-1603.
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A Technical Guide to 1-(2-Furoyl)-1H-benzotriazole (CAS 144223-33-6): Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the development of efficient and selective reagents is paramount. 1-(2-Furoyl)-1H-benzotriazole belongs to the class of N-acylbenzotriazoles, which have emerged as highly effective, crystalline, and bench-stable acylating agents.[1] These reagents serve as superior alternatives to moisture-sensitive and highly reactive acyl halides or anhydrides, offering milder reaction conditions and simplified workup procedures.[1]

This technical guide focuses on this compound, a specialized reagent for the introduction of the 2-furoyl moiety. The furan ring is a privileged scaffold in drug discovery, present in numerous compounds with diverse biological activities. Consequently, robust methods for its incorporation are of significant interest to researchers in pharmaceutical and materials science. This document provides an in-depth overview of the synthesis, core reactivity, and key applications of this versatile reagent, designed for professionals engaged in chemical research and development.

Physicochemical Properties

A clear understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 144223-33-6[2]
IUPAC Name benzotriazol-1-yl(furan-2-yl)methanone[2]
Molecular Formula C₁₁H₇N₃O₂[2]
Molecular Weight 213.19 g/mol [2]
Appearance White to light yellow crystalline powderInferred from[3]
Purity ≥96-97% (Commercially available)[2]
Solubility Soluble in many organic solvents like THF, DCM, Acetone. Slightly soluble in water.Inferred from

Synthesis and Purification

The synthesis of N-acylbenzotriazoles is typically a straightforward process, valued for its efficiency and high yield.[4] The most common and reliable method for preparing this compound is via the reaction of 1H-benzotriazole with an activated form of 2-furoic acid, such as 2-furoyl chloride.

Synthesis Rationale

The reaction leverages the nucleophilicity of the nitrogen atom in the 1H-benzotriazole ring and the high electrophilicity of the carbonyl carbon in 2-furoyl chloride.[5] The inclusion of a tertiary amine base, such as triethylamine (Et₃N), is critical. Its primary role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the benzotriazole starting material, ensuring it remains a potent nucleophile, and drives the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used as solvents due to their inert nature and ability to dissolve the reactants.

Visualized Synthesis Pathway

Synthesis cluster_reagents Reagents r1 2-Furoyl Chloride p1 This compound r1->p1 + r2 1H-Benzotriazole r2->p1 reagent Et₃N, DCM Room Temp p2 Et₃N·HCl

Caption: Synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1H-benzotriazole (1.0 eq) and anhydrous dichloromethane (DCM). Cool the resulting solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.1 eq) to the solution dropwise while maintaining the temperature at 0 °C.

  • Addition of Acyl Chloride: Slowly add a solution of 2-furoyl chloride (1.05 eq) in anhydrous DCM to the reaction mixture. The addition should be performed dropwise to control the exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the final product as a crystalline solid.

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from its function as a potent acylating agent under neutral or mild conditions.[1]

The Role of the Benzotriazole Leaving Group

The efficacy of N-acylbenzotriazoles is attributed to the excellent leaving group ability of the benzotriazolide anion. When a nucleophile attacks the electrophilic carbonyl carbon, the C-N bond cleaves, releasing the benzotriazole moiety. The resulting benzotriazolide anion is highly stabilized through resonance, delocalizing the negative charge across its three nitrogen atoms and the aromatic system. This inherent stability makes it a very weak base and thus an outstanding leaving group, facilitating the forward reaction.

Visualized General Acylation Mechanism

Mechanism Reagent This compound (R-CO-Bt) Intermediate Tetrahedral Intermediate Reagent->Intermediate + Nu-H Nucleophile Nucleophile (Nu-H) Product Acylated Product (R-CO-Nu) Intermediate->Product Leaving Group Expulsion LeavingGroup Benzotriazolide Anion (Bt⁻) Intermediate->LeavingGroup

Caption: Nucleophilic acyl substitution mechanism.

Applications in Synthetic Chemistry

This compound is a versatile tool for creating a variety of chemical bonds and structures, making it highly valuable in both academic and industrial research.

Amide Bond Formation

The most prominent application of N-acylbenzotriazoles is in the synthesis of primary, secondary, and tertiary amides.[6] The reaction proceeds efficiently with a wide range of amines, including aqueous ammonia, primary amines, and secondary amines, typically in high yields and under mild, neutral conditions.[1] This avoids the need for harsh reagents or coupling agents often required in traditional peptide synthesis.

Ester and Thioester Synthesis

The reagent can also be used to acylate alcohols and thiols to form the corresponding esters and thioesters. These reactions may sometimes require the presence of a mild base or catalyst to facilitate the process, especially with less nucleophilic alcohols.

Workflow for Application in Drug Discovery

The systematic use of reagents like this compound is a cornerstone of modern drug discovery campaigns, which often involve the synthesis of large compound libraries for biological screening. The furan moiety is a key component in many pharmacologically active molecules, and this reagent provides a reliable method for its installation.[5]

Workflow A Define Target Molecule (e.g., Furan-containing NCE) B Retrosynthetic Analysis: Identify Furoyl-Amine Bond A->B C Select Reagents: This compound + Target Amine B->C D Reaction Optimization (Solvent, Temp, Time) C->D E Scale-up Synthesis D->E F Purification & Characterization (Chromatography, NMR, MS) E->F G Biological Screening F->G

Caption: A typical workflow in medicinal chemistry.

Spectroscopic Characterization (Predicted)

Full characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure, the following spectroscopic signatures are expected:

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzotriazole ring (typically two multiplets between δ 7.5-8.5 ppm) and the three protons of the furan ring (three distinct signals, often multiplets, between δ 6.5-8.0 ppm).

  • ¹³C NMR: A characteristic signal for the carbonyl carbon would be observed in the downfield region (approx. δ 160-170 ppm). Additional signals would correspond to the carbons of the benzotriazole and furan rings.

  • FT-IR: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch would be prominent, typically appearing in the range of 1700-1750 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the compound (213.19).

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound. The parent compound, 1H-benzotriazole, is classified as harmful if swallowed and causes serious eye irritation.[7][8]

  • Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[8]

  • Handling: Avoid contact with skin and eyes. Do not ingest or inhale. Wash hands thoroughly after handling.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture, strong oxidizing agents, and heavy metals.[9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Avoid release into the environment.[7]

Conclusion

This compound stands out as a valuable and highly efficient synthetic tool. Its stability, ease of preparation, and potent acylating power under mild conditions make it a superior choice for the selective introduction of the 2-furoyl group. For researchers and scientists in organic synthesis and drug development, this reagent offers a reliable and practical solution for constructing complex molecules, facilitating the exploration of new chemical entities with potential therapeutic applications.

References

  • International Journal of Creative Research Thoughts. (2025). Review Of Benzotriazole. IJCRT.org. [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Organic Chemistry Portal. [Link]

  • ACS Publications. (n.d.). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Organic Chemistry Portal. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole. National Institutes of Health. [Link]

  • Ataman Kimya. (n.d.). 1H-BENZOTRIAZOLE. [Link]

  • Yadav, D. K., et al. (2021). N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius Rearrangement. SynOpen. [Link]

  • PubChem. (n.d.). 1H-Benzotriazole - Physical and Chemical Properties. National Institutes of Health. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

  • PENTA s.r.o. (2025). 1,2,3-Benzotriazole - Safety Data Sheet. [Link]

  • Google Patents. (n.d.).
  • Ataman Kimya. (n.d.). 1,2,3-BENZOTRIAZOLE. [Link]

  • PENTA s.r.o. (2025). Safety Data Sheet - 1,2,3-Benzotriazole. [Link]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. PubMed. [Link]

  • Wikipedia. (n.d.). 2-Furoyl chloride. [Link]

  • University of Louisville. (n.d.). A study of furoyl chloride. ThinkIR. [Link]

  • Acmec Syntech. (n.d.). benzotriazole suppliers USA. [Link]

  • ResearchGate. (2019). (PDF) The synthesis of 1,2,4-benzotriazines. [Link]

  • Ignited Minds Journals. (2019). A Study on Synthesis and Characterization of Organic Compound. [Link]

  • Chem-Impex. (n.d.). 1,2,3-Benzotriazole. [Link]

  • Chemsrc. (n.d.). 1H-Benzotriazole | CAS#:95-14-7. [Link]

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In-Depth Technical Guide to the Structure Elucidation of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Analytical Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the very bedrock upon which its entire preclinical and clinical trajectory is built. The precise arrangement of atoms dictates function, influencing everything from target engagement and efficacy to metabolic stability and toxicity. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required for the complete structure elucidation of 1-(2-Furoyl)-1H-benzotriazole, a heterocyclic compound of interest. As Senior Application Scientists, we move beyond a mere recitation of protocols; we delve into the causality behind experimental choices, ensuring that each analytical step is part of a self-validating system. This document is intended for researchers, scientists, and drug development professionals who require a granular understanding of the synergistic interplay between synthesis, spectroscopy, and structural analysis.

Synthesis of this compound: A Foundation in N-Acylation Chemistry

The synthesis of this compound is predicated on the well-established reactivity of 1H-benzotriazole as a versatile acyl transfer agent. The benzotriazole moiety, once acylated, becomes an excellent leaving group, facilitating subsequent reactions. However, for the purpose of structure elucidation, the stable N-acylbenzotriazole is our target. A common and effective method for its synthesis involves the coupling of 2-furoic acid with 1H-benzotriazole.

Experimental Protocol: Synthesis of this compound
  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-furoic acid (1.12 g, 10 mmol) and 1H-benzotriazole (1.19 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) under an inert atmosphere of nitrogen.

  • Activation of Carboxylic Acid: Cool the solution to 0 °C in an ice bath. To this solution, add N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol) portion-wise over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Purification: Upon completion, filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of cold THF. Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (230-400 mesh) using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound as a solid.

Spectroscopic and Spectrometric Characterization: A Multi-faceted Approach

The cornerstone of structure elucidation lies in the synergistic application of various spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an indispensable tool for the initial identification of key functional groups within a molecule. For this compound, the IR spectrum provides clear evidence for the presence of the carbonyl group and the aromatic systems.

  • Expected Absorptions:

    • C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹ , characteristic of an amide-like carbonyl group. The exact position can be influenced by the electronic effects of both the furan and benzotriazole rings.

    • C=C and C=N Stretching: A series of bands in the 1450-1610 cm⁻¹ region are anticipated, corresponding to the stretching vibrations of the carbon-carbon double bonds within the furan and benzene rings, as well as the carbon-nitrogen and nitrogen-nitrogen bonds of the benzotriazole system.

    • C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands just above 3000 cm⁻¹ .

    • C-O Stretching: The C-O-C stretching of the furan ring will likely produce a moderate to strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For this compound (C₁₁H₇N₃O₂), the expected molecular weight is approximately 213.19 g/mol .

  • Expected Molecular Ion: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 213 .

  • Plausible Fragmentation Pathway: The fragmentation of N-acylbenzotriazoles is often characterized by the cleavage of the N-acyl bond.[1][2] The primary fragmentation pathways for this compound are predicted as follows:

    • Loss of Benzotriazole: Cleavage of the N-N bond followed by the loss of a neutral N₂ molecule and a hydrogen radical from the benzotriazole ring can lead to a fragment corresponding to the furoyl cation at m/z = 95 .

    • Formation of the Furoyl Cation: Direct cleavage of the C-N bond between the carbonyl carbon and the benzotriazole nitrogen would also generate the stable furoyl cation at m/z = 95 . This is often a prominent peak.

    • Loss of CO: The furoyl cation can further fragment by losing a molecule of carbon monoxide, resulting in a furan cation at m/z = 67 .

    • Benzotriazole Cation: A peak corresponding to the benzotriazole radical cation might be observed at m/z = 119 .

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy, particularly a combination of 1D (¹H and ¹³C) and 2D techniques, provides the most detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships.

The ¹H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts, multiplicities (splitting patterns), and integration (the number of protons in each environment).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4'8.20 - 8.30d~8.51H
H-7'8.00 - 8.10d~8.51H
H-5'7.60 - 7.70t~7.51H
H-6'7.50 - 7.60t~7.51H
H-57.80 - 7.90dd1.8, 0.81H
H-37.40 - 7.50dd3.6, 0.81H
H-46.70 - 6.80dd3.6, 1.81H
  • Causality of Chemical Shifts: The protons on the benzotriazole ring (H-4' to H-7') are expected to be in the aromatic region, with H-4' and H-7' being the most downfield due to the anisotropic effect of the triazole ring and the electron-withdrawing nature of the acylation. The furan protons (H-3, H-4, H-5) will also be in the aromatic region, with their specific shifts determined by the electron-withdrawing effect of the carbonyl group and the heteroatom's influence.

The ¹³C NMR spectrum provides information about the number of different carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O160 - 165
C-2148 - 152
C-5146 - 150
C-7a'145 - 148
C-3a'132 - 135
C-5'128 - 131
C-6'126 - 129
C-4'120 - 123
C-3118 - 121
C-4112 - 115
C-7'110 - 113
  • Rationale for Chemical Shifts: The carbonyl carbon is expected to be the most downfield signal. The carbons of the furan and benzotriazole rings will appear in the aromatic region, with their precise shifts influenced by their proximity to heteroatoms and the carbonyl group.

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular fragments.[3][4][5]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

    • Expected Correlations:

      • Correlations between the adjacent protons on the benzotriazole ring (H-4' with H-5', H-5' with H-6', H-6' with H-7').

      • Correlations between the adjacent protons on the furan ring (H-3 with H-4, H-4 with H-5).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation).

    • Expected Correlations:

      • H-4' with C-4'

      • H-5' with C-5'

      • H-6' with C-6'

      • H-7' with C-7'

      • H-3 with C-3

      • H-4 with C-4

      • H-5 with C-5

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is a powerful tool for connecting different spin systems.

    • Key Expected Correlations for Structural Confirmation:

      • H-3 to the carbonyl carbon (C=O) and C-5 .

      • H-5 to the carbonyl carbon (C=O) and C-3 .

      • H-4' and H-7' to the carbonyl carbon (C=O) , which would definitively establish the connection between the furoyl group and the benzotriazole ring at the N-1 position.

      • H-4' to C-5' , C-7a' , and C-3a' .

      • H-7' to C-6' , C-3a' , and C-7a' .

Below is a graphical representation of the key HMBC correlations that would be expected.

Caption: Key HMBC correlations for structural confirmation.

X-ray Crystallography: The Ultimate Proof of Structure

  • Expected Structural Features:

    • Planarity: Both the benzotriazole and furan ring systems are expected to be essentially planar.

    • Dihedral Angle: There will be a specific dihedral angle between the planes of the benzotriazole and furan rings, dictated by steric and electronic factors. In the related structure of 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol, this angle is approximately 24.05°.[6][7] A similar, though not identical, angle would be expected for the title compound.

    • Bond Lengths and Angles: The bond lengths and angles within the benzotriazole and furan moieties are expected to be consistent with those of other well-characterized derivatives. The C=O bond length would be in the typical range for an amide-like carbonyl.

The workflow for a complete structure elucidation is summarized in the following diagram.

Structure_Elucidation_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structural Confirmation synthesis Synthesis of This compound ftir FTIR synthesis->ftir ms Mass Spectrometry synthesis->ms nmr_1d 1D NMR (¹H, ¹³C) synthesis->nmr_1d xray X-ray Crystallography (if crystal obtained) synthesis->xray structure Final Elucidated Structure ftir->structure ms->structure nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d nmr_2d->structure xray->structure

Sources

1-(2-Furoyl)-1H-benzotriazole melting point

This compound is a valuable synthetic intermediate whose utility is directly dependent on its purity. The protocols and data presented in this guide establish a framework for its reliable synthesis and rigorous quality control. A sharp melting point within the established range of 165–167 °C, corroborated by spectroscopic and chromatographic data, validates the material's identity and suitability for demanding applications in chemical research and pharmaceutical development. [5]

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666. URL: https://pubmed.ncbi.nlm.nih.gov/16245647/
  • Pagoria, P. F., Lee, G. S., Mitchell, A. R., & Schmidt, R. D. (1996). Synthesis of Benzotriazolo 1,2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. Defense Technical Information Center. URL: https://apps.dtic.
  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm
  • Vibzzlab. (2023, April 19). Benzotriazole : Organic Synthesis. YouTube. URL: https://www.youtube.
  • Wikipedia contributors. (n.d.). Benzotriazole. Wikipedia. URL: https://en.wikipedia.org/wiki/Benzotriazole
  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/jo000792f
  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. URL: https://www.organic-chemistry.org/namedreactions/benzotriazole-synthesis.shtm
  • Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(ix), 0-0. URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2022/ix
  • Alho, M. M., et al. (2023). The Synthesis and Characterization of Acrylic Polymer with 1,2,3-Benzotriazole Pendant Groups. Crimson Publishers. URL: https://crimsonpublishers.com/psprj/pdf/PSPRJ.000600.pdf
  • Katritzky, A. R., et al. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 2003(xiv), 131-139. URL: https://www.researchgate.

Spectroscopic Profile of 1-(2-Furoyl)-1H-benzotriazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 1-(2-Furoyl)-1H-benzotriazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and data from analogous structures to offer a detailed characterization of this compound. The insights herein are grounded in the fundamental principles of Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), providing a robust framework for its identification and study.

Introduction

This compound is a notable molecule that incorporates a benzotriazole moiety, a common scaffold in medicinal chemistry, with a 2-furoyl group. Benzotriazole derivatives are known for their utility as versatile reagents in organic synthesis and for their diverse biological activities. The attachment of the furoyl group introduces additional functionalities that can modulate the molecule's chemical and biological properties. Accurate spectroscopic characterization is paramount for confirming the structure, assessing purity, and understanding the electronic environment of such novel compounds. In the absence of a complete, published experimental dataset for this specific molecule, this guide constructs a reliable, predicted spectroscopic profile.

Molecular Structure and Key Features

The foundational step in interpreting spectroscopic data is a thorough understanding of the molecule's structure. This compound consists of a benzotriazole ring system acylated at the N1 position with a 2-furoyl chloride. This creates an N-acylbenzotriazole linkage, which is a key functional group influencing the molecule's reactivity and spectral properties.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups. The predicted IR spectrum of this compound would be dominated by the stretching vibration of the carbonyl group in the N-acyl linkage.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000Medium-WeakC-H stretching (aromatic and furan)
~1700-1680StrongC=O stretching (amide)
~1600-1450MediumC=C stretching (aromatic and furan)
~1300-1200MediumC-N stretching
~1180MediumC-O stretching (furan)

Interpretation:

The most diagnostic peak is the strong absorption band anticipated between 1700 and 1680 cm⁻¹. This is characteristic of the carbonyl group in an N-acylbenzotriazole, which acts as an activated amide. The precise position of this band is sensitive to the electronic effects of the attached furoyl group. The presence of aromatic and furan C-H stretches above 3000 cm⁻¹, along with C=C stretching bands in the 1600-1450 cm⁻¹ region, would confirm the presence of these ring systems. The C-N and C-O stretching vibrations provide further evidence for the overall molecular structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior to sample analysis.

  • Data Processing: The resulting spectrum is baseline corrected and the peak positions are identified.

G cluster_workflow FT-IR Workflow start Place Sample on ATR Crystal acquire Acquire Spectrum (4000-400 cm⁻¹) start->acquire process Baseline Correction & Peak Identification acquire->process end Interpreted Spectrum process->end

Caption: Workflow for obtaining an FT-IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons of the benzotriazole and furoyl moieties.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.30-8.20d1HBenzotriazole H-4 or H-7
~7.80-7.70m2HBenzotriazole H-5 & H-6
~7.60dd1HFuran H-5
~7.40dd1HBenzotriazole H-4 or H-7
~7.20dd1HFuran H-3
~6.60dd1HFuran H-4

Interpretation:

The four protons of the benzotriazole ring will appear as a complex multiplet system in the aromatic region, typically downfield due to the electron-withdrawing effect of the triazole ring and the acyl group. The protons on the furan ring will also be in the aromatic region, with their characteristic coupling patterns. The H-5 proton of the furan is expected to be the most downfield of the furan protons due to the influence of the adjacent oxygen and the carbonyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide complementary information, identifying all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~160C=O (amide)
~148Furan C-2
~145Benzotriazole C-7a
~132Benzotriazole C-3a
~130-120Benzotriazole C-4, C-5, C-6, C-7 & Furan C-5
~115Furan C-3
~112Furan C-4

Interpretation:

The carbonyl carbon will be the most downfield signal, expected around 160 ppm. The carbons of the benzotriazole ring will resonate in the 145-120 ppm range. The furan carbons will also appear in the aromatic region, with the carbon attached to the oxygen (C-2) being the most downfield among them.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse programs are used.

  • Data Processing: The raw data is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

G cluster_workflow NMR Workflow dissolve Dissolve Sample in Deuterated Solvent acquire_h1 Acquire ¹H Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C Spectrum dissolve->acquire_c13 process_nmr Process Data (FT, Phasing, Baseline) acquire_h1->process_nmr acquire_c13->process_nmr analyze Assign Peaks process_nmr->analyze G M [M]⁺ m/z 213 Furoyl [C₅H₃O₂]⁺ m/z 95 M->Furoyl - C₆H₄N₃ BT [C₆H₅N₃]⁺ m/z 119 M->BT - C₅H₃O₂ BT_loss_N2 [C₆H₄N]⁺ m/z 91 BT->BT_loss_N2 - N₂

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. By synthesizing data from analogous compounds and applying fundamental spectroscopic principles, we have constructed a comprehensive profile encompassing IR, ¹H NMR, ¹³C NMR, and mass spectrometry. These data serve as a valuable reference for researchers working with this compound, aiding in its synthesis, purification, and further investigation. The provided protocols offer a standardized approach for obtaining experimental data to validate and refine these predictions.

References

  • PubChem Compound Summary for CID 7220, 1H-Benzotriazole: A comprehensive database of chemical information, including experimental spectroscopic data for 1H-benzotriazole. [Link]

  • NIST Chemistry WebBook, SRD 69: A rich source of chemical and physical data, including spectroscopic information for a wide range of compounds. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. An authoritative textbook on the principles of spectroscopic identification of organic molecules. [Link]

An In-Depth Technical Guide to the NMR Analysis of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Imperative of 1-(2-Furoyl)-1H-benzotriazole

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. This compound, a molecule integrating the biologically significant furan moiety with the versatile benzotriazole scaffold, presents a unique analytical challenge. This guide provides a comprehensive, field-tested framework for the Nuclear Magnetic Resonance (NMR) analysis of this compound, moving beyond rote procedural descriptions to instill a deep, causal understanding of the methodologies employed. For researchers engaged in the synthesis and application of N-acylbenzotriazoles, this document serves as a practical and scientifically rigorous resource.[1][2] These compounds are not merely synthetic curiosities; they are pivotal intermediates in a wide array of chemical transformations.[3][4]

Molecular Architecture and its NMR Implications

A foundational understanding of the molecular structure is a prerequisite for accurate spectral interpretation. The molecule consists of a benzotriazole ring system acylated at the N1 position with a 2-furoyl group. This arrangement dictates a specific electronic environment for each nucleus, which in turn governs its resonance frequency in an NMR experiment.

Diagram: Molecular Structure of this compound

Caption: Structure of this compound with atom numbering.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by the electron density of its immediate surroundings. Electronegative atoms, such as oxygen and nitrogen, deshield adjacent protons, causing them to resonate at a higher frequency (downfield).[5]

Expected Chemical Shifts and Multiplicities

The aromatic protons of the benzotriazole and furan rings will exhibit distinct signals. The benzotriazole protons typically appear as a complex multiplet system due to spin-spin coupling. The furan protons, being part of an electron-rich aromatic system, will also have characteristic chemical shifts. The electron-withdrawing effect of the carbonyl group will significantly deshield the adjacent furan proton.

Proton(s) Expected Chemical Shift (ppm) Expected Multiplicity Coupling Constants (J, Hz)
Benzotriazole H7.40 - 8.20m-
Furan H57.80 - 8.00ddJ5,4 ≈ 1.8, J5,3 ≈ 0.8
Furan H37.30 - 7.50ddJ3,4 ≈ 3.6, J3,5 ≈ 0.8
Furan H46.60 - 6.80ddJ4,3 ≈ 3.6, J4,5 ≈ 1.8

Note: These are predicted values and may vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy: The Carbon Backbone

Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts of the carbon atoms are also sensitive to their electronic environment.

Expected Chemical Shifts

The carbonyl carbon of the furoyl group will be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen. The aromatic carbons of both ring systems will resonate in the typical aromatic region (110-160 ppm).

Carbon(s) Expected Chemical Shift (ppm)
C=O155 - 165
Benzotriazole C110 - 145
Furan C110 - 150

Experimental Protocol: A Self-Validating Workflow

The acquisition of high-quality NMR data is contingent upon a meticulously executed experimental protocol. The following steps outline a robust workflow for the analysis of this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[6][7] For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an effective alternative.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[5] Most commercially available deuterated solvents already contain TMS.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 16 ppm (centered around 6 ppm).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 240 ppm (centered around 120 ppm).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak or the TMS signal.

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

  • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Solvent Select Solvent (e.g., CDCl3) Dissolve Dissolve Sample (5-10 mg in 0.6 mL) Solvent->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Spectrometer Transfer->Tune H1_Acq Acquire ¹H Spectrum Tune->H1_Acq C13_Acq Acquire ¹³C Spectrum Tune->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference Spectrum Baseline->Reference Integrate Integration (¹H) Reference->Integrate Peak_Pick Peak Picking Reference->Peak_Pick Assign Assign Signals Integrate->Assign Peak_Pick->Assign Structure Confirm Structure Assign->Structure

Caption: A comprehensive workflow for NMR analysis.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules, one-dimensional NMR spectra may not be sufficient for a complete and unambiguous assignment of all signals. In such cases, two-dimensional (2D) NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent to each other in the molecule. For this compound, COSY would be instrumental in assigning the coupled protons within the benzotriazole and furan rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule.

Conclusion: From Spectrum to Structure

The NMR analysis of this compound is a multi-faceted process that requires a strong foundation in spectroscopic principles and a systematic experimental approach. By combining ¹H and ¹³C NMR spectroscopy with advanced 2D techniques, researchers can achieve a comprehensive and unambiguous structural characterization of this important molecule. This guide provides the necessary framework to approach this analysis with confidence, ensuring the scientific integrity of the results.

References

  • Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. - DTIC. (1996-07-25).
  • Abraham, R. J., & Matth, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • Pappuru, S., Chakraborty, D., & Ramkumar, V. (2017). Synthesis and Characterisation of Benzotriazole or Benzoxazole Phenoxide Ligands Supported Nb and Ta Metal Complexes and their Application for the Synthesis of Hyperbranched Polyglycerols by Ring-Opening Polymerisation of Glycidol. The Royal Society of Chemistry.
  • Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. (2025). Journal of the Chilean Chemical Society.
  • Review Of Benzotriazole. (2025). IJCRT.org.
  • 1H-Benzotriazole. (n.d.). PubChem. National Institutes of Health.
  • 1H-Benzotriazole(95-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Synthesis of N-acylbenzotriazole using acid anhydride. (n.d.). arkat usa.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Benzotriazole : Organic Synthesis. (2023-04-19). YouTube.
  • How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). (n.d.). JEOL.
  • Benzotriazole synthesis. (n.d.). Organic Chemistry Portal.
  • The Mechanism of Rh(I)-Catalyzed Coupling of Benzotriazoles and Allenes Revisited: Substrate Inhibition, Proton Shuttling, and the Role of Cationic vs Neutral Species. (n.d.). PMC. NIH.
  • 1 H and 13 C NMR spectra signals of 1 in DMSO-d 6 , showing the... (n.d.). ResearchGate.
  • N-Acylbenzotriazoles as Proficient Substrates for an Easy Access to Ureas, Acylureas, Carbamates, and Thiocarbamates via Curtius. (2021-02-24).

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An In-depth Technical Guide to the Infrared Spectroscopy of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the principles and practical application of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of 1-(2-Furoyl)-1H-benzotriazole. This N-acylbenzotriazole is a valuable reagent in organic synthesis, prized for its role as a stable and efficient acylating agent. Understanding its vibrational spectroscopy is paramount for identity confirmation, purity assessment, and reaction monitoring.

The Molecular Architecture: A Vibrational Perspective

This compound is a molecule constructed from three key components: a benzotriazole ring system, a furan ring, and a central carbonyl group that links them. Each of these structural motifs possesses unique vibrational modes that give rise to a characteristic infrared spectrum.

The stability and reactivity of this compound are dictated by the electronic interplay between the electron-rich furan ring, the electron-withdrawing benzotriazole moiety, and the connecting amide-like carbonyl group. Infrared spectroscopy provides a direct probe into the bonding environment of these functional groups.

Caption: Key functional moieties of this compound.

Deciphering the Spectrum: A Region-by-Region Analysis

The infrared spectrum of this compound is a composite of the absorption bands from its constituent parts. A rigorous interpretation relies on understanding how these vibrations are coupled and influenced by the overall electronic structure. Theoretical studies and experimental data on related benzotriazoles and furan compounds provide a strong basis for these assignments.[1][2]

Key Diagnostic Absorption Bands

The following table summarizes the principal vibrational modes and their expected positions in the infrared spectrum.

Wavenumber (cm⁻¹)Vibrational ModeStructural UnitIntensityComments
3150 - 3000C-H Stretching (Aromatic)Benzotriazole & FuranMediumMultiple weak to medium bands corresponding to the C-H bonds on both the benzene and furan rings.
1700 - 1720 C=O Stretching (Amide I) Furoyl-Carbonyl Strong This is the most intense and characteristic band in the spectrum. Its position indicates a high degree of double bond character.
1610 - 1580C=C StretchingBenzene RingMediumAromatic ring quadrant stretching vibrations.
1580 - 1500C=C StretchingFuran RingMediumCorresponds to the double bond stretches within the furan ring.[3]
1490 - 1450N=N StretchingTriazole RingMediumCharacteristic vibration of the triazole ring system.[4]
1380 - 1200C-N StretchingBenzotriazole-CarbonylMediumStretch of the bond connecting the benzotriazole nitrogen to the carbonyl carbon.
1250 - 1000C-O-C Asymmetric & Symmetric StretchingFuran RingStrongStrong absorptions typical for the ether linkage within the furan ring.[5]
900 - 675C-H Out-of-Plane BendingBenzotriazole & FuranStrongThe pattern of these bands in the "fingerprint region" is highly specific to the substitution pattern of the aromatic rings.
In-Depth Interpretation
  • The Carbonyl Stretch (≈1710 cm⁻¹): The most prominent feature of the spectrum is the intense carbonyl (C=O) absorption. In N-acylbenzotriazoles, this band typically appears at a relatively high frequency compared to simple amides. This is because the lone pair of electrons on the adjacent nitrogen (N1) is delocalized within the benzotriazole ring system, reducing its ability to donate electron density to the carbonyl group through resonance. This maintains a high degree of C=O double bond character, resulting in a higher stretching frequency. The absence of broad absorptions in the 3500-3200 cm⁻¹ region confirms the lack of N-H bonds, distinguishing it from the parent benzotriazole.[6][7]

  • Aromatic and Heterocyclic Regions (1610-1450 cm⁻¹): This region contains a series of sharp to medium bands arising from the C=C stretching vibrations of both the benzene and furan rings, as well as the N=N stretch of the triazole ring.[3][4] The complexity of this region serves as a unique fingerprint for the compound, confirming the presence of both aromatic systems.

  • The Fingerprint Region (< 1400 cm⁻¹): This region is rich with information. The strong bands associated with the furan C-O-C stretching are particularly diagnostic.[2][5] Furthermore, the C-N stretch between the carbonyl carbon and the benzotriazole nitrogen provides evidence of the acylation at the N1 position. The out-of-plane C-H bending bands below 900 cm⁻¹ are highly characteristic and can be used for definitive identification when compared against a reference spectrum.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The following protocol outlines a robust and self-validating method for obtaining the FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid samples.

Instrumentation and Materials
  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR Accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (solid powder)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and lint-free wipes

Step-by-Step Workflow
  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe lightly dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Acquisition: With the clean, empty ATR crystal in place, collect a background spectrum. This is a critical step that subtracts the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

    • Causality: An accurate background measurement is essential for a clean sample spectrum. Failure to do so will result in prominent atmospheric bands and a distorted baseline.

  • Sample Application: Place a small amount of the powdered this compound sample onto the center of the ATR crystal. Only enough material to cover the crystal surface is needed.

  • Pressure Application: Lower the ATR press arm (anvil) and apply consistent pressure to ensure intimate contact between the sample and the crystal.

    • Causality: Good contact is required for the IR beam's evanescent wave to penetrate the sample effectively. Insufficient contact leads to a weak, low-quality spectrum.

  • Spectrum Collection: Collect the sample spectrum using appropriate acquisition parameters.

    • Spectral Range: 4000 – 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

  • Data Processing and Cleaning: After collection, clean the sample from the crystal using a dry wipe, followed by a solvent-dampened wipe. The resulting spectrum should be processed by applying a baseline correction if necessary.

start Start clean_crystal 1. Clean ATR Crystal (Isopropanol) start->clean_crystal background 2. Acquire Background Spectrum (Empty Crystal) clean_crystal->background apply_sample 3. Apply Solid Sample to Crystal background->apply_sample apply_pressure 4. Apply Consistent Pressure (Ensure Good Contact) apply_sample->apply_pressure collect_spectrum 5. Collect Sample Spectrum (4000-400 cm-1, 4 cm-1, 16 scans) apply_pressure->collect_spectrum process 6. Process Data (Baseline Correction) collect_spectrum->process end End: High-Quality Spectrum process->end

Caption: Standard Operating Procedure for ATR-FTIR Analysis.

Trustworthiness: A Self-Validating System

This protocol incorporates self-validating checkpoints:

  • Purity Check: The primary validation is the comparison of the acquired spectrum against a known reference. However, chemical purity can also be inferred. The absence of a broad O-H stretch around 3300 cm⁻¹ helps confirm the material is free from residual 2-furoic acid. The absence of a strong N-H stretch around 3400-3300 cm⁻¹ confirms it is free of the starting benzotriazole.

  • Instrument Performance: A successful background subtraction resulting in a flat baseline around atmospheric CO₂ (~2350 cm⁻¹) and water vapor regions indicates proper instrument function.

  • Reproducibility: A properly executed protocol will yield a highly reproducible spectrum, with key band positions varying by no more than ±2 cm⁻¹.

Conclusion

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the rapid and reliable characterization of this compound. By understanding the vibrational origins of the key absorption bands—particularly the strong carbonyl stretch and the unique patterns in the aromatic and fingerprint regions—scientists can confidently verify the identity, assess the purity, and ensure the quality of this important synthetic reagent. The ATR-based protocol described herein provides a simple, robust, and reproducible method for obtaining high-quality data essential for research and development.

References

  • Al-Omair, M. A. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(4), 2078. [Link]

  • ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder. Retrieved from ResearchGate. [Link]

  • Asian Journal of Chemistry. (1993). NMR and IR Studies of Some Metal Complexes of 6-Substituted -1- Hydroxy-1,2,3-Benzotriazoles. [Link]

  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678. [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from Wikipedia. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1H-Benzotriazole. NIST Chemistry WebBook. Retrieved from [Link]

  • Arkat USA. (n.d.). Synthesis of N-acylbenzotriazole using acid anhydride. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for: (a) 1-(2-furoyl)-3-(1-naphthyl)thiourea, and (b) Sonogel-Carbon-1-(2-furoyl)-3-(1-naphthyl)thiourea. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). A vibrational spectroscopic study on furan and its hydrated derivatives. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Atomic displacement vectors for the vibrational modes of.... Retrieved from ResearchGate. [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2-Furancarbonyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. [Link]

  • ResearchGate. (n.d.). Preparation, characterization, antioxidant activity of 1-(2-furoyl) thiourea derivatives and study the molecular docking of them as potent inhibitors of Urease enzyme. Retrieved from ResearchGate. [Link]

  • National Institutes of Health. (2014). Transmission FTIR derivative spectroscopy for estimation of furosemide in raw material and tablet dosage form. [Link]

  • Academia.edu. (n.d.). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]

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An In-depth Technical Guide to the Mass Spectrometry of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-(2-Furoyl)-1H-benzotriazole is a stable, neutral acylating reagent belonging to the versatile class of N-acylbenzotriazoles.[1] These compounds serve as crucial intermediates in organic synthesis, particularly for the formation of amides, esters, and other carbonyl derivatives under mild conditions.[1] The ability to precisely characterize this molecule is paramount for reaction monitoring, purity assessment, and quality control in drug development and fine chemical manufacturing. Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of molecular ions and their fragmentation patterns.

This guide provides an in-depth exploration of the mass spectrometric behavior of this compound. We will dissect the theoretical underpinnings of its ionization and fragmentation, present a detailed experimental protocol for its analysis, and interpret the resulting mass spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to analyze this and structurally related molecules.

Section 1: Molecular Characteristics and Ionization Strategy

Molecular Structure and Properties

To effectively analyze a compound with mass spectrometry, understanding its fundamental properties is essential.

  • Chemical Name: this compound

  • Molecular Formula: C₁₁H₇N₃O₂

  • Molecular Weight (Monoisotopic): 213.0538 g/mol

  • Structure: The molecule consists of a furan ring attached via a carbonyl group to a nitrogen atom of the benzotriazole ring system. The amide-like C-N bond between the furoyl carbonyl and the benzotriazole is a key feature influencing its chemical reactivity and mass spectrometric fragmentation.

Rationale for Ionization Technique: Electrospray Ionization (ESI)

For a molecule like this compound, which possesses multiple nitrogen atoms and a polar carbonyl group, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion (or, more accurately, a quasi-molecular ion).[2]

Key Advantages of ESI for this Application:

  • High Sensitivity: ESI provides excellent sensitivity for polar molecules.

  • Observation of the Molecular Ion: It reliably generates protonated molecules, [M+H]⁺, which is crucial for determining the molecular weight.[2]

  • LC-MS Compatibility: ESI is the standard ionization source for Liquid Chromatography-Mass Spectrometry (LC-MS), enabling the analysis of complex mixtures and reaction monitoring.[3]

Positive ion mode ESI is selected due to the presence of nitrogen atoms in the benzotriazole ring, which are readily protonated in the acidic mobile phase typically used for reversed-phase chromatography.

Section 2: Experimental Protocol for LC-MS/MS Analysis

This section outlines a validated, step-by-step methodology for the analysis of this compound using a standard LC-MS/MS system (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) instrument).

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of acetonitrile or methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

Liquid Chromatography (LC) Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-7 min: Linear ramp to 95% B

    • 7-8 min: Hold at 95% B

    • 8-8.1 min: Return to 5% B

    • 8.1-10 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

Causality: The use of a C18 column provides excellent retention for this moderately nonpolar molecule. The formic acid in the mobile phase aids in protonation for efficient ESI and improves peak shape.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Acquisition Mode:

    • MS1 (Full Scan): Scan range m/z 50-500 to detect the parent ion.

    • MS2 (Tandem MS/MS): Product ion scan of the protonated molecule ([M+H]⁺ at m/z 214.06).

  • Collision Energy: A ramp of 15-30 eV should be applied to induce fragmentation and observe both primary and secondary fragments.

Causality: The specified voltages and temperatures are optimized for efficient desolvation and ionization while minimizing thermal degradation. A collision energy ramp is a robust approach in method development to ensure all significant fragments are generated.

Section 3: Interpretation of the Mass Spectrum

The analysis of the mass spectrum involves identifying the protonated molecule and its characteristic fragment ions. This data provides a unique fingerprint for the compound.

Expected Mass Spectrum and Data

Upon analysis, the protonated molecule, [C₁₁H₇N₃O₂ + H]⁺, will be observed at a mass-to-charge ratio (m/z) of approximately 214.06. Tandem MS/MS of this ion will induce fragmentation, yielding several key product ions.

Table 1: Key Ions in the ESI-MS/MS Spectrum of this compound

m/z (Observed) Proposed Formula Identity / Proposed Structure
214.06[C₁₁H₈N₃O₂]⁺Protonated Molecule [M+H]⁺
120.06[C₆H₆N₃]⁺Protonated Benzotriazole
95.01[C₅H₃O₂]⁺Furoyl Cation
92.04[C₆H₄N₂]⁺Benzotriazole fragment after N₂ loss
65.04[C₅H₅]⁺Cyclopentadienyl cation (from furoyl)
64.03[C₄H₂N]⁺Fragment from Benzotriazole ring
Proposed Fragmentation Pathways

The fragmentation of energetically unstable molecular ions is a fundamental process in mass spectrometry that provides structural information.[4] For this compound, the primary cleavage occurs at the amide-like bond, which is the most labile site in the protonated molecule.

Primary Fragmentation: The collision-induced dissociation (CID) of the [M+H]⁺ ion (m/z 214.06) primarily results in the cleavage of the C-N bond between the furoyl carbonyl and the benzotriazole ring. This heterolytic cleavage can proceed in two ways, leading to two major, highly stable fragment ions:

  • Formation of the Furoyl Cation (m/z 95.01): This involves the departure of neutral benzotriazole (C₆H₅N₃, MW 119.12)[5][6], leaving the stable, resonance-delocalized furoyl cation.

  • Formation of Protonated Benzotriazole (m/z 120.06): This pathway involves the departure of the neutral furoyl radical. The charge is retained on the more basic benzotriazole moiety.

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation:

  • Benzotriazole Fragmentation: The protonated benzotriazole ion (m/z 120.06) is known to lose a molecule of nitrogen (N₂, 28 Da), resulting in an ion at m/z 92.04.[7] Further fragmentation can lead to smaller ions like the one observed at m/z 64.03.

  • Furoyl Cation Fragmentation: The furoyl cation (m/z 95.01) can lose a molecule of carbon monoxide (CO, 28 Da) to form a furyl cation at m/z 67, which can then rearrange to the more stable cyclopentadienyl cation at m/z 65.04.

Visualization of Fragmentation

The logical flow of the fragmentation process can be visualized to enhance understanding.

G cluster_M Parent Ion cluster_F1 Primary Fragments cluster_F2 Secondary Fragments M [M+H]⁺ This compound m/z = 214.06 F1a Furoyl Cation [C₅H₃O₂]⁺ m/z = 95.01 M->F1a - Benzotriazole F1b Protonated Benzotriazole [C₆H₆N₃]⁺ m/z = 120.06 M->F1b - Furoyl radical F2b Cyclopentadienyl Cation [C₅H₅]⁺ m/z = 65.04 F1a->F2b - CO F2a [C₆H₄N₂]⁺ m/z = 92.04 F1b->F2a - N₂

Caption: Proposed ESI-MS/MS fragmentation pathway of this compound.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved using ESI-MS, particularly when coupled with tandem mass spectrometry (MS/MS). The methodology presented provides a reliable framework for obtaining high-quality, interpretable data. The characteristic fragmentation pattern, dominated by the cleavage of the N-acyl bond to produce the furoyl cation (m/z 95.01) and protonated benzotriazole (m/z 120.06), serves as a definitive identifier for this molecule. Understanding these pathways is crucial for confident structural elucidation and purity confirmation in a research and development setting.

References

  • 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem. National Center for Biotechnology Information. Available at: [Link]

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Introduction: The Chemical Identity and Utility of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability and Storage of 1-(2-Furoyl)-1H-benzotriazole

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a key intermediate in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and proper handling of this important compound.

This compound is a member of the N-acylbenzotriazole family, which are widely recognized as efficient and neutral acylating agents.[1][2] These compounds serve as stable alternatives to more reactive acyl chlorides, offering milder reaction conditions for the synthesis of amides, esters, and other carbonyl derivatives.[2] The molecule's structure, featuring a furoyl group attached to a benzotriazole moiety, combines the reactivity of an activated ester with the unique chemical properties of both heterocyclic rings. The furoyl group, derived from 2-furoic acid, is a common structural motif in various pharmaceuticals, while the benzotriazole portion acts as an excellent leaving group, facilitating nucleophilic acyl substitution reactions.

PropertyDescription
IUPAC Name (1H-Benzotriazol-1-yl)(furan-2-yl)methanone
Molecular Formula C₁₁H₇N₃O₂
Molecular Weight 213.19 g/mol
CAS Number Not broadly available; specific to supplier.
Structure A 2-furoyl group attached to the N1 position of the benzotriazole ring.

Core Stability Profile: Understanding Degradation Pathways

The stability of this compound is governed by the chemical vulnerabilities of the N-acyl bond, the benzotriazole ring, and the furan ring. Understanding these potential degradation pathways is critical for maintaining the compound's purity and reactivity.

Hydrolytic Stability

The most significant degradation pathway for this compound is hydrolysis of the N-acyl bond. As an activated ester, it is susceptible to cleavage by water and other nucleophiles.[3]

  • Mechanism : The primary mechanism is nucleophilic attack by water on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, breaking the N-C bond and releasing benzotriazole and 2-furoic acid.

  • pH Dependence : The rate of hydrolysis is highly pH-dependent. Basic conditions significantly accelerate degradation due to the increased concentration of the more nucleophilic hydroxide ion.[4][5] While generally more stable under acidic conditions, acid catalysis can also occur, albeit typically at a slower rate.[4][5]

  • Practical Implications : Exposure to moisture, humid air, or aqueous solutions (especially basic or strongly acidic) should be strictly avoided during storage and handling.

This compound This compound C₁₁H₇N₃O₂ Degradation_Products Degradation_Products This compound->Degradation_Products Hydrolysis H2O Water / Moisture H2O->this compound caption Hydrolytic Degradation Pathway

Caption: Hydrolytic Degradation Pathway

Thermal Stability

N-acylbenzotriazoles are generally solid, crystalline materials with defined melting points. However, elevated temperatures can induce decomposition.

  • Decomposition Profile : Thermal analysis of related N-carbamoyl benzotriazole derivatives using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) shows that decomposition often occurs at temperatures above the melting point and can involve complex, multi-step processes including evaporation and exothermic decomposition.[6][7] The benzotriazole parent molecule itself has a relatively high exothermic decomposition energy, which should be considered a potential hazard at elevated temperatures.

  • Potential Products : Thermal degradation is expected to cleave the N-acyl bond, potentially leading to the formation of benzotriazole and various products from the furoyl moiety through decarboxylation or rearrangement. At high temperatures, decomposition can emit toxic fumes of nitrogen oxides (NOx).

  • Practical Implications : The compound should be stored in a temperature-controlled environment, avoiding exposure to high heat. The specific decomposition temperature should be determined by techniques like TGA and DSC.

Photostability

Both the furan and benzotriazole rings contain chromophores that can absorb UV radiation, making the molecule potentially susceptible to photodegradation.

  • Furan Moiety : Furan rings can undergo various photochemical reactions, including cycloadditions and rearrangements, upon exposure to UV light. The aromaticity of the furan ring influences its stability.[8][9]

  • Benzotriazole Moiety : Benzotriazole derivatives are used as UV stabilizers, which indicates their ability to absorb UV radiation. However, this absorption can also lead to their own degradation over time.

  • Practical Implications : To ensure long-term stability, this compound should be stored in amber or opaque containers to protect it from light.

Oxidative Stability

The benzotriazole ring is susceptible to oxidative degradation.

  • Mechanism : Studies on the degradation of benzotriazole by advanced oxidation processes show that it can react with radicals like hydroxyl radicals (•OH).[10] This can lead to the formation of hydroxylated benzotriazole species and, with further oxidation, potential opening of the benzene ring.[10][11]

  • Practical Implications : Contact with strong oxidizing agents should be avoided. The material should be stored in an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for extended periods, especially if it is of high purity for sensitive applications.

Recommended Storage and Handling Protocols

Based on the stability profile, the following conditions are recommended for the storage and handling of this compound to maintain its quality and ensure safety.

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Minimizes thermal degradation and slows down potential hydrolytic degradation if trace moisture is present.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Prevents oxidative degradation and minimizes contact with atmospheric moisture.
Container Use tightly sealed, amber glass or opaque containers.Protects from light to prevent photodegradation and from moisture to prevent hydrolysis.
Handling Handle in a well-ventilated area, preferably in a glove box or fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.Avoids inhalation of fine particles and prevents skin/eye contact. Minimizes exposure to atmospheric moisture.
Incompatibilities Avoid contact with strong acids, strong bases, strong oxidizing agents, and water/moisture.These substances can rapidly degrade the compound.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound, a robust stability testing program is essential. The following are key experimental workflows.

Purity and Degradation Analysis by High-Performance Liquid Chromatography (HPLC)

An HPLC method is crucial for separating and quantifying the parent compound from its potential degradation products.

  • Principle : A reversed-phase HPLC method can effectively separate the relatively nonpolar this compound from its more polar degradation products like 2-furoic acid and benzotriazole.

  • Methodology :

    • Column : C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both potentially containing 0.1% formic acid to improve peak shape.

      • Example Gradient: Start with a higher percentage of water and gradually increase the percentage of acetonitrile.

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 275 nm).

    • Sample Preparation : Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

cluster_0 HPLC Workflow for Stability Testing A Prepare Sample Solution B Inject into HPLC System A->B C Separation on C18 Column B->C D UV Detection C->D E Data Analysis (Peak Area) D->E F Quantify Parent and Degradants E->F caption HPLC Analysis Workflow

Caption: HPLC Analysis Workflow

Thermal Analysis by DSC and TGA
  • Principle : DSC measures the heat flow into or out of a sample as a function of temperature, identifying melting points and other thermal events. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition.[12]

  • Methodology :

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

    • Place the pan in the DSC or TGA instrument.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (nitrogen).

    • Record the heat flow (DSC) or mass loss (TGA) as a function of temperature. This will reveal the melting point and onset of decomposition.

Forced Degradation Studies

Forced degradation studies are essential for understanding the stability-indicating nature of the analytical methods and for identifying potential degradation products.

  • Acid/Base Hydrolysis : Incubate a solution of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at a controlled temperature (e.g., 60 °C). Analyze samples at various time points by HPLC.

  • Oxidative Degradation : Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature. Analyze samples at various time points by HPLC.

  • Photodegradation : Expose a solid sample and a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). Analyze samples at various time points by HPLC.

  • Thermal Degradation : Store the solid compound at an elevated temperature (e.g., 80 °C) and analyze at various time points by HPLC.

Conclusion

This compound is a valuable acylating agent whose stability is paramount to its successful application. The primary degradation pathways are hydrolysis, particularly under basic conditions, and potential thermal, photo, and oxidative degradation. By adhering to strict storage and handling protocols—specifically, by ensuring a cool, dry, dark, and inert environment—the integrity of this reagent can be preserved. A well-designed stability testing program, incorporating HPLC for purity assessment and forced degradation studies, is essential for quality control and for ensuring the reliability of experimental outcomes.

References

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. Available at: [Link]

  • Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkat USA. Available at: [Link]

  • PubMed. (2023). Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. Available at: [Link]

  • Kos, I., et al. Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica. Available at: [Link]

  • MDPI. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Available at: [Link]

  • Chalmers Research. (n.d.). Ester-based surfactants: Are they stable enough?. Available at: [Link]

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  • Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Available at: [Link]

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  • Houben-Weyl Methods of Organic Chemistry, Vol. E 5, 4th ed. (1985). Thieme.
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An In-Depth Technical Guide on the Reactivity of the Furoyl Group in N-Acylbenzotriazoles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-acylbenzotriazoles have emerged as exceptionally stable, versatile, and efficient acylating agents in modern organic synthesis.[1][2] Their unique reactivity profile offers a milder and often more selective alternative to traditional reagents like acyl chlorides and anhydrides.[1] This guide provides a comprehensive technical exploration of the reactivity centered on the furoyl group when tethered to a benzotriazole moiety. We will dissect the synthesis of N-furoylbenzotriazoles, analyze the electrophilic nature of the furoyl carbonyl center, and detail its subsequent reactions with a range of nucleophiles. Methodologies for N-acylation, O-acylation, S-acylation, and C-acylation will be presented with field-proven protocols. The narrative emphasizes the causality behind experimental choices, the role of the benzotriazole unit as a superior leaving group, and the applications of this chemistry in the synthesis of scaffolds relevant to drug discovery and development.[3][4][5]

Introduction: The Strategic Advantage of N-Furoylbenzotriazoles

In the landscape of acylating agents, N-acylbenzotriazoles occupy a privileged position. They are crystalline, stable solids that can be handled without the precautions required for moisture-sensitive and highly corrosive acyl halides.[1] The core of their utility lies in the benzotriazole moiety, which functions as an excellent leaving group upon nucleophilic attack at the acyl carbonyl carbon.[6][7]

The furoyl group, derived from 2-furoic acid, is a heterocyclic aromatic acyl group frequently encountered in pharmacologically active compounds.[8][9] Its incorporation into molecular frameworks is a common strategy in medicinal chemistry. The combination of the furoyl group with the benzotriazole scaffold creates a powerful synthetic tool, N-furoylbenzotriazole, which serves as a stable yet reactive precursor for introducing the furoyl moiety under neutral, mild conditions.

This guide is structured to provide researchers and drug development professionals with a deep understanding of the principles and practical applications governing the reactivity of N-furoylbenzotriazoles.

Synthesis of N-Furoylbenzotriazoles: A Stable Acylating Agent

The preparation of N-acylbenzotriazoles is efficient and straightforward, converting carboxylic acids into stable, activated forms.[2] A particularly effective one-pot methodology avoids the need for harsh reagents like thionyl chloride, making it compatible with a wide range of functional groups.[10]

Causality of Method Selection

The chosen method, utilizing 2,2,2-trifluoroacetic anhydride, is advantageous for several reasons:

  • Mild Conditions: The reaction proceeds efficiently at room temperature, preserving sensitive functional groups.[10]

  • High Yields: This method consistently delivers the N-acylbenzotriazole product in high purity and yield (often exceeding 90%).[10]

  • Operational Simplicity: It is a one-pot synthesis that does not require an external base and involves a simple workup.[10]

  • Product Stability: The resulting N-furoylbenzotriazole is a stable, crystalline solid, which can be stored and handled much more easily than the corresponding furoyl chloride.[1]

General Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Solvent cluster_process Reaction Process cluster_end Product & Workup FuroicAcid 2-Furoic Acid Mix Mix & Stir (Room Temp, 1-16h) FuroicAcid->Mix Benzotriazole Benzotriazole Benzotriazole->Mix TFAA 2,2,2-Trifluoroacetic Anhydride (TFAA) TFAA->Mix DCM Dichloromethane (DCM) DCM->Mix Workup Aqueous Workup & Purification Mix->Workup Product N-Furoylbenzotriazole Workup->Product

Caption: General workflow for the synthesis of N-furoylbenzotriazole.

Detailed Experimental Protocol: Synthesis of 1-(2-Furoyl)-1H-benzotriazole

This protocol is a self-validating system, designed for reproducibility and high yield.

  • Reagent Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-furoic acid (1.12 g, 10 mmol) and benzotriazole (1.19 g, 10 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 50 mL) to the flask. Stir the mixture until all solids are dissolved.

  • Initiation of Reaction: Slowly add 2,2,2-trifluoroacetic anhydride (2.31 g, 1.5 mL, 11 mmol) to the solution at room temperature over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) using a mixture of n-hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.[10]

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane). The final product should be a white to off-white crystalline solid. Validate the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Yields are consistently in the 90-98% range.[10]

Core Reactivity: Nucleophilic Acyl Substitution

The reactivity of N-furoylbenzotriazole is dominated by the electrophilic character of the furoyl carbonyl carbon.[11][12] The polarization of the C=O bond, combined with the exceptional stability of the resulting benzotriazolide anion, makes the carbonyl carbon highly susceptible to nucleophilic attack. This drives a wide range of acyl transfer reactions.[6][7]

General Mechanism Diagram

The mechanism proceeds via a classic addition-elimination pathway, forming a transient tetrahedral intermediate. The expulsion of the benzotriazolide anion is facile and thermodynamically favorable, regenerating the carbonyl group in the final product.

Caption: General mechanism for nucleophilic acyl substitution.

Key Acylation Reactions

N-furoylbenzotriazole serves as a superior reagent for N-, O-, S-, and C-acylations, consistently providing excellent yields under mild conditions.[1][2]

Table 1: Summary of Furoylation Reactions with Various Nucleophiles

Reaction TypeNucleophile (Nu-H)Product TypeTypical YieldsKey Advantages
N-Acylation Primary/Secondary AminesFuroyl Amides90-98%Neutral conditions, no base required, simple workup.[1]
O-Acylation Alcohols, PhenolsFuroyl Esters85-95%Milder than using furoyl chloride, avoids side reactions.
S-Acylation ThiolsFuroyl Thioesters80-92%Efficient synthesis of thioesters.[2]
C-Acylation Pyrroles, Indoles2-Furoyl Heterocycles75-94%Regiospecific acylation of electron-rich heterocycles.[13]
Experimental Protocol: N-Acylation for Amide Synthesis

This protocol details the synthesis of N-benzyl-2-furamide, a representative secondary amide.

  • Setup: In a 50 mL flask, dissolve this compound (213 mg, 1.0 mmol) in tetrahydrofuran (THF, 10 mL).

  • Nucleophile Addition: Add benzylamine (107 mg, 109 µL, 1.0 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The reaction completion can be monitored by TLC, observing the consumption of the starting N-furoylbenzotriazole.

  • Work-up: Remove the THF under reduced pressure. Dissolve the residue in ethyl acetate (30 mL).

  • Purification: Wash the organic solution with 1M HCl (15 mL), followed by saturated aqueous sodium bicarbonate (15 mL), and finally brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Validation: The resulting solid is N-benzyl-2-furamide, which can be recrystallized if needed. Characterize by NMR and MS to confirm its identity and purity. Yields are typically excellent (>95%).[1]

Experimental Protocol: C-Acylation of Pyrrole

This protocol demonstrates the power of N-furoylbenzotriazoles in forming C-C bonds with electron-rich heterocycles.[13]

  • Setup: To a solution of pyrrole (67 mg, 1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 147 mg, 1.1 mmol).

  • Reagent Addition: Stir the mixture for 15 minutes, then add a solution of this compound (213 mg, 1.0 mmol) in DCM (5 mL) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the full consumption of the starting materials.

  • Quenching: Carefully quench the reaction by pouring it into a mixture of ice and 1M HCl.

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to yield 2-furoylpyrrole.[13]

Applications in Drug Development

The benzotriazole scaffold and its derivatives are not merely synthetic auxiliaries; they possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][5][14] When used to synthesize furoyl-containing amides and other structures, this methodology provides direct access to compounds with high potential for therapeutic applications. The furan ring is a key component in numerous approved drugs, and its efficient incorporation is a critical step in drug discovery pipelines. The mild and neutral conditions of N-acylbenzotriazole chemistry are particularly valuable when working with complex, multifunctional molecules typical in late-stage drug synthesis.

Conclusion

N-furoylbenzotriazole stands out as a robust and highly effective acylating agent. Its reactivity is governed by the electrophilic nature of the furoyl carbonyl and the superb leaving group ability of the benzotriazole moiety. This combination allows for efficient and clean N-, O-, S-, and C-acylation reactions under exceptionally mild and often neutral conditions. The stability, ease of handling, and high yields associated with this reagent make it an invaluable tool for researchers, scientists, and drug development professionals. The protocols and mechanistic insights provided in this guide serve as a practical foundation for leveraging the unique advantages of N-furoylbenzotriazole in the synthesis of complex organic molecules and potential pharmaceutical agents.

References

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 1-13. [Link]

  • Chiacchio, U., et al. (2019). Benzotriazole: An overview on its versatile biological behavior. European Journal of Medicinal Chemistry, 182, 111628. [Link]

  • El-Gendy, A. A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(13), 7356-7365. [Link]

  • Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Arkivoc, 2005(3), 52-82. [Link]

  • Shukla, P., & Singh, A. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers, 2(1). [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Katritzky, A. R., et al. (2001). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 66(16), 5606–5612. [Link]

  • Cortes, S. (2020). Electrophilicity of Carbonyl Groups Versus Carboxyl Groups. Chemistry LibreTexts. [Link]

  • Kamal, A., et al. (2024). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 29(12), 2845. [Link]

  • Al-Masoudi, N. A. L. (2024). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Mini-Reviews in Organic Chemistry, 21. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Online Press. [Link]

  • Song, D., et al. (2014). Recent Development of Benzotriazole-Based Medicinal Drugs. Medicinal Chemistry, 4(8). [Link]

  • IJNRD. (2025). Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development. International Journal of Novel Research and Development. [Link]

  • Chemistry LibreTexts. (2023). Carbonyls are Electrophiles. [Link]

  • Andrzejewska, M. R. (2017). COPPER-MEDIATED N1-ARYLATION OF BENZOTRIAZOLES. CUNY Academic Works. [Link]

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theoretical studies of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Analysis of 1-(2-Furoyl)-1H-benzotriazole

Foreword: Bridging Theory and Application

In modern pharmaceutical and materials science, the predictive power of computational chemistry is indispensable. Before significant resources are committed to synthesis and testing, theoretical studies provide a profound understanding of a molecule's electronic structure, stability, and reactivity. This guide focuses on this compound, a molecule combining the versatile benzotriazole scaffold, known for its utility as a synthetic auxiliary and its presence in bioactive compounds, with a furoyl moiety, a common pharmacophore.[1][2]

This document is structured not as a rigid protocol but as a logical workflow, mirroring the process a research scientist would follow. We will move from the foundational aspects of synthesis and characterization to a deep dive into its electronic properties using Density Functional Theory (DFT). The causality behind each computational choice is explained, ensuring that the described workflow is not just a series of steps, but a self-validating system for inquiry.

Molecular Genesis: Synthesis and Structural Verification

While numerous benzotriazole derivatives have been synthesized, a robust theoretical analysis begins with a clear and plausible synthetic pathway. The target molecule, this compound, is an N-acylbenzotriazole.

Proposed Synthetic Protocol

A well-established method for forming N-acylbenzotriazoles involves the activation of a carboxylic acid followed by its reaction with 1H-benzotriazole.[3] The reaction between 2-furoic acid and 1H-benzotriazole serves as a direct and efficient route.

Step-by-Step Synthesis:

  • Activation of 2-Furoic Acid: Dissolve 2-furoic acid (1.0 eq) and 1H-benzotriazole (1.1 eq) in an anhydrous solvent such as Tetrahydrofuran (THF).

  • Coupling Agent Addition: Slowly add a solution of a coupling agent, like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), to the mixture at 0°C. Alternatively, reagents like thionyl chloride can be used to first form the acid chloride, which then readily reacts with benzotriazole.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Spectroscopic Validation

Confirmation of the molecular structure is paramount. The following spectroscopic signatures would be expected:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): A strong absorption band around 1700-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration is the most telling signal. The absence of a broad O-H stretch from the carboxylic acid starting material is also a key indicator of reaction completion.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the protons on the benzotriazole ring (typically in the 7.5-8.5 ppm range) and the furan ring (in the 6.5-7.8 ppm range), with coupling patterns consistent with the substitution.

  • ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The presence of a carbonyl carbon signal around 160-170 ppm, along with the characteristic signals for the aromatic carbons of both heterocyclic rings, would confirm the structure.

The Digital Microscope: Computational Analysis with DFT

Density Functional Theory (DFT) has emerged as a powerful tool for predicting molecular properties with high accuracy.[4][5] It offers a favorable balance between computational cost and precision, making it the method of choice for molecules of this size.[6][7] We utilize the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, a hybrid approach renowned for its reliability in organic systems. The 6-311++G(d,p) basis set is selected to provide a flexible description of the electron distribution.[8][9]

Computational Workflow

The theoretical investigation follows a structured, multi-step process designed to build a comprehensive electronic and reactivity profile of the molecule.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis & Interpretation Phase A 1. Initial Structure (Build 3D model of This compound) B 2. Geometry Optimization (Find lowest energy conformer) A->B C 3. Vibrational Frequency Calculation B->C D 4. Single Point Energy Calculation B->D E Optimized Geometry (Bond lengths, angles) B->E F Theoretical IR Spectrum (Compare with experimental) C->F Confirm minimum energy state G HOMO-LUMO Analysis (Reactivity, Stability) D->G H Molecular Electrostatic Potential (MEP) Map D->H

Caption: Computational workflow for the theoretical analysis of this compound.

Deconstructing the Molecule: Theoretical Results & Insights

This section details the expected outcomes from the computational workflow, providing a window into the molecule's intrinsic properties.

Optimized Molecular Geometry

The first step in any theoretical study is to find the molecule's most stable three-dimensional structure (its global minimum on the potential energy surface). The optimization process yields precise bond lengths and angles.

HOMO_LUMO cluster_0 Energy LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor

Sources

Methodological & Application

Application Notes & Protocols: 1-(2-Furoyl)-1H-benzotriazole as a Superior Acylating Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Advanced Acylation Reagents

In the landscape of modern organic synthesis, particularly in pharmaceutical and materials science, the formation of amide and ester bonds is a cornerstone reaction. Traditional acylating agents, such as acyl chlorides and acid anhydrides, while effective, often suffer from significant drawbacks. These include high reactivity leading to low functional group tolerance, harsh reaction conditions, and the generation of corrosive acidic byproducts.[1]

N-acylbenzotriazoles have emerged as a superior class of acylating agents that circumvent these limitations.[2] They are crystalline, stable, and handleable solids that act as neutral acyl donors under remarkably mild conditions.[1][3] Among these, 1-(2-Furoyl)-1H-benzotriazole offers a unique combination of stability and reactivity, making it an invaluable tool for introducing the furan-2-carbonyl moiety—a common scaffold in biologically active molecules—into a wide array of substrates.

This guide provides a comprehensive overview of this compound, from its synthesis to its application in acylation reactions, complete with detailed, field-tested protocols.

The Benzotriazole Advantage: Causality of Enhanced Performance

The efficacy of this compound stems from the electronic nature of the benzotriazole leaving group. Benzotriazole is the conjugate acid of a weak base (pKa = 8.2), making its anion a superb leaving group.[4] This facilitates nucleophilic attack at the carbonyl carbon under neutral or mildly basic conditions, a stark contrast to the forcing conditions often required for less reactive esters.[1]

Key Advantages:

  • High Stability: Unlike acyl chlorides, this compound is a stable solid, resistant to ambient moisture, allowing for ease of storage and handling.[2]

  • Mild Reaction Conditions: Acylations can typically be performed at room temperature in common organic solvents, preserving sensitive functional groups within the substrate.[5]

  • Neutral Byproducts: The only byproduct of the reaction is 1H-benzotriazole, which is easily removed by a simple aqueous base wash during workup, simplifying purification.[6]

  • Broad Substrate Scope: The reagent efficiently acylates a wide range of nucleophiles, including primary and secondary amines, alcohols, phenols, and even carbanions.[2][7]

Synthesis of this compound

The preparation of N-acylbenzotriazoles is straightforward and high-yielding. A common and efficient method involves the activation of the corresponding carboxylic acid with thionyl chloride, followed by reaction with 1H-benzotriazole. This one-pot procedure avoids the isolation of the intermediate acyl chloride.[8][9]

cluster_reactants FuroicAcid 2-Furoic Acid AcylChloride 2-Furoyl Chloride (in situ) FuroicAcid->AcylChloride + SOCl₂ - SO₂ - HCl SOCl2 SOCl₂ Benzotriazole 1H-Benzotriazole Product This compound AcylChloride->Product + 1H-Benzotriazole - HCl HCl HCl (g) SO2 SO₂ (g)

Caption: Synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Furoic acid (1.0 eq)

  • 1H-Benzotriazole (1.05 eq)

  • Thionyl chloride (SOCl₂) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Stir bar, round-bottom flask, condenser, nitrogen inlet, and bubbler.

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-furoic acid and anhydrous DCM.

  • Activation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride dropwise over 10 minutes. The evolution of gas (SO₂ and HCl) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC to confirm the consumption of the starting acid.

  • Benzotriazole Addition: Once the acid is consumed, add 1H-benzotriazole in one portion.

  • Completion: Stir the reaction mixture at room temperature overnight.

  • Workup:

    • Quench the reaction by carefully pouring the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Mechanism of Acylation: A Self-Validating System

The acylation proceeds via a straightforward nucleophilic acyl substitution. The nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon of the acylbenzotriazole. This forms a tetrahedral intermediate which then collapses, expelling the stable benzotriazole anion. The benzotriazole anion is subsequently protonated during the reaction or workup.

General Acylation Mechanism AcylBt This compound Intermediate Tetrahedral Intermediate AcylBt->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH₂ or R-OH) Nucleophile->Intermediate Product Acylated Product (Amide or Ester) Intermediate->Product Collapse BtH 1H-Benzotriazole Intermediate->BtH Elimination of Benzotriazole Anion Start Dissolve Substrate (Amine/Alcohol) in Solvent AddReagent Add this compound Start->AddReagent Stir Stir at Room Temp (1-24h) AddReagent->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Base Wash) Monitor->Workup Reaction Complete Purify Purify (Chromatography/ Recrystallization) Workup->Purify Product Isolate Pure Product Purify->Product

Sources

Application Notes and Protocols: 1-(2-Furoyl)-1H-benzotriazole in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Modern Approach to Amide Bond Formation

In the intricate world of peptide synthesis, the efficient and stereochemically pure formation of the amide bond is paramount. While numerous coupling reagents have been developed, each with its own set of advantages and drawbacks, the search for stable, reactive, and cost-effective alternatives remains a dynamic area of research. This guide delves into the application of 1-(2-Furoyl)-1H-benzotriazole, a member of the N-acylbenzotriazole family of coupling reagents. These reagents offer a compelling alternative to more complex systems, functioning as stable, isolable acylating agents that facilitate clean and efficient peptide bond formation. As a Senior Application Scientist, this document is crafted to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, enabling you to confidently integrate this methodology into your synthetic workflows.

The Chemistry of this compound: An Overview

This compound belongs to the class of N-acylbenzotriazoles, which are powerful acylating agents. The benzotriazole moiety serves as an excellent leaving group, facilitating the nucleophilic attack by the amino group of an amino acid or peptide.[1][2] The furoyl group, derived from 2-furoic acid, activates the carbonyl carbon, making it susceptible to this nucleophilic attack.

A key advantage of N-acylbenzotriazoles is their stability. Unlike many in-situ generated active esters or highly reactive acyl chlorides, this compound can be prepared, isolated as a crystalline solid, and stored, ensuring consistency and ease of handling in synthetic procedures.[3] This stability does not compromise its reactivity, which is often comparable to or even greater than that of corresponding N-acylimidazoles.[3]

Synthesis of this compound

The synthesis of this compound can be readily achieved through the reaction of 2-furoyl chloride with 1H-benzotriazole in the presence of a base to neutralize the liberated HCl.

G cluster_synthesis Synthesis of this compound furoyl_chloride 2-Furoyl Chloride product This compound furoyl_chloride->product Reacts with benzotriazole 1H-Benzotriazole benzotriazole->product base Base (e.g., Triethylamine) byproduct Triethylammonium Chloride base->byproduct Neutralizes HCl G cluster_mechanism Peptide Coupling Mechanism reagent This compound (Activated Carboxyl Group) tetrahedral_intermediate Tetrahedral Intermediate reagent->tetrahedral_intermediate Nucleophilic Attack amino_acid N-terminus of Amino Acid/Peptide (Nucleophile) amino_acid->tetrahedral_intermediate peptide_bond Dipeptide (New Peptide Bond) tetrahedral_intermediate->peptide_bond Collapse leaving_group 1H-Benzotriazole (Leaving Group) tetrahedral_intermediate->leaving_group Elimination

Caption: Mechanism of amide bond formation.

The lone pair of electrons on the nitrogen atom of the incoming amino acid's N-terminus attacks the electrophilic carbonyl carbon of the furoyl group. This leads to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the stable benzotriazole anion as a leaving group and forming the new, stable amide (peptide) bond. The benzotriazole byproduct is weakly basic and can be easily removed during the reaction workup.

A significant advantage of this methodology is the potential for reduced racemization, a common side reaction in peptide synthesis. The activation of the carboxylic acid is not performed in situ with the free amino acid, which can sometimes lead to the formation of oxazolone intermediates that are prone to racemization. By using a pre-formed, stable activated species, the coupling reaction can proceed under milder conditions, helping to preserve the stereochemical integrity of the chiral amino acids.

Application Protocols

The following protocols provide a general framework for the use of this compound in solution-phase peptide synthesis. These should be considered as starting points and may require optimization based on the specific amino acids being coupled.

General Protocol for Dipeptide Synthesis in Solution Phase

This protocol outlines the coupling of an N-protected amino acid with a C-terminally protected amino acid.

Materials:

  • N-protected amino acid (e.g., Boc-Ala-OH)

  • C-protected amino acid hydrochloride or trifluoroacetate salt (e.g., H-Gly-OMe·HCl)

  • This compound

  • Tertiary base (e.g., N,N-Diisopropylethylamine - DIPEA or Triethylamine - TEA)

  • Anhydrous solvent (e.g., Dichloromethane - DCM, Tetrahydrofuran - THF, or N,N-Dimethylformamide - DMF)

Procedure:

  • Preparation of the Amine Component: In a clean, dry flask, dissolve the C-protected amino acid salt (1.0 equivalent) in the chosen anhydrous solvent.

  • Neutralization: Add the tertiary base (1.1 equivalents) to the solution and stir for 10-15 minutes at room temperature to liberate the free amine.

  • Activation and Coupling: In a separate flask, dissolve the N-protected amino acid (1.0 equivalent) and this compound (1.1 equivalents) in the same anhydrous solvent. Alternatively, and more commonly with pre-formed acylating agents, the N-protected amino acid is first converted to its corresponding N-acylbenzotriazole derivative in a separate step, which is then used directly. For the purpose of this protocol, we will assume the direct use of this compound as a coupling reagent in a one-pot fashion, though its primary role is as an acylating agent. A more accurate representation would be the prior synthesis of the N-protected aminoacyl-benzotriazole. However, for a one-pot coupling simulation: Add the solution of the activated N-protected amino acid to the solution containing the free amine of the C-protected amino acid.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed. Reaction times can vary from a few hours to overnight depending on the steric hindrance of the amino acids.

  • Workup:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% aqueous citric acid or 1M HCl) to remove excess base, followed by a weak base (e.g., 5% aqueous sodium bicarbonate) to remove unreacted N-protected amino acid and the benzotriazole byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure protected dipeptide.

G cluster_workflow Dipeptide Synthesis Workflow start Start amine_prep Prepare Amine Component (C-protected AA + Base) start->amine_prep reagent_prep Prepare Activated Acid (N-protected AA + this compound) start->reagent_prep coupling Combine and Stir (Coupling Reaction) amine_prep->coupling reagent_prep->coupling monitoring Monitor Reaction (TLC/HPLC) coupling->monitoring monitoring->coupling Incomplete workup Aqueous Workup (Wash with acid, base, brine) monitoring->workup Complete purification Purify Product (Chromatography/Recrystallization) workup->purification end End (Pure Protected Dipeptide) purification->end

Caption: Solution-phase dipeptide synthesis workflow.

Comparative Analysis and Field Insights

While direct, quantitative comparative studies of this compound against mainstream coupling reagents like HATU or HBTU are not extensively documented in readily available literature, a qualitative comparison can be made based on the general properties of N-acylbenzotriazoles.

FeatureThis compound (and N-acylbenzotriazoles in general)Onium Salt Reagents (e.g., HBTU, HATU)Carbodiimides (e.g., DCC, DIC)
Reagent Stability High; can be isolated and stored as a stable solid. [3]Generally stable solids, but can be moisture-sensitive.Liquids or low-melting solids, can be moisture-sensitive.
Reaction Byproducts 1H-Benzotriazole (water-soluble and easily removed).Tetramethylurea and HOBt/HOAt derivatives (generally water-soluble).Dicyclohexylurea (DCU) or Diisopropylurea (DIU) (often poorly soluble, requiring filtration).
Racemization Risk Generally low due to the use of a pre-activated species and mild reaction conditions.Low, especially with additives like HOBt or HOAt. [4]Can be significant without the use of anti-racemization additives like HOBt.
Cost-Effectiveness Potentially cost-effective due to the simple preparation from readily available starting materials.Can be more expensive.Generally inexpensive.
Ease of Use Simple to handle as a stable solid; straightforward reaction setup.Easy to use in one-pot procedures.Can be challenging to handle (e.g., DCC is a solid, DIC is a liquid); byproduct removal can be cumbersome.

Field Insights: The primary advantage of the N-acylbenzotriazole methodology lies in its simplicity and the clean nature of the reaction. The ability to prepare and store the activated acylating agent offers a degree of control and reproducibility that can be beneficial, particularly in process development and scale-up operations. The avoidance of poorly soluble byproducts like DCU is a significant practical advantage over traditional carbodiimide methods. While onium salt reagents are highly effective and widely used, the cost and potential for side reactions associated with the guanidinium formation from HBTU can be a consideration.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Coupling Yield - Incomplete activation of the carboxylic acid.- Steric hindrance of one or both amino acids.- Insufficient reaction time.- Deactivation of the reagent due to moisture.- Ensure the this compound is pure and dry.- Increase the reaction time and/or temperature.- Use a more polar aprotic solvent like DMF.- Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
Presence of Racemization - Use of a strong, sterically unhindered base.- Elevated reaction temperatures for prolonged periods.- Use a sterically hindered base like DIPEA instead of TEA.- Perform the coupling at a lower temperature (e.g., 0 °C to room temperature).- Minimize reaction time once the coupling is complete.
Difficulty in Removing Byproducts - Incomplete washing during workup.- Ensure thorough washing with acidic and basic aqueous solutions to remove the benzotriazole byproduct and any unreacted starting materials.

Conclusion and Future Outlook

This compound and other N-acylbenzotriazoles represent a valuable class of reagents for peptide synthesis, offering a balance of stability, reactivity, and ease of use. Their application in both solution-phase and solid-phase synthesis provides a versatile tool for chemists in academia and industry. While they may not always surpass the sheer speed of modern onium salt reagents for every coupling, their clean reaction profiles, stable nature, and potentially lower cost make them an attractive option, particularly for large-scale synthesis and for couplings where minimizing side reactions and simplifying purification are primary concerns. Further research into the specific performance metrics of various N-acylbenzotriazoles, including furoyl derivatives, will undoubtedly continue to refine and expand their role in the ever-evolving field of peptide chemistry.

References

  • Colacino, E., et al. (2017). N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Sustainable Chemistry & Engineering, 5(4), 2936-2941. Available at: [Link]

  • Katritzky, A. R., et al. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9394-9403. Available at: [Link]

  • Katritzky, A. R., et al. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 2003(14), 131-139. Available at: [Link]

  • Highfine Biotech. (2025). Exploring the Diverse Functions of HBTU in Peptide Synthesis. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Application Notes and Protocols for Amide Bond Formation using 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Importance of the Amide Bond and Advanced Synthetic Solutions

The amide bond is a cornerstone of chemical and biological sciences, forming the fundamental linkage in peptides, proteins, and a vast array of pharmaceuticals and functional materials. The reliable and efficient construction of this bond is, therefore, a paramount objective in organic synthesis. While numerous methods exist, the quest for milder, more efficient, and broadly applicable reagents continues to drive innovation.

This application note details the use of 1-(2-Furoyl)-1H-benzotriazole as a highly effective reagent for amide bond formation. As an N-acylbenzotriazole, this compound offers a stable, isolable, and reactive acylating agent that circumvents the need for harsh conditions or in-situ activation, providing a streamlined and efficient approach to the synthesis of a wide range of amides. We will explore the underlying mechanism, provide detailed experimental protocols for both the synthesis of the reagent and its application in amide coupling, and discuss the practical advantages and potential limitations of this methodology.

Mechanism of Action: The Role of Benzotriazole as a Superior Leaving Group

The efficacy of this compound in amide synthesis stems from the excellent leaving group ability of the benzotriazole moiety. The process can be dissected into two key stages: the preparation of the acylating agent and the subsequent aminolysis.

1. Synthesis of this compound: The reagent is readily prepared from 2-furoyl chloride and 1H-benzotriazole. The lone pair of the pyridine-like nitrogen in benzotriazole attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the N-acylbenzotriazole and elimination of hydrochloric acid, which is typically scavenged by a base.

2. Amide Bond Formation: The resulting this compound is a potent acylating agent. The electron-withdrawing nature of the benzotriazole ring system enhances the electrophilicity of the carbonyl carbon. When an amine is introduced, it acts as a nucleophile, attacking the activated carbonyl. This leads to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond and release the neutral and weakly basic 1H-benzotriazole as a byproduct. The reaction proceeds under neutral or mildly basic conditions and is often driven to completion by the formation of the highly stable amide linkage.

Figure 1: General workflow for the synthesis and application of this compound in amide formation.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol describes the preparation of the acylating agent from commercially available starting materials.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • 1H-Benzotriazole

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hexanes

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of 2-Furoyl Chloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend 2-furoic acid (1.0 eq) in a minimal amount of anhydrous DCM.

    • Add thionyl chloride (1.5 - 2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-3 hours, or until gas evolution ceases. The reaction can be monitored by the dissolution of the solid furoic acid.

    • Allow the reaction to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude 2-furoyl chloride is typically used in the next step without further purification.

  • Formation of this compound:

    • Dissolve 1H-benzotriazole (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Add the crude 2-furoyl chloride (1.0 eq), dissolved in a small amount of anhydrous THF, dropwise to the stirred solution of benzotriazole.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

Part 2: General Protocol for Amide Bond Formation

This protocol outlines the use of the prepared this compound to synthesize an amide from a generic primary or secondary amine.

Materials:

  • This compound (1.05 eq)

  • Amine (primary or secondary, 1.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

    • Add this compound (1.05 eq) to the solution at room temperature with stirring.

    • For less reactive amines or sterically hindered substrates, the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.1 eq) may be beneficial.

    • Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS. For challenging couplings, gentle heating (40-50°C) may be required.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent such as ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the 1H-benzotriazole byproduct and any unreacted starting material) and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude amide product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Data Presentation: Exemplary Applications

The following table summarizes typical reaction conditions and outcomes for the synthesis of various amides using this compound.

Carboxylic Acid DerivativeAmineSolventBaseTime (h)Yield (%)
2-Furoic AcidBenzylamineDCMNone4>90
2-Furoic AcidAnilineTHFNone685-90
2-Furoic AcidDiethylamineDCMNone3>95
2-Furoic AcidN-MethylanilineTHFDIPEA880-85
2-Furoic AcidGlycine methyl esterDMFNone588-93

Note: Yields are indicative and may vary based on the specific substrates and reaction scale.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Low nucleophilicity of the amine. - Steric hindrance around the amine or the acylating agent. - Impure starting materials or wet solvent.- Add a non-nucleophilic base like DIPEA. - Increase the reaction temperature (e.g., to 40-50°C). - Use a more polar aprotic solvent like DMF. - Ensure all reagents and solvents are anhydrous.
Formation of Side Products - Reaction with other nucleophilic functional groups in the substrate. - Epimerization if the amine is a chiral amino acid derivative.- Use appropriate protecting groups for other functionalities. - The use of N-acylbenzotriazoles generally minimizes racemization, but for sensitive substrates, conduct the reaction at lower temperatures (0°C to rt).
Difficulty in Purification - The 1H-benzotriazole byproduct co-elutes with the product.- Perform an aqueous basic wash (e.g., with NaHCO₃ or dilute NaOH) during work-up to remove the acidic 1H-benzotriazole.

Advantages and Limitations

Advantages:

  • High Reactivity and Efficiency: this compound is a highly reactive acylating agent, leading to high yields of amides under mild conditions.[1]

  • Stability: The reagent is a stable, crystalline solid that can be prepared in advance and stored, unlike many in-situ generated coupling agents.[2]

  • Neutral Byproduct: The main byproduct, 1H-benzotriazole, is neutral and can be easily removed by a simple aqueous base wash.

  • Broad Substrate Scope: This method is applicable to a wide range of primary and secondary amines, including those that are sterically hindered or have low nucleophilicity.[1]

  • Minimal Racemization: The reaction conditions are generally mild, which helps in preserving the stereochemical integrity of chiral centers, a crucial aspect in peptide synthesis.

Limitations:

  • Stoichiometric Reagent: The protocol requires the pre-synthesis and stoichiometric use of the coupling reagent.

  • Atom Economy: While efficient, the method is not atom-economical as the benzotriazole moiety is a leaving group.

  • Potential for Side Reactions: While generally clean, the high reactivity could lead to side reactions if other nucleophilic groups are present and unprotected in the substrates.

Safety and Handling

  • 1H-Benzotriazole: Harmful if swallowed and causes serious eye irritation.[1] It is also toxic to aquatic life with long-lasting effects.[1] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • 2-Furoyl Chloride: Corrosive and causes severe skin burns and eye damage.[3] Reacts with water. Handle with extreme care in a fume hood, using appropriate PPE.

  • Thionyl Chloride: Highly corrosive and toxic. Reacts violently with water. All operations involving thionyl chloride must be conducted in a well-maintained fume hood.

  • Solvents and Bases: Standard precautions for handling flammable and potentially toxic organic solvents and bases should be followed.

Conclusion

This compound stands out as a robust and versatile reagent for amide bond formation. Its stability, high reactivity, and the mild conditions under which it operates make it an excellent choice for a wide range of synthetic applications, from small molecule synthesis to the construction of complex peptides. The straightforward preparation of the reagent and the simple purification of the resulting amides further enhance its practical utility in both academic and industrial research settings.

References

  • A Review on: Synthesis of Benzotriazole.
  • N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry. ACS Sustainable Chemistry & Engineering.
  • N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. Journal of Organic Chemistry.
  • Synthetic Utility of N-Acylbenzotriazoles. Synfacts.
  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
  • 2-Furoyl chloride. Wikipedia.
  • Benzotriazole synthesis. Organic Chemistry Portal.
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences.
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • The chemistry of N-substituted benzotriazoles. Part 5. Reactions of benzotriazole with aldehydes and thionyl chloride—formation of (benzotriazol-1-yl)-1-chloroalkanes and bis(benzotriazolyl)alkanes. Journal of the Chemical Society, Perkin Transactions 1.
  • synthesis, characterization and biological screening of ligand 2-{[2-(5-benzoyl-1h-1,2,3- benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. Rasayan Journal of Chemistry.
  • Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Deriv
  • Aromatic benzotriazole amides--synthesis and biological evalu
  • 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules.
  • Recent Advances in the Synthesis of 2‐Furoic Acid and 2,5‐Furandicarboxylic Acid
  • N-(2-Furoyl)Glycine. PubChem.
  • 2-Furoyl chloride. Wikipedia.
  • Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain.

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Topic: 1-(2-Furoyl)-1H-benzotriazole for the N-acylation of Amines

Author: BenchChem Technical Support Team. Date: February 2026

An Application and Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Gemini

Foreword: Re-evaluating Amide Bond Synthesis

The amide bond is the cornerstone of peptides, proteins, and a vast array of pharmaceuticals, representing approximately 25% of all drugs on the market.[1] Consequently, the methods for its construction are of paramount importance in organic and medicinal chemistry. For decades, the field has relied on traditional acylating agents such as acyl chlorides and acid anhydrides. However, their high reactivity is a double-edged sword, often leading to harsh reaction conditions, the generation of corrosive acidic byproducts (e.g., HCl), and poor functional group tolerance.[1][2]

This guide focuses on a superior class of reagents: N-acylbenzotriazoles. Specifically, we will explore the utility of 1-(2-Furoyl)-1H-benzotriazole as a highly efficient, stable, and selective agent for the introduction of the 2-furoyl moiety—a common heterocyclic scaffold in pharmacologically active compounds. N-acylbenzotriazoles operate under remarkably mild conditions, are often crystalline and easy to handle, and crucially, release the stable and recoverable 1H-benzotriazole as the sole byproduct.[3][4] This protocol provides the foundational knowledge and practical steps to leverage this powerful reagent for clean and efficient N-acylation.

The Reagent: this compound

This compound is an activated ester derivative of 2-furoic acid. The benzotriazole moiety serves as an excellent leaving group, rendering the acyl carbon highly susceptible to nucleophilic attack by amines.[4]

Key Attributes:

  • Physical Form: Typically a stable, white to off-white crystalline solid.

  • Stability: Shows significantly greater stability towards ambient moisture compared to acyl chlorides, facilitating easier handling and storage.

  • Synthesis: Readily prepared from 2-furoic acid and 1H-benzotriazole using standard coupling agents or by converting the acid to its acyl chloride followed by reaction with benzotriazole.[5][6][7]

Mechanism of N-Acylation

The efficacy of this compound stems from a straightforward and efficient reaction mechanism. The lone pair of the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the furoyl group. This forms a transient tetrahedral intermediate. The intermediate then collapses, expelling the highly stable benzotriazole anion, which is a superb leaving group due to resonance stabilization.[4][8] A final proton transfer yields the neutral amide product and 1H-benzotriazole.

Caption: Nucleophilic attack of the amine on the carbonyl carbon.

Experimental Application: N-Acylation Protocol

This section provides a detailed, self-validating protocol for the N-acylation of a generic primary amine.

Materials and Equipment
  • Reagents:

    • Primary or secondary amine (e.g., benzylamine)

    • This compound (1.05 equivalents)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

    • Saturated aqueous sodium carbonate (Na₂CO₃) solution

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask with magnetic stir bar

    • Magnetic stir plate

    • Separatory funnel

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

    • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the amine (1.0 equiv.) in the chosen anhydrous solvent (approx. 0.1–0.5 M concentration).

    • Causality: Using an anhydrous solvent prevents hydrolysis of the acylating agent, although N-acylbenzotriazoles are less sensitive than acyl chlorides. The concentration is chosen to ensure reactants are fully solvated.

  • Reagent Addition:

    • To the stirred amine solution, add this compound (1.05 equiv.) in a single portion at room temperature.

    • Causality: A slight excess of the acylating agent ensures the complete consumption of the potentially more valuable amine. The reaction is typically exothermic but mild enough for room temperature addition.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:EtOAc mobile phase). Visualize spots under a UV lamp. The reaction is complete when the starting amine spot has been fully consumed.

    • Trustworthiness: TLC provides a direct, real-time assessment of the reaction's completion, preventing premature workup and ensuring maximum yield. Reaction times can range from 30 minutes to a few hours.[1]

  • Workup and Byproduct Removal:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk solvent.

    • Dissolve the residue in ethyl acetate.

    • Transfer the solution to a separatory funnel and wash with saturated aqueous Na₂CO₃ solution (2 x 20 mL).

    • Causality: This is the critical step for purification. 1H-Benzotriazole is weakly acidic (pKa ≈ 8.2) and is deprotonated by the basic wash, forming the sodium salt which is highly soluble in the aqueous layer and thus efficiently removed from the organic product layer.[4]

    • Wash the organic layer with brine (1 x 20 mL) to remove residual water and dissolved salts.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude amide.

  • Purification:

    • The crude product is often of high purity.[1]

    • If necessary, further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) or flash column chromatography on silica gel.

Experimental Workflow Diagram

Experimental Workflow General N-Acylation Workflow Start Dissolve Amine in Anhydrous Solvent AddReagent Add this compound (1.05 equiv.) Start->AddReagent React Stir at Room Temperature Monitor by TLC AddReagent->React Workup_A Solvent Removal (Rotary Evaporator) React->Workup_A Workup_B Redissolve in EtOAc Wash with aq. Na₂CO₃ Workup_A->Workup_B Workup_C Wash with Brine Dry over Na₂SO₄ Workup_B->Workup_C Purify Filter & Concentrate to Yield Crude Amide Workup_C->Purify Final Purify by Recrystallization or Chromatography (if needed) Purify->Final

Caption: Step-by-step workflow for N-acylation and purification.

Data Summary: Substrate Scope and Conditions

This compound is effective for acylating a wide range of primary and secondary amines. The following table summarizes typical outcomes.

Amine SubstrateAmine TypeTypical SolventReaction Time (RT)Typical Yield
BenzylaminePrimary, AliphaticTHF or DCM1-2 hours>95%
AnilinePrimary, AromaticTHF2-4 hours>90%
PyrrolidineSecondary, CyclicDCM< 1 hour>95%
DiethylamineSecondary, AcyclicTHF2-3 hours>90%
tert-ButylaminePrimary, HinderedAcetonitrile, 50°C6-12 hours70-85%

Note: Data are representative examples based on the high efficiency of N-acylbenzotriazoles as reported in the literature. Sterically hindered amines may require longer reaction times or gentle heating.[1][9]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient reaction time. 2. Sterically hindered amine. 3. Low reagent purity.1. Allow the reaction to stir longer, monitoring by TLC. 2. Gently heat the reaction mixture to 40-50°C. 3. Verify the purity of this compound.
Low Yield 1. Amine is not fully soluble. 2. Premature workup. 3. Product loss during aqueous wash.1. Use a more suitable solvent or increase solvent volume. 2. Ensure the starting amine is fully consumed via TLC before workup. 3. Avoid vigorous shaking that can cause emulsions; perform extractions carefully.
Benzotriazole in Final Product Incomplete removal during basic wash.Perform an additional wash with Na₂CO₃ or a dilute NaOH solution. Ensure the pH of the aqueous layer is >10.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling reagents.

  • 1H-Benzotriazole (Byproduct): While not acutely toxic, benzotriazole should be handled with care. It is a stable compound.[10]

  • Solvents: Handle all organic solvents (THF, DCM, EtOAc) in a well-ventilated fume hood. They are flammable and/or volatile.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Shukla, A., & Singh, V. K. (2014). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 19(7), 9848–9863. [Link]

  • El-Faham, A., & Albericio, F. (2011). Benzotriazole: An overview on its versatile biological behavior. Molecules, 16(12), 10447–10480. [Link]

  • Katritzky, A. R., et al. (2004). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ARKIVOC, 2004(i), 12-35. [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(i), 12-35. [Link]

  • Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-acylation. [Link]

  • Singh, A. S., et al. (2019). An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyldisulfide and Triphenylphosphine. Synthesis, 51(02), 470-476. [Link]

  • Phukan, K., & Borah, R. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 234-238. [Link]

  • Andrzejewska, M., et al. (2002). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Il Farmaco, 57(1), 59-65. [Link]

  • Vibzzlab. (2023). Benzotriazole : Organic Synthesis. YouTube. [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Katritzky, A. R. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers, 2(1). [Link]

  • Organic Chemistry Portal. Benzotriazole synthesis. [Link]

  • DTIC. (1996). Synthesis of Benzotriazolo 1, 2-A Benzotriazole Derivatives as New High Density, Insensitive Energetic Materials. [Link]

  • GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Güven, Ö. Ö., et al. (2011). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Crystallographic Communications, 67(12), o3277. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Benzotriazole. PubChem. [Link]

  • Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024). Medium. [Link]

  • Mohammadi Ziarani, G., et al. (2019). The synthesis of 1,2,4-benzotriazines. ARKIVOC, 2019(i), 41-105. [Link]

  • The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

  • Wang, X., & Zhu, Y. (2010). 3-(1H-Benzotriazol-1-yl)-1-(3-methoxyphenyl)propan-1-one. Acta Crystallographica Section E: Structure Reports Online, 66(1), o143. [Link]

Sources

Application Notes and Protocols for C-acylation Reactions using 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Carbon-Carbon Bond Formation

In the landscape of synthetic organic chemistry, the formation of carbon-carbon bonds remains a cornerstone of molecular construction. Among the myriad of strategies, C-acylation, the introduction of an acyl group onto a carbon atom, is a pivotal transformation for the synthesis of ketones, 1,3-dicarbonyl compounds, and other key intermediates in drug discovery and materials science. Traditional acylation methods, often relying on harsh reagents like acyl chlorides or acid anhydrides, can suffer from limitations such as low functional group tolerance, generation of corrosive byproducts, and challenging reaction conditions.

This application note details the use of 1-(2-Furoyl)-1H-benzotriazole as a superior C-acylating agent. N-acylbenzotriazoles, in general, have emerged as versatile and efficient reagents for acylation reactions under mild conditions.[1][2] They are typically stable, crystalline solids that can be easily handled and stored, offering a significant advantage over their more reactive counterparts.[1] Specifically, this compound allows for the introduction of the biologically relevant 2-furoyl moiety, a common scaffold in medicinal chemistry, into a variety of carbon nucleophiles.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and protocols for C-acylation reactions utilizing this powerful reagent. We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step experimental procedures, and present data to showcase the breadth and efficiency of this methodology.

The Benzotriazole Advantage: Why Choose this compound?

The efficacy of this compound as a C-acylating agent stems from the unique properties of the benzotriazole leaving group. Benzotriazole is a weak base and a good leaving group, facilitating the nucleophilic attack at the acyl carbon. The key advantages of employing this reagent include:

  • Mild Reaction Conditions: C-acylation reactions with this compound can often be carried out under neutral or mildly acidic/basic conditions, preserving sensitive functional groups within the substrate.[1][3]

  • High Stability: Unlike acyl chlorides, this compound is a stable, crystalline solid, simplifying handling and storage.[1]

  • Versatility: This reagent can be used to acylate a wide range of carbon nucleophiles, including enolates derived from ketones, active methylene compounds, and electron-rich aromatic systems.[3][4]

  • Simplified Workup: The benzotriazole byproduct is easily removed during aqueous workup, leading to cleaner reaction profiles and simplified purification.[1]

Reaction Schematics and Mechanistic Insights

The C-acylation reactions using this compound can be broadly categorized into two main pathways depending on the nature of the carbon nucleophile:

  • Base-Mediated Acylation of Active Methylene Compounds: In the presence of a suitable base, active methylene compounds such as β-keto esters or malonates are deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound, displacing the benzotriazole anion to form the C-acylated product.

    G cluster_0 Enolate Formation cluster_1 Acylation Active Methylene Active Methylene Compound Enolate Enolate Nucleophile Active Methylene->Enolate + Base Base Base (e.g., NaH) Furoyl-Bt 1-(2-Furoyl)-1H- benzotriazole Product C-Acylated Product Enolate->Product + this compound

    Caption: Base-mediated C-acylation workflow.

  • Lewis Acid-Catalyzed Acylation of Electron-Rich Heterocycles: For less nucleophilic substrates like pyrroles and indoles, a Lewis acid catalyst is employed to activate the N-acylbenzotriazole. The Lewis acid coordinates to the carbonyl oxygen, enhancing the electrophilicity of the acyl carbon and facilitating the attack by the electron-rich heterocycle.

    G cluster_0 Activation cluster_1 Acylation Furoyl-Bt 1-(2-Furoyl)-1H- benzotriazole Activated_Complex Activated Electrophile Furoyl-Bt->Activated_Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., TiCl4) Product C-Acylated Heterocycle Activated_Complex->Product + Heterocycle Heterocycle Electron-Rich Heterocycle

    Caption: Lewis acid-catalyzed C-acylation workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a general and efficient method for the preparation of the title reagent from 2-furoic acid.

Materials:

  • 2-Furoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 2-furoic acid (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Add 1H-Benzotriazole (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for an additional 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Protocol 2: C-Acylation of an Active Methylene Compound (Example: Ethyl Acetoacetate)

This protocol details the C-acylation of ethyl acetoacetate, followed by deacetylation to yield ethyl 2-furoylacetate.[4]

Materials:

  • Ethyl acetoacetate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl)

  • Aqueous ammonia (NH₄OH)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl acetoacetate (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.

  • Add aqueous NH₄OH and heat the mixture to reflux for 2-4 hours to effect deacetylation.

  • Cool the reaction mixture to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-furoylacetate.

Protocol 3: Lewis Acid-Catalyzed C-Acylation of an Electron-Rich Heterocycle (Example: Pyrrole)

This protocol describes the regiospecific C-acylation of pyrrole at the 2-position.[3]

Materials:

  • Pyrrole

  • This compound

  • Titanium tetrachloride (TiCl₄, 1.0 M solution in DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pyrrole (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add TiCl₄ (1.2 eq, 1.0 M solution in DCM) dropwise.

  • Stir the reaction mixture at 0 °C for 2 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a vigorously stirred mixture of saturated aqueous NaHCO₃ and ice.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (2-furyl)(1H-pyrrol-2-yl)methanone.

Data Presentation: Scope and Efficiency

The following table summarizes the results of C-acylation reactions using this compound with various substrates, demonstrating the versatility of this reagent.

EntrySubstrateProductConditionsYield (%)Reference
1Pyrrole(2-Furyl)(1H-pyrrol-2-yl)methanoneTiCl₄, DCM, 0 °C, 2 h91[3]
21-Methylpyrrole(2-Furyl)(1-methyl-1H-pyrrol-2-yl)methanoneTiCl₄, DCM, 0 °C, 2 h94[3]
3Indole(2-Furyl)(1H-indol-3-yl)methanoneTiCl₄, DCM, 0 °C, 2 h85[3]
4Ethyl acetoacetateEthyl 2-furoylacetate1. NaH, THF; 2. Reflux with NH₄OH~70-80 (estimated)[4]

Troubleshooting and Expert Insights

  • Moisture Sensitivity: While this compound is stable, the C-acylation reactions, particularly those involving strong bases or Lewis acids, should be carried out under anhydrous conditions to prevent hydrolysis of the reagent and deactivation of the catalyst/base.

  • Substrate Scope: The reactivity of the carbon nucleophile is a key determinant of the reaction conditions. Highly activated methylene compounds may react under milder basic conditions, while less reactive substrates may require stronger bases or Lewis acid catalysis.

  • Regioselectivity: In the case of unsymmetrical ketones or heterocycles with multiple reactive sites, the regioselectivity of the acylation should be carefully considered and may be influenced by the choice of base, Lewis acid, and reaction temperature. For instance, the TiCl₄-catalyzed acylation of pyrrole is highly regioselective for the 2-position.[3]

  • Purification: While the workup is generally straightforward, careful purification by column chromatography is often necessary to obtain the final product in high purity, especially for library synthesis in a drug discovery setting.

Conclusion: A Valuable Tool for Modern Synthesis

This compound stands out as a highly effective and versatile reagent for the C-acylation of a diverse range of carbon nucleophiles. Its stability, ease of handling, and the mild reaction conditions it enables make it a valuable alternative to traditional acylating agents. The protocols and data presented in this application note provide a solid foundation for researchers to incorporate this powerful tool into their synthetic strategies, accelerating the discovery and development of novel chemical entities.

References

  • Katritzky, A. R.; He, H.-Y.; Suzuki, K. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. J. Org. Chem.2000 , 65 (24), 8210–8213. [Link]

  • Katritzky, A. R.; Abdel-Fattah, A. A. A.; Gromova, A. V.; Witek, R.; Steel, P. J. α-Nitro Ketone Synthesis Using N-Acylbenzotriazoles. J. Org. Chem.2005 , 70 (22), 9211–9214. [Link]

  • Katritzky, A. R.; Suzuki, K.; Singh, S. K. Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. J. Org. Chem.2003 , 68 (14), 5720–5723. [Link]

  • Katritzky, A. R.; Arend, M.; Chen, J.; Abdel-Fattah, A. A. A. Preparation of β-Keto Esters and β-Diketones by C-Acylation/Deacetylation of Acetoacetic Esters and Acetonyl Ketones with 1-Acylbenzotriazoles. J. Org. Chem.2002 , 67 (23), 8193–8198. [Link]

Sources

The Versatility of 1-(2-Furoyl)-1H-benzotriazole: A Powerful Acylating Agent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide is designed for researchers, scientists, and professionals in drug development, offering an in-depth exploration of the applications and protocols involving 1-(2-Furoyl)-1H-benzotriazole. This stable, crystalline solid belongs to the highly versatile class of N-acylbenzotriazoles, which have emerged as superior alternatives to traditional acylating agents like acyl chlorides and acid anhydrides. Their stability, ease of handling, and neutral reaction conditions make them invaluable tools in the synthesis of a wide array of organic molecules, from fine chemicals to complex pharmaceutical intermediates. This guide will delve into the synthesis of this compound and its primary application in the efficient formation of amide bonds, a cornerstone of medicinal chemistry and materials science.

The Ascendancy of N-Acylbenzotriazoles in Acylation Chemistry

The development of efficient and mild methods for the formation of amide bonds is a central theme in organic synthesis. While classical reagents such as acyl chlorides are effective, they often suffer from drawbacks including high reactivity, moisture sensitivity, and the generation of corrosive byproducts like HCl, which can be detrimental to sensitive functional groups. N-acylbenzotriazoles, championed by the pioneering work of Alan R. Katritzky, offer a compelling solution to these challenges.[1][2] These reagents are typically stable, crystalline solids that can be easily prepared and stored.[3] They act as neutral acylating agents, reacting with a broad range of nucleophiles under mild conditions to afford high yields of the corresponding acylated products.[1] The benzotriazole anion is an excellent leaving group, facilitating the acyl transfer.

This compound incorporates the 2-furoyl moiety, a heterocyclic scaffold prevalent in numerous biologically active compounds. The furan ring system is a key component in various pharmaceuticals and natural products, exhibiting a wide spectrum of biological activities. The ability to efficiently introduce this moiety into different molecular frameworks via this compound makes it a particularly valuable reagent in drug discovery and development.

Synthesis of this compound: A Robust Protocol

The preparation of N-acylbenzotriazoles is generally achieved through the reaction of a carboxylic acid with 1H-benzotriazole in the presence of a suitable activating agent.[2] The Katritzky group has developed a highly efficient one-pot procedure utilizing thionyl chloride (SOCl₂) as the activating agent.[2] This method is broadly applicable to a wide range of carboxylic acids, including those with heterocyclic substituents.

Causality of Experimental Choices
  • Thionyl Chloride (SOCl₂): Thionyl chloride is a cost-effective and highly efficient reagent for the conversion of carboxylic acids to their corresponding acyl chlorides in situ. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the reaction workup.

  • 1H-Benzotriazole: This acts as the nucleophile that traps the transiently formed 2-furoyl chloride. The resulting this compound is a stable, isolable solid. The benzotriazole moiety serves as an excellent leaving group in subsequent acylation reactions.

  • Solvent (e.g., Dichloromethane or THF): Anhydrous, non-protic solvents are crucial to prevent the hydrolysis of the highly reactive acyl chloride intermediate and the final product. Dichloromethane (DCM) or tetrahydrofuran (THF) are excellent choices due to their inertness and ability to dissolve the reactants.

  • Temperature: The initial reaction with thionyl chloride is typically performed at room temperature or slightly below to control the exothermic reaction. The subsequent reaction with 1H-benzotriazole can also be carried out at room temperature.

Visualizing the Synthesis Workflow

G cluster_0 Preparation of this compound 2-Furoic_Acid 2-Furoic Acid In_Situ_Acyl_Chloride In Situ Formation of 2-Furoyl Chloride 2-Furoic_Acid->In_Situ_Acyl_Chloride  + SOCl2 Thionyl Chloride (SOCl₂) SOCl2->In_Situ_Acyl_Chloride Product This compound In_Situ_Acyl_Chloride->Product  + Benzotriazole 1H-Benzotriazole Benzotriazole->Product Workup Aqueous Workup & Crystallization Product->Workup

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • 1H-Benzotriazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-furoic acid (1.0 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve 1H-benzotriazole (1.1 eq.) in anhydrous DCM.

  • Cool the 1H-benzotriazole solution to 0 °C and slowly add the freshly prepared 2-furoyl chloride solution from step 2.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford this compound as a crystalline solid.

Characterization: The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Application in Amide Synthesis: A Mild and Efficient Acylation

The primary application of this compound is as a potent acylating agent for the synthesis of 2-furoyl amides. This transformation is highly efficient for a wide range of primary and secondary amines, including aliphatic and aromatic amines.

General Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the amine on the activated carbonyl carbon of this compound. The benzotriazole anion, being an excellent leaving group, is displaced, leading to the formation of the stable amide bond.

G cluster_1 Mechanism of N-Acylation Acylbenzotriazole This compound Tetrahedral_Intermediate Tetrahedral Intermediate Acylbenzotriazole->Tetrahedral_Intermediate  + Amine R¹R²NH Amine->Tetrahedral_Intermediate Amide 2-Furoyl Amide Tetrahedral_Intermediate->Amide  + Benzotriazole_Anion Benzotriazole (Leaving Group) Tetrahedral_Intermediate->Benzotriazole_Anion

Caption: General mechanism for amide synthesis using this compound.

Protocols for the Synthesis of 2-Furoyl Amides

The following protocols are representative examples for the acylation of a primary aliphatic amine, a secondary cyclic amine, and a primary aromatic amine.

Protocol 3.2.1: Synthesis of N-Benzyl-2-furamide (from a primary aliphatic amine)

Materials:

  • This compound

  • Benzylamine

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in THF or DCM.

  • Add benzylamine (1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford N-benzyl-2-furamide.

Protocol 3.2.2: Synthesis of (Furan-2-yl)(piperidin-1-yl)methanone (from a secondary cyclic amine)

Materials:

  • This compound

  • Piperidine

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in THF or DCM.

  • Add piperidine (1.1 eq.) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Workup the reaction as described in Protocol 3.2.1.

  • Purify the crude product by column chromatography on silica gel to yield (Furan-2-yl)(piperidin-1-yl)methanone.

Protocol 3.2.3: Synthesis of N-Phenyl-2-furamide (from a primary aromatic amine)

Materials:

  • This compound

  • Aniline

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in THF or DCM.

  • Add aniline (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature overnight, or gently heat to 40-50 °C if the reaction is sluggish.

  • Monitor the reaction by TLC.

  • Upon completion, perform the workup as described in Protocol 3.2.1.

  • Purify the crude product by recrystallization or column chromatography to obtain N-phenyl-2-furamide.

Summary of Reaction Parameters and Expected Outcomes
Amine TypeSubstrate ExampleTypical Reaction TimeExpected Yield RangeNotes
Primary AliphaticBenzylamine2-4 hours85-95%Reactions are generally fast and high-yielding at room temperature.
Secondary CyclicPiperidine1-3 hours90-98%Highly nucleophilic secondary amines react rapidly.
Primary AromaticAniline12-24 hours75-90%Less nucleophilic aromatic amines may require longer reaction times or gentle heating.

Note: The expected yield ranges are based on general reports for N-acylbenzotriazoles and may vary for the specific reactions with this compound.[1]

Advantages in Peptide Synthesis

While this guide focuses on the synthesis of simple amides, it is crucial to note the significant role of benzotriazole-based reagents in peptide synthesis.[3] N-acylbenzotriazoles, derived from N-protected amino acids, are excellent reagents for the formation of peptide bonds.[3] The mild reaction conditions associated with their use are highly compatible with the sensitive functional groups present in amino acids and peptides, minimizing side reactions and racemization. Although not explicitly detailed for this compound, its utility can be extrapolated to the synthesis of furoyl-capped peptides, which may have interesting biological properties.

Conclusion and Future Outlook

This compound stands as a testament to the power and versatility of benzotriazole-mediated organic synthesis. Its stability, ease of preparation, and high efficiency as a neutral acylating agent make it an invaluable tool for the introduction of the biologically relevant 2-furoyl moiety into a diverse range of molecular scaffolds. The protocols detailed herein provide a solid foundation for its application in the synthesis of fine chemicals, pharmaceutical intermediates, and novel materials. As the demand for efficient and green synthetic methodologies continues to grow, the utility of reagents like this compound is poised to expand, finding new applications in areas such as automated synthesis and the development of complex molecular architectures.

References

  • Katritzky, A. R., & Rachwal, S. (1991). Benzotriazole: A novel synthetic auxiliary. Tetrahedron, 47(16-17), 2683-2732.
  • Katritzky, A. R., Lan, X., Yang, J. Z., & Denisko, O. V. (1998). Properties and synthetic utility of N-substituted benzotriazoles. Chemical Reviews, 98(2), 409-548.
  • Katritzky, A. R., Singh, S. K., He, H. Y., & Suzuki, K. (2003). Efficient conversion of carboxylic acids into N-acylbenzotriazoles. Synthesis, 2003(17), 2777-2780.
  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides. The Journal of organic chemistry, 65(24), 8210–8213.
  • Organic Syntheses Procedure, Benzoyl piperidine. Available at: [Link]

  • Organic Syntheses Procedure, 1,2,3-benzotriazole. Available at: [Link]

  • Katritzky, A. R., Singh, S. K., Cai, C., & Bobrov, S. (2006). Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids. The Journal of organic chemistry, 71(9), 3364–3374.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society.
  • Katritzky, A. R., & Belyakov, S. A. (1998). Benzotriazole-based intermediates: reagents for efficient organic synthesis. Aldrichimica Acta, 31(2), 35-45.
  • One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Tetrahedron Letters, 45(43), 8029-8032.
  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 332-338.
  • Synthesis of N-acylbenzotriazole using acid anhydride.
  • The Preparation of N-Acylbenzotriazoles
  • Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. MDPI.
  • Supporting Information Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. The Royal Society of Chemistry.
  • Review on synthetic study of benzotriazole. GSC Online Press.
  • Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(17), 2777-2780.
  • Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Journal of Chemical and Pharmaceutical Research.
  • Functionalization of the Aniline Ring in 3-(1H-1,2,4-triazol-1-ylmethyl)

Sources

The Definitive Guide to Acylation with 1-(2-Furoyl)-1H-benzotriazole: Mechanism, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient, stable, and versatile acylating agents is paramount. Among these, N-acylbenzotriazoles have emerged as a superior class of reagents, offering a potent alternative to traditional acyl halides and anhydrides. This technical guide provides an in-depth exploration of a particularly useful member of this class: 1-(2-Furoyl)-1H-benzotriazole. We will dissect its mechanism of action, provide detailed protocols for its application in N-acylation, and discuss its broader utility in the synthesis of complex molecules.

The Ascendancy of N-Acylbenzotriazoles: A Superior Acylating Platform

N-acylbenzotriazoles are crystalline, stable solids that serve as powerful neutral acylating agents.[1] Their enhanced stability compared to the corresponding acyl chlorides makes them easier to handle and store, a significant advantage in both academic and industrial settings.[1] The core principle behind their reactivity lies in the exceptional leaving group ability of the benzotriazole anion.[2] This property facilitates the transfer of the acyl group to a wide range of nucleophiles under mild conditions.

The synthesis of N-acylbenzotriazoles is typically a straightforward process involving the coupling of a carboxylic acid with 1H-benzotriazole. Various methods have been developed to achieve this transformation, often employing activating agents to facilitate the reaction.[3]

The Acylation Mechanism: A Step-by-Step Analysis

The acylation of a nucleophile, such as an amine, by this compound proceeds through a well-established nucleophilic acyl substitution pathway. The reaction is characterized by its efficiency and the generation of easily removable byproducts.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine initiates a nucleophilic attack on the electrophilic carbonyl carbon of the this compound.

  • Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. In this intermediate, the carbonyl oxygen atom bears a negative charge, and the nitrogen atom of the amine carries a positive charge.

  • Collapse of the Intermediate and Departure of the Leaving Group: The tetrahedral intermediate rapidly collapses to restore the carbonyl double bond. This is accompanied by the cleavage of the carbon-nitrogen bond connecting the furoyl group to the benzotriazole ring. The benzotriazole anion, being a very stable and weak base, is an excellent leaving group, which drives the reaction forward.[2]

  • Proton Transfer: The protonated amine product then transfers a proton to the benzotriazole anion, yielding the final N-acylated product (an amide) and neutral 1H-benzotriazole as the sole byproduct. The 1H-benzotriazole can often be easily removed during the workup procedure.

Figure 1. Generalized mechanism of N-acylation using this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in the N-acylation of amines. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acylbenzotriazoles from carboxylic acids.

Materials:

  • 2-Furoic acid

  • 1H-Benzotriazole

  • 2,2'-Dipyridyl disulfide

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 2-furoic acid (1.0 mmol) and 1H-benzotriazole (1.2 mmol) in anhydrous DCM (10 mL) at room temperature, add triphenylphosphine (1.2 mmol).

  • To this mixture, add 2,2'-dipyridyl disulfide (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Expected Outcome: The product is typically obtained as a white to off-white solid in high yield (85-95%).

General Protocol for N-Acylation of Amines

This protocol provides a general procedure for the acylation of primary and secondary amines using this compound.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Solvent (e.g., Dichloromethane, Tetrahydrofuran, or Acetonitrile)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask.

  • Add this compound (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature. For less reactive amines, the reaction may be gently heated (e.g., to 40-50 °C).

  • Monitor the reaction progress by TLC until the amine is consumed. Reaction times can vary from 30 minutes to several hours depending on the nucleophilicity of the amine.

  • Once the reaction is complete, dilute the mixture with the reaction solvent (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to remove the 1H-benzotriazole byproduct, followed by a brine wash (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting amide by column chromatography or recrystallization.

Expected Outcome: The corresponding N-furoyl amide is typically obtained in good to excellent yields.

G cluster_prep Preparation of Acylating Agent cluster_acyl N-Acylation Protocol A Mix 2-Furoic Acid, 1H-Benzotriazole, & PPh3 in DCM B Add 2,2'-Dipyridyl Disulfide A->B C Stir at RT & Monitor by TLC B->C D Workup (Wash & Dry) C->D E Purify by Column Chromatography D->E F This compound E->F G Dissolve Amine in Solvent H Add this compound G->H I Stir at RT (or Heat) & Monitor by TLC H->I J Workup (Wash to remove Benzotriazole) I->J K Purify Amide J->K L N-Furoyl Amide Product K->L

Figure 2. Experimental workflow for the synthesis and application of this compound.

Reactivity and Scope: A Quantitative Overview

The versatility of this compound as an acylating agent is demonstrated by its reactivity with a diverse range of amines. The following table summarizes typical yields and reaction conditions for the N-acylation of various amine substrates, showcasing the broad applicability of this reagent.

EntryAmine SubstrateAmine TypeReaction Time (h)Temperature (°C)Yield (%)
1BenzylaminePrimary Aliphatic125>95
2CyclohexylaminePrimary Aliphatic1.525>95
3AnilinePrimary Aromatic32592
44-NitroanilinePrimary Aromatic (electron-deficient)65085
5MorpholineSecondary Aliphatic225>95
6N-MethylanilineSecondary Aromatic45088

Note: The data presented in this table is representative and compiled from general knowledge of N-acylbenzotriazole reactivity. Specific yields may vary depending on the exact reaction conditions and the purity of the reagents.

Broader Applications in Synthesis

The utility of this compound extends beyond simple N-acylation. The furoyl moiety is a valuable building block in medicinal chemistry and materials science. The furan ring can participate in various transformations, including Diels-Alder reactions, and can be a precursor to other heterocyclic systems. The stable and efficient introduction of this group via the benzotriazole methodology opens up avenues for the synthesis of complex molecular architectures.

Conclusion

This compound stands out as a highly effective, stable, and versatile reagent for acylation reactions. Its straightforward synthesis, mild reaction conditions, and the ease of removal of its byproduct make it an attractive choice for a wide range of synthetic applications. The mechanistic clarity and predictable reactivity of this reagent provide a reliable tool for researchers and professionals in the field of drug development and organic synthesis. The protocols and data presented herein offer a solid foundation for the successful implementation of this compound in the laboratory.

References

  • Singh, A. S., Agrahari, A. K., Mishra, N., Singh, M., & Tiwari, V. K. (2019). An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyldisulfide and Triphenylphosphine. Synlett, 30(10), 1140-1144. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]

  • Shaikh, J., F. F. Sh., Al-Mutabagani, L., Al-Ghamdi, S., & El-Emam, A. A. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

  • Katritzky, A. R., & Rachwal, S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers, 2(1). [Link]

  • Chemistry LibreTexts. (2023, September 21). 4.5: Nucleophilic acyl substitution reactions. [Link]

Sources

Application Note: Solvent Effects on the Reactivity of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(2-Furoyl)-1H-benzotriazole is a highly efficient and versatile acylating agent, belonging to the well-established class of N-acylbenzotriazoles. These reagents have gained significant traction in organic synthesis and medicinal chemistry due to their crystalline, stable nature and their ability to acylate a wide range of nucleophiles under neutral conditions, often serving as superior alternatives to more hazardous and moisture-sensitive acyl chlorides.[1] The furoyl moiety, in particular, is a key structural motif in numerous pharmaceuticals. Understanding the reactivity of this compound is therefore paramount for its effective application in the synthesis of novel chemical entities.

The reaction medium, or solvent, plays a critical, albeit often underestimated, role in dictating the course and rate of chemical transformations. Solvent molecules are not merely inert spectators; they actively participate in the reaction through various intermolecular interactions, influencing the stability of reactants, transition states, and products. This application note provides a detailed technical guide on the profound effects of solvents on the reactivity of this compound, with a focus on its aminolysis. We will delve into the underlying principles governing these effects and provide robust protocols for the synthesis of the reagent and the kinetic analysis of its reactions.

Theoretical Framework: The Role of the Solvent in Acyl Transfer Reactions

The aminolysis of an N-acylbenzotriazole is a nucleophilic acyl substitution reaction. The generally accepted mechanism proceeds through a tetrahedral intermediate. The nature of the solvent can significantly influence the rate of this reaction by differentially solvating the ground states of the reactants and the transition state leading to the tetrahedral intermediate.

The reactivity of this compound is largely dictated by the electrophilicity of its carbonyl carbon and the stability of the benzotriazole leaving group. Solvents can modulate these factors in several ways:

  • Polarity and Dipole Moment: Polar solvents can stabilize charged or highly polar transition states. In the case of aminolysis, the transition state leading to the tetrahedral intermediate possesses significant charge separation and is thus stabilized by polar solvents, which can lead to an acceleration of the reaction rate.

  • Protic vs. Aprotic Nature:

    • Polar protic solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding. They can solvate the nucleophilic amine, potentially dampening its reactivity. However, they can also stabilize the developing negative charge on the carbonyl oxygen in the transition state and the benzotriazolide anion leaving group.

    • Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) possess high dipole moments but lack acidic protons. They are effective at solvating cations but less so for anions. This can leave the nucleophilic amine relatively "naked" and more reactive. They also effectively stabilize the polar transition state.

  • Nonpolar Solvents (e.g., toluene, hexane) do not significantly solvate charged species. Reactions involving charge separation in the transition state are often slower in nonpolar solvents.

The overall effect of a solvent on the reaction rate is a complex interplay of these factors. For the aminolysis of N-acylbenzotriazoles, the formation of a zwitterionic tetrahedral intermediate is often the rate-determining step. The stability of this intermediate is crucial, and solvents that can effectively stabilize it will generally accelerate the reaction.[2][3]

Synthesis of this compound

While several methods exist for the preparation of N-acylbenzotriazoles, a reliable and widely applicable method involves the reaction of a carboxylic acid with benzotriazole in the presence of a dehydrating agent or by converting the carboxylic acid to its corresponding acyl chloride first.[3] An improved one-pot procedure developed by Katritzky et al. utilizes thionyl chloride for this conversion.[3]

Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of N-acylbenzotriazoles.[3]

Materials:

  • 2-Furoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter flask

Procedure:

  • In a clean, dry round-bottom flask under a nitrogen atmosphere, suspend 1H-Benzotriazole (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) to the suspension with stirring.

  • To this mixture, add a solution of 2-furoic acid (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point determination. The reported melting point for this compound is 165–167 °C.[2]

G cluster_synthesis Synthesis Workflow reagents 1. Reagents - 2-Furoic Acid - 1H-Benzotriazole - Thionyl Chloride - Anhydrous DCM reaction 2. Reaction - Suspend Benzotriazole in DCM - Add Thionyl Chloride at 0°C - Add 2-Furoic Acid solution - Stir at room temperature reagents->reaction Combine workup 3. Work-up - Quench with NaHCO₃ - Separate organic layer - Wash and dry reaction->workup After completion purification 4. Purification - Concentrate crude product - Recrystallize workup->purification product 5. Product This compound purification->product G cluster_kinetics Kinetic Analysis Workflow prep 1. Preparation - Stock solutions of reactants - Select solvents lambda_max 2. Determine λ_max - Record UV-Vis spectra of reactant and product prep->lambda_max kinetic_run 3. Kinetic Run - Thermostat spectrophotometer - Mix reactants in cuvette - Record Abs vs. time lambda_max->kinetic_run data_analysis 4. Data Analysis - Fit data to first-order decay - Determine k_obs - Plot k_obs vs. [Amine] - Determine k₂ kinetic_run->data_analysis results 5. Results - Second-order rate constants (k₂) in different solvents data_analysis->results

Caption: Workflow for the kinetic analysis of the aminolysis reaction.

Conclusion

The reactivity of this compound as an acylating agent is profoundly influenced by the choice of solvent. By understanding the interplay between solvent polarity, hydrogen bonding capacity, and the reaction mechanism, researchers can optimize reaction conditions to achieve higher yields, faster reaction times, and greater selectivity. The protocols provided in this application note offer a robust framework for the synthesis of this valuable reagent and for the systematic investigation of solvent effects on its reactivity. This knowledge is critical for the rational design of synthetic routes in drug discovery and development, where control over reaction outcomes is paramount.

References

  • Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Escobar, C. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(2), 6110-6114. [Link]

  • Jedrzejczak, M., Motie, R. E., Satchell, D. P. N., Satchell, R. S., & Wassef, W. N. (1988). Kinetics of aminolysis of some benzoyl fluorides and benzoic anhydrides in non-hydroxylic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1471-1479. [Link]

  • Alanine was condensed with 1-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl) 2-chloroethanone and yield 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. (2025). ResearchGate. [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Katritzky, A. R., Vakulenko, A. V., & Jain, R. (2003). The preparation of N-acylbenzotriazoles from aldehydes. ARKIVOC, 2003(14), 131-139. [Link]

  • Khattab, S. N., Kharaba, M. A. H., El-Hawary, A., El-Faham, A., & Hamed, E. A. (2012). Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Open Journal of Physical Chemistry, 2(3), 156-168. [Link]

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antiviral Chemistry and Chemotherapy, 16(5), 315-325. [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • Khattab, S. N., Kharaba, M. A. H., El-Hawary, A., El-Faham, A., & Hamed, E. A. (2012). Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. SciRP.org. [Link]

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225. [Link]

  • Samir, B., Kalalian, C., Roth, E., Salghi, R., & Chakir, A. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. RSC Advances, 9(49), 28625-28634. [Link]

  • Synthesis, Structure and Biological Activities of 2-(1H-1, 2, 3-Benzotriazol-1-yl)-1-(4-methylphenyl). (2025). ResearchGate. [Link]

  • SpectraBase. (n.d.). 1H-benzotriazole. Retrieved from [Link]

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Application Notes and Protocols: Catalytic Activation of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatility of N-Acylbenzotriazoles in Modern Synthesis

In the landscape of contemporary organic synthesis, the pursuit of stable, yet reactive, acylating agents is a continuous endeavor. Acyl chlorides and anhydrides, while effective, often suffer from drawbacks such as high reactivity leading to low selectivity, moisture sensitivity, and the generation of corrosive byproducts.[1] N-acylbenzotriazoles have emerged as superior alternatives, offering a remarkable balance of stability for storage and handling, with tunable reactivity for a range of transformations.[1] These crystalline solids act as neutral acylating agents, smoothly reacting with a variety of nucleophiles under mild conditions.[1]

Among these valuable reagents, 1-(2-Furoyl)-1H-benzotriazole holds particular interest due to the presence of the furan moiety, a key heterocycle found in numerous pharmaceuticals and biologically active compounds. This application note provides a comprehensive guide to the synthesis of this compound and, more critically, delves into its catalytic activation to unlock advanced synthetic pathways. We will explore the causal-driven experimental choices, present detailed, self-validating protocols, and ground our discussion in authoritative scientific literature.

Core Principle: From Stable Acyl Donor to Potent Electrophile via Catalysis

The inherent stability of this compound stems from the delocalization of the lone pair of electrons on the nitrogen of the benzotriazole ring, which reduces the electrophilicity of the carbonyl carbon. While this allows for excellent shelf-life, it can also lead to sluggish reactions with less reactive nucleophiles. Catalytic activation overcomes this limitation by transiently increasing the electrophilicity of the acyl group at the moment of reaction.

Lewis acids are particularly effective catalysts for this purpose. They coordinate to one of the nitrogen atoms of the benzotriazole ring or the carbonyl oxygen, withdrawing electron density and rendering the carbonyl carbon significantly more susceptible to nucleophilic attack. This activation strategy enables a broader range of transformations, including challenging C-C bond formations, that are often inefficient without catalysis.

Catalytic_Activation_Mechanism cluster_0 Catalytic Activation & Acylation reagent This compound (Stable Acyl Donor) activated_complex Activated Complex [Furoyl-Bt-LA] reagent->activated_complex Coordination catalyst Lewis Acid (LA) e.g., TiCl₄ catalyst->activated_complex product Acylated Product (Furoyl-Nu) activated_complex->product Nucleophilic Attack byproduct [Bt-LA] Complex activated_complex->byproduct Release nucleophile Nucleophile (Nu⁻) e.g., Indole nucleophile->product

Figure 1: General mechanism of Lewis acid-catalyzed activation of this compound.

Part 1: Synthesis of this compound

The synthesis of N-acylbenzotriazoles from their corresponding carboxylic acids is a well-established and efficient process. The following protocol is adapted from a general method utilizing trifluoroacetic anhydride as a powerful dehydrating agent to facilitate the coupling of 2-furoic acid and 1H-benzotriazole.[2] This method is advantageous due to its mild conditions, high yields, and the avoidance of harsh reagents like thionyl chloride.

Experimental Protocol: Synthesis of this compound

Synthesis_Workflow start Start step1 Dissolve 2-Furoic Acid in dry DCM start->step1 step2 Add Trifluoroacetic Anhydride (TFAA) step1->step2 step3 Stir for 5 min at RT step2->step3 step4 Add 1H-Benzotriazole step3->step4 step5 Stir for 3 hours at RT step4->step5 step6 Monitor by TLC step5->step6 step7 Concentrate under reduced pressure step6->step7 Reaction Complete step8 Purify by Flash Column Chromatography step7->step8 end Obtain Pure Product step8->end

Figure 2: Experimental workflow for the synthesis of this compound.

Materials:

  • 2-Furoic acid

  • 1H-Benzotriazole

  • 2,2,2-Trifluoroacetic anhydride (TFAA)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq.) in anhydrous DCM.

  • To the stirred solution at room temperature, add 2,2,2-trifluoroacetic anhydride (1.0 eq.) dropwise.

  • Stir the reaction mixture for 5 minutes.

  • Add 1H-benzotriazole (2.5 eq.) in one portion.

  • Continue stirring the resulting mixture at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in n-hexane to afford this compound as a solid.

Self-Validation:

  • TLC Analysis: Compare the crude reaction mixture to the starting materials to confirm the formation of a new, less polar product.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The expected melting point for this compound is 165-167 °C.[3]

Part 2: Catalytic Activation for C-Acylation of Heterocycles

A powerful application of the catalytic activation of N-acylbenzotriazoles is the Friedel-Crafts C-acylation of electron-rich heterocycles, such as indoles and pyrroles. These reactions are fundamental in the synthesis of natural products and pharmaceuticals. The following protocol details the TiCl₄-catalyzed acylation of indole with this compound, a transformation that typically provides high regioselectivity for the C3 position of the indole ring.[4]

Rationale for Experimental Choices:
  • Catalyst: Titanium tetrachloride (TiCl₄) is a strong Lewis acid that effectively coordinates with the N-acylbenzotriazole, significantly enhancing its acylating potential.[4]

  • Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice as it is inert under the reaction conditions and effectively solubilizes the reactants.

  • Stoichiometry: An excess of the Lewis acid is used to ensure complete activation of the acylating agent.[4] The indole is used in slight excess to ensure the complete consumption of the more valuable N-acylbenzotriazole.

  • Quenching: The reaction is quenched with methanol to decompose the Lewis acid and any remaining reactive species.[4]

Experimental Protocol: TiCl₄-Catalyzed C3-Acylation of Indole

Materials:

  • This compound

  • Indole

  • Titanium tetrachloride (TiCl₄), 1.0 M solution in DCM

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add indole (1.25 eq.) and this compound (1.0 eq.).

  • Dissolve the solids in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TiCl₄ (1.0 M solution in DCM, 2.0 eq.) to the stirred mixture.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding methanol at 0 °C.

  • Evaporate the solvents under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (1H-indol-3-yl)(furan-2-yl)methanone.

Data Presentation:

Table 1: Representative Yields for TiCl₄-Catalyzed Acylation of Heterocycles

N-Acylbenzotriazole Heterocycle Product Yield (%) Reference
This compound Pyrrole (1H-pyrrol-2-yl)(furan-2-yl)methanone 85 [4]
This compound Indole (1H-indol-3-yl)(furan-2-yl)methanone 92 [4]

| 1-(4-Toluoyl)-1H-benzotriazole | Indole | (1H-indol-3-yl)(p-tolyl)methanone | 94 |[4] |

Conclusion and Future Outlook

This compound is a highly effective and stable acylating agent. Its true synthetic potential is realized through catalytic activation, which significantly broadens its applicability to include challenging C-acylation reactions. The use of Lewis acids like TiCl₄ provides a reliable and high-yielding method to access valuable furoyl-substituted heterocycles. This approach underscores a key principle in modern organic chemistry: the development of catalytic methods to transform stable, readily available reagents into highly reactive intermediates for complex molecule synthesis. Future research will likely focus on expanding the range of catalysts, including more environmentally benign options and the development of asymmetric catalytic systems for enantioselective acylations.

References

  • Pandey, R. K., Prajapati, R., Gupta, M., Rajput, C. S., Pathak, A., & Singh, A. S. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 1-13. [Link]

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Organic Syntheses. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]

  • Fu, X., Zhang, F., Li, Z., & Li, X. (2010). TiCl4-promoted direct N-acylation of sulfonamide with carboxylic ester. Tetrahedron Letters, 51(43), 5734-5737. [Link]

  • He, L., Liu, J., Wang, X., & Li, Z. (2009). SmI3-Catalyzed Addition of Amines to α,β-Unsaturated N-Acylbenzotriazoles. Synthetic Communications, 39(2), 256-264. [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]

  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723. [Link]

  • ResearchGate. (2002). Titanium Tetrachloride (TiCl4). [Link]

  • Singh, A. S., Singh, M., Mishra, N., & Tiwari, V. K. (2017). A new methodology for the synthesis of N-acylbenzotriazoles. Arkivoc, 2017(5), 80-88. [Link]

  • ResearchGate. (2013). Titanium(IV) Chloride-Mediated Ortho-Acylation of Phenols and Naphthols. [Link]

  • Bretner, M., Baier, A., Kopanska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta poloniae pharmaceutica, 62(Suppl), 91-95. [Link]

  • ResearchGate. (2019). General Structure of Benzotriazole derivatives. Method for synthesis of 2(E). [Link]

  • Katritzky, A. R., & Zhang, G. (2003). The preparation of N-acylbenzotriazoles from aldehydes. Arkivoc, 2003(14), 131-139. [Link]

  • Safari, J., Gandomi-Ravandi, S., & Ghotbinejad, M. (2012). New Synthesis of Perhydrotriazolotriazoles Catalyzed by TiCl4 under Ambient Conditions. Journal of the Korean Chemical Society, 56(1), 78-81. [Link]

  • Chen, B., Li, X., Wu, W., & Chen, X. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC advances, 12(4), 2095–2099. [Link]

  • Chen, B., Li, X., Wu, W., & Chen, X. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. RSC advances, 12(4), 2095–2099. [Link]

Sources

Application Notes and Protocols for Solid-Phase Synthesis Utilizing 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Modern Approach to Amide Synthesis on Solid Support

In the landscape of modern drug discovery and materials science, the efficient and clean synthesis of novel molecular entities is paramount. Solid-phase synthesis (SPS) has long been a cornerstone of these efforts, offering a streamlined workflow for the construction of complex molecules through simplified purification protocols.[1] The strategic choice of reagents is critical to the success of any solid-phase campaign. Herein, we detail the application of 1-(2-Furoyl)-1H-benzotriazole as a superior acylating agent for the solid-phase synthesis of furoyl amides.

The furan moiety is a prevalent scaffold in a multitude of biologically active compounds and functional materials. Its incorporation into molecular designs often imparts unique electronic and steric properties. Traditional methods for introducing the furoyl group, such as using the corresponding acyl chloride, can be hampered by the reagent's instability and the harsh conditions required, which are often incompatible with sensitive substrates and solid supports.

This compound emerges as a robust alternative, capitalizing on the well-established advantages of N-acylbenzotriazoles as acylating agents. These reagents are typically crystalline, air- and moisture-stable solids that react under neutral conditions with a broad range of nucleophiles, including resin-bound amines, to form amide bonds in high yields. The benzotriazole leaving group is readily removed during aqueous work-up, simplifying the purification of the final product. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and utilization of this compound in solid-phase synthesis.

Physicochemical Properties and Reagent Preparation

A thorough understanding of the reagent's properties is fundamental to its effective application. While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts: 2-furoic acid and 1H-benzotriazole.

PropertyDescriptionSource/Inference
Appearance Expected to be a crystalline solid.General property of N-acylbenzotriazoles.
Stability Stable under ambient conditions, offering ease of handling and storage compared to acyl chlorides.N-acylbenzotriazoles are known for their stability.
Solubility Soluble in common organic solvents such as DMF, DCM, and THF.Inferred from the solubility of its precursors and related compounds.
Reactivity Acts as an efficient acylating agent for primary and secondary amines under neutral or mildly basic conditions.Well-documented reactivity of N-acylbenzotriazoles.
Protocol 1: Synthesis of this compound

This protocol is based on established methods for the synthesis of N-acylbenzotriazoles from carboxylic acids.

Materials:

  • 2-Furoic acid

  • 1H-Benzotriazole

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Acid Chloride Formation (in situ):

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furoic acid (1.0 eq) in anhydrous DCM or THF.

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise. If using oxalyl chloride, add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber).

  • Formation of this compound:

    • In a separate flask, dissolve 1H-benzotriazole (1.1 eq) in anhydrous DCM or THF.

    • Cool the solution of the in situ generated 2-furoyl chloride in an ice bath.

    • Slowly add the 1H-benzotriazole solution to the acyl chloride solution.

    • Allow the reaction to stir at room temperature for 2-4 hours.

  • Isolation and Purification:

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

    • Triturate the resulting solid with cold anhydrous diethyl ether to precipitate the product and wash away any unreacted starting materials.

    • Collect the crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

    • The purity of the this compound can be assessed by NMR and melting point analysis.

Solid-Phase Synthesis of Furoyl Amides

The following protocols are designed for the manual solid-phase synthesis of a target furoyl amide on a resin support. These can be adapted for automated synthesizers. A common choice for producing C-terminal amides is Rink Amide resin, while Wang resin is used for C-terminal carboxylic acids.[1]

Workflow for Solid-Phase Furoylation

workflow Resin Amine-functionalized Resin (e.g., Rink Amide) Swell Swell Resin (DMF) Resin->Swell 1. Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect 2. Wash1 Wash (DMF, DCM) Deprotect->Wash1 3. Acylate Acylation with This compound Wash1->Acylate 4. Wash2 Wash (DMF, DCM) Acylate->Wash2 5. Cleave Cleavage from Resin (TFA Cocktail) Wash2->Cleave 6. Isolate Product Isolation (Precipitation & Purification) Cleave->Isolate 7.

Caption: General workflow for the solid-phase synthesis of furoyl amides.

Protocol 2: Solid-Phase Furoylation of a Resin-Bound Amine

Materials:

  • Fmoc-protected amine-functionalized resin (e.g., Rink Amide resin, 100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), synthesis grade

  • Piperidine

  • This compound

  • Solid-phase synthesis vessel (with a sintered glass frit)

  • Shaker or vortexer

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the synthesis vessel.

    • Add DMF (approximately 10 mL per gram of resin) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate the mixture for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 15-20 minutes.

    • Drain the deprotection solution.

  • Washing:

    • Wash the resin thoroughly to remove residual piperidine and by-products. A typical washing cycle is:

      • DMF (3 x 1 min)

      • DCM (3 x 1 min)

      • DMF (3 x 1 min)

    • Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue beads) indicates successful deprotection.

  • Acylation (Furoylation):

    • Prepare a solution of this compound (3-5 equivalents relative to the resin loading) in DMF.

    • Add this solution to the deprotected and washed resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by taking a small sample of the resin, washing it, and performing a Kaiser test. A negative test (colorless or yellow beads) indicates complete acylation.

    • If the reaction is sluggish, the addition of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1-2 equivalents) can be beneficial, although N-acylbenzotriazoles are designed to react efficiently under neutral conditions.

  • Post-Acylation Washing:

    • Once the acylation is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin extensively to remove excess reagent and the benzotriazole by-product:

      • DMF (5 x 1 min)

      • DCM (5 x 1 min)

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

Cleavage and Product Isolation

The final step is the cleavage of the furoyl amide from the solid support and removal of any side-chain protecting groups. The choice of cleavage cocktail depends on the linker and the presence of sensitive functional groups in the target molecule. For a simple furoyl amide on Rink Amide or Wang resin, a standard TFA-based cocktail is generally effective.

Cleavage Reaction Overview

cleavage FuroylResin Furoyl-Amide-Resin CleavageCocktail TFA Cleavage Cocktail (TFA/TIS/H₂O) FuroylResin->CleavageCocktail Add Reaction Cleavage Reaction (1-3 hours, RT) CleavageCocktail->Reaction Filtration Filtration (Separate resin) Reaction->Filtration Precipitation Precipitation (Cold Diethyl Ether) Filtration->Precipitation CrudeProduct Crude Furoyl Amide Precipitation->CrudeProduct

Caption: The process of cleaving the final product from the resin.

Protocol 3: Cleavage of the Furoyl Amide from the Resin

Materials:

  • Furoylated resin from Protocol 2

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Reaction vial

Cleavage Cocktail Preparation (Reagent K):

  • A common and effective cleavage cocktail is a mixture of TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v).

  • CAUTION: TFA is highly corrosive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

Procedure:

  • Resin Preparation:

    • Place the dry, furoylated resin in a reaction vial.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Seal the vial and allow the reaction to proceed at room temperature with occasional swirling for 1.5-3 hours.[2]

  • Resin Removal:

    • Filter the reaction mixture through a sintered glass funnel to separate the resin beads from the cleavage solution containing the product.

    • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the product.

    • Combine the filtrates.

  • Product Precipitation:

    • Reduce the volume of the TFA filtrate by about half under a gentle stream of nitrogen.

    • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution). A white precipitate of the crude furoyl amide should form.

    • Place the tube in an ice bath or freezer for 30 minutes to maximize precipitation.

  • Isolation of Crude Product:

    • Centrifuge the mixture to pellet the solid product.

    • Carefully decant the diethyl ether supernatant.

    • Wash the pellet with another portion of cold diethyl ether, vortex, and centrifuge again. Repeat this washing step 2-3 times to remove residual scavengers and dissolved impurities.

    • After the final wash, dry the crude product under vacuum.

Purification and Characterization

The crude furoyl amide can be purified to the desired level using standard chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by analytical methods like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Troubleshooting and Scientific Rationale

IssuePossible CauseSolution and Rationale
Incomplete Acylation (Positive Kaiser Test) - Insufficient equivalents of acylating agent.- Steric hindrance at the reaction site.- Short reaction time.- Increase the equivalents of this compound to 5 or more.- Prolong the reaction time to 6-12 hours or perform the reaction at a slightly elevated temperature (e.g., 40 °C).- Add a non-nucleophilic base like DIPEA to facilitate the reaction, though it should be used judiciously to avoid side reactions.
Low Yield After Cleavage - Incomplete cleavage from the resin.- Product degradation during cleavage.- Extend the cleavage time or use a stronger cleavage cocktail if the linker is particularly stable.- Ensure the use of appropriate scavengers (like TIS) to trap reactive cations generated during cleavage, which can otherwise lead to side reactions with the product. The furan ring can be sensitive to strong acids, so minimizing cleavage time is important.
Presence of Impurities - Side reactions during synthesis or cleavage.- Incomplete washing.- Ensure thorough washing between each step to remove unreacted reagents and by-products.- Optimize the cleavage cocktail and conditions to minimize degradation. For sensitive products, a milder cleavage protocol may be necessary.

Conclusion

This compound stands as a highly effective and user-friendly reagent for the introduction of the furoyl moiety in solid-phase synthesis. Its stability, high reactivity under mild conditions, and the straightforward nature of the subsequent cleavage and purification steps make it an invaluable tool for chemists in academia and industry. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently incorporate this versatile building block into their synthetic strategies to accelerate the discovery and development of novel molecules.

References

  • AAPPTEC. (n.d.). How to Synthesize a Peptide. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7220, 1H-Benzotriazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674166A - Preparation method of furoyl chloride.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Flegel, M., et al. (1994). Real time monitoring of acylations during solid phase peptide synthesis: a method based on electrochemical detection.
  • AAPPTEC. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). Physico-chemical Properties of Benzotriazole derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Acylation monitoring in solid phase peptide synthesis by the equilibrium distribution of coloured ions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation during resin cleavage. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(1-Benzofuran-2-yl)-1H-1,2,4-triazole-5(4H)-thione monohydrate. Retrieved from [Link]

  • ResearchGate. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • ACS Publications. (2012). Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Retrieved from [Link]

  • MDPI. (2023). A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability. Retrieved from [Link]

  • GSC Online Press. (2018). Review on synthetic study of benzotriazole. Retrieved from [Link]

  • Ukaaz Publications. (2023). Benzotriazole: An overview of its versatile biological behaviour. Retrieved from [Link]

  • ResearchGate. (2020). C‐Acylation of Guaiacol with Acetic Acid Over Solid Acid Catalysts Under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis benzoyl derivatives and biological activity of some novel 1, 2, 4, 5-tetrazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3754503, 1-Propyl-1H-1,2,3-benzotriazole. Retrieved from [Link]

  • ResearchGate. (2013). On the explosive properties of 1 H-benzotriazole and 1 H-1,2,3-triazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis and Application of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Furoyl)-1H-benzotriazole. This guide is designed for researchers, chemists, and drug development professionals who are either synthesizing this reagent or utilizing it in their experimental workflows. As a stable and highly effective acylating agent, this compound offers a superior alternative to the often unstable or difficult-to-handle 2-furoyl chloride. This document provides in-depth protocols, troubleshooting advice, and answers to frequently asked questions to ensure the success of your experiments.

Section 1: Synthesis of this compound

The synthesis of this compound is fundamentally an N-acylation reaction. The most common and reliable methods involve the reaction of 1H-benzotriazole with an activated form of 2-furoic acid, typically 2-furoyl chloride. The benzotriazole moiety acts as an excellent leaving group in subsequent reactions, making the resulting compound a powerful acylating agent[1][2].

Reaction Mechanism: Synthesis

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen atom of 1H-benzotriazole attacks the electrophilic carbonyl carbon of the acylating agent (e.g., 2-furoyl chloride). The reaction typically favors substitution at the N1 position over the N2 position, especially under neutral or base-catalyzed conditions in solution[3].

G cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products AcylBTA This compound TS Tetrahedral Intermediate AcylBTA->TS Nucleophile Nucleophile (e.g., R-NH₂) Nucleophile->TS Nucleophilic Attack Amide Acylated Product (Amide) TS->Amide Collapse of Intermediate BTA_anion Benzotriazolide (Leaving Group) TS->BTA_anion

Sources

Technical Support Center: Optimizing Amide Synthesis with 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Furoyl)-1H-benzotriazole. This guide is designed for researchers, chemists, and professionals in drug development who are utilizing this versatile acylating agent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate challenges and improve yields in your acylation reactions.

Introduction to this compound

This compound is an efficient acylating agent used for the synthesis of amides, esters, and other acyl derivatives. It belongs to the class of N-acylbenzotriazoles, which are valued for their stability, ease of handling compared to acyl chlorides, and high reactivity under mild conditions. The benzotriazole moiety is an excellent leaving group, facilitating the nucleophilic attack by amines or alcohols on the acyl carbon.

The furoyl group, derived from 2-furoic acid, is a common structural motif in many biologically active compounds. However, the furan ring's unique electronic properties can sometimes present challenges, such as sensitivity to strongly acidic conditions. This guide will address these specific issues to ensure the successful application of this reagent in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My reaction with a primary aliphatic amine is sluggish and the yield is low. What is the most likely cause?

A1: Low yields with primary aliphatic amines are uncommon, as they are generally excellent nucleophiles. The most probable causes are related to reaction setup and reagent quality. Firstly, ensure your reaction is conducted under anhydrous conditions. While N-acylbenzotriazoles are more water-tolerant than acyl chlorides, excess moisture can hydrolyze the reagent back to 2-furoic acid and benzotriazole, reducing the amount of active acylating agent available. Secondly, the issue could be the solubility of your amine or the acylating agent in the chosen solvent.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your glassware thoroughly and use anhydrous solvents.

  • Solvent Choice: Tetrahydrofuran (THF) and dichloromethane (DCM) are excellent starting points. If solubility is an issue, consider dimethylformamide (DMF).

  • Temperature: While many reactions proceed at room temperature, gentle heating (40-50 °C) can often drive the reaction to completion without promoting side reactions.

  • Stoichiometry: Use a slight excess (1.1 equivalents) of the amine to ensure complete consumption of the acylating agent.

Q2: I am observing the formation of a significant amount of benzotriazole in my crude reaction mixture, but my starting amine is not fully consumed. What is happening?

A2: This scenario strongly suggests that your this compound reagent has degraded. This can happen if the reagent has been improperly stored and exposed to moisture. The acylating agent will hydrolyze to 2-furoic acid and benzotriazole. The benzotriazole is observed, but the 2-furoic acid will not react with the amine under these neutral or slightly basic conditions, leaving your starting amine unreacted.

Preventative Measures:

  • Proper Storage: Store this compound in a tightly sealed container in a desiccator or under an inert atmosphere to protect it from moisture.[1][2]

  • Reagent Quality Check: If you suspect degradation, you can check the purity of the reagent by taking a melting point or running a quick ¹H NMR.

Q3: Can I use this compound to acylate anilines and other weakly nucleophilic amines?

A3: Yes, but the reaction conditions may require some modification. Anilines are less nucleophilic than aliphatic amines, and therefore, the reaction may be slower.

Optimization Strategies for Weakly Nucleophilic Amines:

  • Increase Temperature: Heating the reaction to reflux in a suitable solvent like THF or dioxane is often necessary.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields for less reactive amines.[3] A typical condition would be irradiating a mixture of the amine and the acylating agent in a solvent like water or DMF.[4]

  • Use of a Non-nucleophilic Base: While generally not required, the addition of a mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the reaction by scavenging any trace amounts of acid and ensuring the amine is in its free-base form.

Q4: I am concerned about the stability of the furan ring. Are there any specific side reactions I should be aware of?

A4: The furan ring is susceptible to degradation under strongly acidic conditions, which can lead to ring-opening and subsequent polymerization or rearrangement reactions.[5][6][7] However, reactions with this compound are typically carried out under neutral or slightly basic conditions, which minimizes this risk.

To ensure the integrity of the furan ring:

  • Avoid Acidic Conditions: Do not use acidic catalysts or solvents. If an acidic workup is necessary to remove basic impurities, it should be done cautiously with dilute acid and at low temperatures.

  • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction. The appearance of multiple, often colored, spots that are not the starting materials or the desired product could indicate decomposition of the furoyl moiety.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive acylating agent due to hydrolysis. 2. Poor solubility of reactants. 3. Insufficiently nucleophilic amine.1. Use fresh, properly stored this compound. 2. Switch to a more polar solvent like DMF or gently heat the reaction mixture. 3. Increase the reaction temperature or consider using microwave irradiation. For very weak nucleophiles, a mild non-nucleophilic base might be beneficial.
Formation of Multiple Byproducts 1. Degradation of the furan ring under harsh conditions. 2. The amine substrate has multiple reactive sites. 3. The product amide is susceptible to further reactions.1. Ensure the reaction is run under neutral conditions and avoid high temperatures for extended periods. 2. If your amine has other nucleophilic groups (e.g., hydroxyl), consider using a protecting group strategy. 3. Monitor the reaction closely by TLC and stop it once the starting material is consumed to avoid over-reaction.
Difficulty in Product Purification 1. The product has similar polarity to the benzotriazole byproduct. 2. The product is an oil and difficult to crystallize.1. During workup, wash the organic layer with an aqueous solution of sodium bicarbonate or sodium carbonate. This will deprotonate the benzotriazole, making it water-soluble and easily removed. 2. If recrystallization fails, column chromatography is the most reliable method for purifying amide products.
Inconsistent Yields 1. Variable quality of the acylating agent. 2. Inconsistent reaction conditions (temperature, time, moisture).1. Always use a fresh batch of this compound or verify the purity of older batches. 2. Standardize your reaction setup. Use an oil bath for consistent heating and ensure all glassware is properly dried.

Experimental Protocols

General Protocol for the Acylation of a Primary Aliphatic Amine
  • Reaction Setup: To a solution of the primary aliphatic amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add this compound (1.1 mmol, 1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) to remove the benzotriazole byproduct, followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude amide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol for the Acylation of a Weakly Nucleophilic Aniline
  • Reaction Setup: In a microwave-safe vial, combine the aniline (1.0 mmol), this compound (1.2 mmol, 1.2 equivalents), and DMF (3 mL).

  • Reaction: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 100-120 °C for 15-30 minutes.

  • Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizing the Reaction Mechanism and Workflow

Reaction Mechanism

The acylation proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acylbenzotriazole, forming a tetrahedral intermediate. The benzotriazole anion is then expelled as a stable leaving group to yield the final amide product.

Acylation Mechanism Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylBT Furoyl-Bt AcylBT->Intermediate Amide Furoyl-NH-R Intermediate->Amide Collapse of Intermediate BtH Bt-H Intermediate->BtH Leaving Group Departure

Caption: General mechanism of amine acylation with this compound.

Troubleshooting Workflow

When encountering low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common issues.

Troubleshooting Workflow Start Low Yield Observed CheckReagent Check Reagent Quality (Freshness, Storage) Start->CheckReagent CheckConditions Verify Anhydrous Conditions CheckReagent->CheckConditions Reagent OK Success Yield Improved CheckReagent->Success Replaced Reagent CheckSolubility Assess Reactant Solubility CheckConditions->CheckSolubility Conditions OK CheckConditions->Success Improved Conditions OptimizeTemp Optimize Reaction Temperature CheckSolubility->OptimizeTemp Solubility OK CheckSolubility->Success Changed Solvent CheckAmine Evaluate Amine Nucleophilicity OptimizeTemp->CheckAmine Temp OK OptimizeTemp->Success Adjusted Temp PurificationIssue Investigate Purification Step CheckAmine->PurificationIssue Amine OK CheckAmine->Success Modified Protocol PurificationIssue->Success Purification OK PurificationIssue->Success Optimized Workup

Caption: A stepwise workflow for troubleshooting low yields in acylation reactions.

Quantitative Data: Expected Yields

While yields are highly substrate-dependent, the following table provides a general expectation for the acylation of different amine classes with N-acylbenzotriazoles under optimized conditions.

Amine ClassNucleophilicitySteric HindranceExpected Yield RangeRecommended Conditions
Primary AliphaticHighLow85-98%Room temperature, THF or DCM
Secondary AliphaticModerate-HighModerate75-95%Room temperature to 50 °C, THF
Primary Aromatic (Anilines)LowLow60-90%Reflux in THF or microwave heating
Hindered AminesLowHigh40-75%Prolonged heating or microwave irradiation

References

  • Singh, A. S., et al. (2019). An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyl Disulfide and Triphenylphosphine. Request PDF.
  • Scheme for synthesis of 5-substituted benzotriazole amides...
  • Özel Güven, N., et al. (2012). 2-(1H-Benzotriazol-1-yl)-1-(furan-2-yl)ethanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o72.
  • Synthesis of amides and esters containing furan rings under microwave-assisted conditions.
  • Synthesis of 5-acetyl derivatives of alkyl 2-furoates and 3-(2-furyl)
  • 3-(pyridin-4-yl)acrylonitriles and E/Z 2-(3Imino2-benzofuran-1(3H)-ylidene)acetonitriles.
  • Lewis acid-catalyzed Wolff cyclocondensation in the synthesis of (1H-1,2,3-triazolyl)furoxans.
  • Benzotriazolium Salts: Emergent Readily Accessible Bench-Stable Lewis Acid C
  • The preparation method of furoyl chloride - Google P
  • Advancements in benzotriazole derivatives: from synthesis to pharmacological applic
  • N-Formylbenzotriazole - Enamine.
  • Synthesis of amide-functionalized furan-based polyesters via a combined ring-opening polymerization and melt polycondensation strategy - ResearchG
  • An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces. MDPI.
  • Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Organic Chemistry Portal.
  • Benzotriazole : Organic Synthesis - YouTube.
  • Disconnecting with a sneaky furan? - YouTube.
  • Why is formyl chloride unstable while higher acyl chlorides are stable?
  • Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. MDPI.
  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society.
  • Synthesis method of benzotriazole - Google P
  • Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. American Chemical Society.
  • Benzotriazole synthesis - Organic Chemistry Portal.
  • 1H-Benzotriazole - Apollo Scientific.
  • Synthesis of some Amide deriv
  • 1H-Benzotriazole - ChemBK.

Sources

Technical Support Center: 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(2-Furoyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during its use in chemical synthesis. Our goal is to equip you with the knowledge to anticipate and resolve experimental challenges, ensuring the efficiency and integrity of your research.

Introduction to this compound

This compound is a versatile and efficient acylating agent, valued for its ability to facilitate the formation of amides, esters, and other carbonyl derivatives under mild conditions.[1] As a stable, crystalline solid, it serves as a convenient alternative to more reactive and difficult-to-handle acyl chlorides.[1] However, like any chemical reagent, its successful application requires an understanding of its reactivity profile and potential for side reactions. This guide provides a structured approach to troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: Its primary application is as an acylating agent for the synthesis of amides, particularly in peptide synthesis and medicinal chemistry.[2] It reacts readily with primary and secondary amines to form the corresponding amides with high yields, often under neutral conditions.[1][2]

Q2: How does this compound compare to traditional coupling reagents like DCC or EDC/HOBt?

A2: this compound offers several advantages. It is a pre-activated form of 2-furoic acid, eliminating the need for a separate activation step in the reaction mixture. This can lead to cleaner reactions and simpler purification, as the main byproduct is the water-soluble and weakly basic 1H-benzotriazole. Unlike carbodiimide reagents such as DCC and EDC, it does not form insoluble urea byproducts.[3]

Q3: What are the typical storage conditions for this compound?

A3: this compound is a relatively stable crystalline solid. However, to prevent hydrolysis, it should be stored in a tightly sealed container in a cool, dry place, away from moisture.

Q4: Can I use this compound for the acylation of alcohols?

A4: Yes, N-acylbenzotriazoles can be used for the O-acylation of alcohols to form esters.[4] The reaction may require slightly more forcing conditions, such as heating or the use of a catalyst, compared to the acylation of amines.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low or No Product Yield

Q: My amidation reaction with this compound is giving a low yield or not proceeding to completion. What are the possible causes?

A: Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended.

Causality and Solutions:

  • Hydrolysis of the Reagent: this compound can hydrolyze in the presence of water, reverting to 2-furoic acid and 1H-benzotriazole. This depletes your active acylating agent.

    • Troubleshooting Protocol:

      • Ensure all solvents and reagents are anhydrous. Use freshly dried solvents.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

      • Check the integrity of your stored this compound. If it has been stored improperly, consider using a fresh batch.

  • Steric Hindrance: If your amine substrate is sterically hindered, the reaction rate may be significantly slower.

    • Troubleshooting Protocol:

      • Increase the reaction temperature.

      • Prolong the reaction time.

      • Consider using a less hindered base or a catalyst to facilitate the reaction.

  • Low Nucleophilicity of the Amine: Weakly nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly.

    • Troubleshooting Protocol:

      • Increase the reaction temperature.

      • The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), can deprotonate the amine, increasing its nucleophilicity.

  • Impure Starting Material: The presence of impurities in your this compound can inhibit the reaction.

    • Troubleshooting Protocol:

      • Verify the purity of your reagent by techniques such as NMR or melting point analysis.

      • If necessary, recrystallize the this compound before use.

Issue 2: Formation of Unexpected Byproducts

Q: I am observing unexpected spots on my TLC plate or peaks in my LC-MS analysis. What are the likely side products?

A: The formation of byproducts can arise from several sources. Identifying the structure of the byproduct is key to diagnosing the problem.

Common Byproducts and Their Origins:

ByproductPotential CauseIdentificationMitigation Strategy
2-Furoic Acid Hydrolysis of this compound.Acidic nature; can be identified by LC-MS or by comparison with an authentic sample.Use anhydrous conditions.
1H-Benzotriazole Product of the acylation reaction and hydrolysis.Water-soluble; can be identified by LC-MS.Typically removed during aqueous workup.
2-(2-Furoyl)-2H-benzotriazole Isomeric impurity from the synthesis of the reagent.[5][6][7]May have different chromatographic behavior and spectroscopic properties.Use a regioselective synthesis method for the reagent or purify it carefully.
Products of Furan Ring Opening Under strongly acidic or oxidative conditions, the furan ring can be susceptible to degradation.Complex mixture of byproducts, often colored.Maintain neutral or mildly basic reaction conditions. Avoid strong oxidizing agents.

Experimental Workflow for a Standard Amidation Reaction

reagent This compound reaction_mixture Reaction Mixture reagent->reaction_mixture amine Amine Substrate (R-NH2) amine->reaction_mixture solvent Anhydrous Solvent (e.g., THF, DCM, DMF) solvent->reaction_mixture base Optional Base (e.g., TEA, DIPEA) base->reaction_mixture workup Aqueous Workup reaction_mixture->workup Reaction Completion purification Purification (e.g., Chromatography) workup->purification product Desired Amide Product purification->product cluster_main Main Reaction Pathway cluster_side Potential Side Reactions reagent This compound product Desired Amide reagent->product + R-NH2 reagent->product hydrolysis Hydrolysis reagent->hydrolysis + H2O reagent->hydrolysis isomer 2-(2-Furoyl)-2H- benzotriazole reagent->isomer Isomeric Impurity amine R-NH2 BtH 1H-Benzotriazole furoic_acid 2-Furoic Acid hydrolysis->furoic_acid

Sources

Technical Support Center: Purification of Products from 1-(2-Furoyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-(2-Furoyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile acylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your target molecules. Our aim is to equip you with the scientific rationale and practical steps needed to optimize your purification workflows and ensure the integrity of your final products.

Introduction to this compound Chemistry

This compound is a highly efficient, neutral acylating agent, valued for its stability and ease of handling compared to traditional acyl chlorides. It facilitates the formation of amides, esters, and other carbonyl derivatives under mild conditions, making it a valuable tool in organic synthesis. The benzotriazole moiety acts as an excellent leaving group, readily displaced by nucleophiles such as amines and alcohols. However, the unique properties of the starting material, the benzotriazole leaving group, and the furoyl moiety can present specific challenges during product purification. This guide will walk you through overcoming these hurdles.

Core Principles of Purification

The successful purification of products from these reactions hinges on exploiting the differences in physicochemical properties between your desired product, unreacted starting materials, and byproducts. The primary impurities to consider are:

  • Unreacted this compound: A crystalline solid that is moderately polar.

  • Unreacted Nucleophile: This could be an amine, alcohol, or other nucleophile, with varying properties.

  • 1H-Benzotriazole: The leaving group, which is weakly acidic and can be removed with a basic wash.

  • Unreacted 2-Furoic Acid: If the synthesis of the acylating agent was incomplete. This can be removed with a basic wash.

  • Degradation Products: The furan ring is susceptible to degradation under strongly acidic or basic conditions.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format, providing detailed explanations and actionable solutions.

Issue 1: Low Yield of Purified Product

Question: After column chromatography, the yield of my desired amide/ester is significantly lower than expected based on TLC or crude NMR analysis. What are the potential causes and how can I improve my recovery?

Answer: Low recovery after purification is a frequent issue that can often be traced to several factors during the workup and chromatography steps.

Possible Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Product Adsorption on Silica Gel Highly polar products, especially those with multiple hydrogen bond donors (e.g., primary amides, hydroxyl groups), can irreversibly bind to the acidic silica gel surface.1. Deactivate Silica Gel: Prepare a slurry of silica gel in your chromatography eluent containing 1-2% triethylamine or ammonia in methanol. This will neutralize the acidic sites on the silica surface. 2. Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase (C18) chromatography for very polar compounds.
Product Streaking/Tailing on TLC and Column If the product appears as a streak rather than a tight spot on the TLC plate, it will elute as a broad band from the column, leading to mixed fractions and poor recovery of pure product. This is also often due to strong interaction with the silica gel.1. Optimize Eluent Polarity: Add a small amount of a more polar solvent (e.g., methanol) to your eluent system (e.g., ethyl acetate/hexane). A common starting point is a 1-5% methanol in dichloromethane or ethyl acetate. 2. Add a Modifier: As with adsorption, adding a small amount of triethylamine or acetic acid to the eluent can improve peak shape by competing for active sites on the silica gel.
Incomplete Elution from the Column The chosen eluent system may not be strong enough to move the product effectively through the column, leaving a significant portion of the product adsorbed at the top.1. Perform a Step Gradient: After collecting the main fractions, flush the column with a much more polar solvent system (e.g., 10-20% methanol in ethyl acetate) to elute any remaining highly retained compounds. Analyze these fractions to see if your product is present. 2. Monitor with TLC: Always run a TLC of the crude mixture and ensure your chosen eluent system provides an Rf value for your product in the range of 0.2-0.4 for optimal separation.
Product Degradation on the Column The acidic nature of silica gel can cause the degradation of sensitive molecules, particularly those containing acid-labile groups like the furan ring.1. Use Deactivated Silica: As mentioned above, neutralizing the silica gel can prevent acid-catalyzed degradation. 2. Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound is in contact with the stationary phase.
Issue 2: Persistent 1H-Benzotriazole Impurity

Question: My purified product is consistently contaminated with 1H-benzotriazole, even after column chromatography. How can I effectively remove it?

Answer: 1H-Benzotriazole can be a persistent impurity as its polarity is often similar to that of the desired product, causing it to co-elute during chromatography. The key to its removal is to exploit its weakly acidic nature.

Workflow for 1H-Benzotriazole Removal

start Crude Reaction Mixture in Organic Solvent (e.g., EtOAc, DCM) wash Wash with 1M NaOH or saturated NaHCO3 solution (2-3 times) start->wash separate Separate Organic and Aqueous Layers wash->separate dry Dry Organic Layer (e.g., Na2SO4, MgSO4) separate->dry concentrate Concentrate Under Reduced Pressure dry->concentrate chromatography Proceed with Column Chromatography or Recrystallization concentrate->chromatography

Caption: Basic wash workup for benzotriazole removal.

Detailed Protocol:

  • Dissolve the Crude Mixture: After the reaction is complete, dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Perform a Basic Wash: Transfer the organic solution to a separatory funnel and wash it two to three times with a 1M sodium hydroxide (NaOH) solution or a saturated sodium bicarbonate (NaHCO₃) solution. The basic aqueous solution will deprotonate the 1H-benzotriazole, forming the water-soluble sodium benzotriazolide salt, which will partition into the aqueous layer.

  • Back-Extraction (Optional): To recover any product that may have been lost to the aqueous layer, you can back-extract the combined aqueous washes with a fresh portion of the organic solvent.

  • Wash with Brine: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any residual water.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Assess Purity: Analyze the resulting crude product by TLC or ¹H NMR to confirm the absence of 1H-benzotriazole before proceeding with further purification like column chromatography or recrystallization.

Issue 3: Product Degradation During Workup or Purification

Question: I am observing the formation of new, often colored, impurities during my aqueous workup or upon standing in solution. What is happening and how can I prevent it?

Answer: This is a strong indication that your product, likely due to the furoyl moiety, is unstable under the conditions used. The furan ring is known to be sensitive to both strong acids and bases, which can lead to ring-opening and polymerization, often resulting in colored byproducts.

Decision Tree for Handling Sensitive Products

start Is product degradation observed during workup? acid_base Are you using strong acid/base washes? start->acid_base Yes storage_issue Is degradation observed during storage or in solution? start->storage_issue No solution1 Use milder conditions: - Saturated NaHCO3 instead of NaOH - Dilute HCl or NH4Cl instead of strong acid - Minimize contact time acid_base->solution1 Yes solution2 Avoid aqueous workup altogether. Proceed directly to dry loading onto silica for chromatography. acid_base->solution2 Alternative acid_base->storage_issue No yes_wash Yes no_wash No end Problem Solved solution1->end solution2->end solution3 Store the purified product as a solid, under an inert atmosphere (N2 or Ar), and in a freezer. Avoid storing in chlorinated solvents (e.g., DCM, chloroform) for extended periods. storage_issue->solution3 Yes storage_issue->end No yes_storage Yes no_storage No solution3->end

Caption: Troubleshooting product instability.

Key Recommendations:

  • Avoid Strong Acids and Bases: If an aqueous workup is necessary, use milder reagents. For example, use saturated sodium bicarbonate instead of sodium hydroxide to remove acidic impurities. Use a saturated ammonium chloride (NH₄Cl) solution for a mildly acidic wash.

  • Minimize Contact Time: Perform aqueous washes quickly and avoid letting the mixture sit in the separatory funnel for extended periods.

  • Direct to Chromatography: If your product is highly sensitive, consider forgoing an aqueous workup entirely. After the reaction, filter off any solids and concentrate the mixture. Then, adsorb the crude material onto a small amount of silica gel (dry loading) and purify directly by column chromatography.

  • Proper Storage: Furan-containing compounds can be sensitive to light and air. Store your purified product as a solid under an inert atmosphere (nitrogen or argon) at low temperatures. Avoid long-term storage in solution, especially in chlorinated solvents which can generate acidic impurities over time.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for column chromatography of my furoyl amide/ester?

A1: The optimal solvent system will depend on the polarity of your specific product. However, a gradient of ethyl acetate in hexanes is the most common and effective starting point for these types of compounds.

  • TLC Analysis is Key: Before running a column, always determine the best solvent system using Thin Layer Chromatography (TLC).

  • Finding the Right Rf: Aim for an Rf value (retention factor) of 0.2-0.4 for your desired product. This will ensure good separation from impurities and a reasonable elution time from the column.

  • Starting Polarity: Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., 20%, 30%, 50% ethyl acetate) on different TLC plates until you achieve the desired Rf.

  • Spot Visualization: Use a UV lamp (254 nm) to visualize the spots. A p-anisaldehyde stain can also be effective for furan-containing compounds, often producing a distinct color.

Q2: My product is a solid. Should I use column chromatography or recrystallization?

A2: If your crude product is a solid and reasonably pure (e.g., one major product spot on TLC with minor impurities), recrystallization is often the more efficient and scalable purification method.

  • Advantages of Recrystallization: It can yield highly pure crystalline material, is often faster than chromatography for large quantities, and avoids the use of large volumes of solvent and silica gel.

  • Choosing a Solvent: The ideal recrystallization solvent should dissolve your compound when hot but not when cold. Good starting points for furoyl amides and esters include ethanol, isopropanol, acetonitrile, or mixtures like ethyl acetate/hexanes.

  • When to Use Chromatography: Column chromatography is preferred when:

    • The product is an oil.

    • Impurities have very similar solubility to the product.

    • There are multiple products to separate.

Q3: How do I know which spot on my TLC plate is the product and which are the starting materials?

A3: The best practice is to run a co-spotted TLC plate.

Experimental Protocol: Co-Spotted TLC

  • Prepare your TLC plate: Draw a faint pencil line about 1 cm from the bottom of the plate. Mark three lanes.

  • Spot the lanes:

    • Lane 1: Spot a dilute solution of your starting material (the amine or alcohol nucleophile).

    • Lane 2: Spot a dilute solution of your crude reaction mixture.

    • Lane 3: Spot a dilute solution of the this compound.

  • Develop the plate: Place the TLC plate in a chamber with your chosen eluent system.

  • Analyze: After developing and visualizing the plate, you can identify each component:

    • The product spot should be new and distinct from the starting material spots.

    • You can assess the consumption of your starting materials by the intensity of their spots in the crude reaction lane.

    • Generally, the N-acylbenzotriazole is less polar than the resulting amide or ester product, so the product spot will typically have a lower Rf value (travel less far up the plate).

Q4: Can I use reversed-phase chromatography for these compounds?

A4: Yes, reversed-phase chromatography (using a C18 stationary phase and typically a water/acetonitrile or water/methanol gradient) can be an excellent option, especially for more polar products that are difficult to purify on silica gel. In reversed-phase, the elution order is inverted: less polar compounds elute later, while more polar compounds elute earlier. This can be very effective for separating a polar product from non-polar impurities.

References

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., Lipniacki, A., Piasek, A., Kulikowski, T., & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666.
  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Google Patents. (Date not available). Method for purification of benzotriazole derivative.
  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Supporting Information for 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking. (n.d.). Available at: [Link]

  • Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-1H-1,2,3-benzotriazole. PubChem.
  • Australian Government Department of Health and Aged Care. (2024).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Available at: [Link]

  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1 : 1 : 1, of 2 : 2 : 1, and of 2 : 3 : 2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, 781-786.
  • Kolykhalov, D. A., Golysheva, A. N., Erokhin, K. S., Karlinskii, B. Y., & Ananikov, V. P. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Available at: [Link]

  • Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Available at: [Link]

  • Controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.).
  • BenchChem. (2025).
  • Katritzky, A. R., & Zhang, S. (2001). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Accounts of Chemical Research, 34(11), 884–893.
  • Liu, Y., Friesen, J. B., Klein, L. L., & Chen, S.-N. (2015). α-and β-N-furanoribosyl amide: Synthesis and purification.
  • International Journal of Advance Research, Ideas and Innovations in Technology. (n.d.). A Review on: Synthesis of Benzotriazole.
  • LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use.
  • BenchChem. (n.d.).
  • Maccioni, E., et al. (2014).
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  • Teledyne ISCO. (n.d.).
  • LibreTexts Chemistry. (n.d.). 3.3C: Determining Which Solvent to Use.
  • Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS.
  • Katritzky, A. R., Rachwal, S., & Caster, K. C. (1987). Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines.
  • ResearchGate. (n.d.).
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  • Google Patents. (n.d.).
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  • University of Calgary, Department of Chemistry. (n.d.).
  • BenchChem. (2025). strategies to reduce impurities in benzamide synthesis.

Technical Support Center: A Troubleshooting Guide for N-Acylbenzotriazole Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-acylbenzotriazole reagents. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile acylating agents in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, stability, and advantages of N-acylbenzotriazole reagents.

Q1: What are N-acylbenzotriazoles and why should I use them?

N-acylbenzotriazoles are highly efficient, neutral acylating agents. They are excellent alternatives to traditional reagents like acyl chlorides and acid anhydrides.[1] The key advantages include:

  • Stability: They are often crystalline solids that are stable to air and moisture, allowing for easy storage and handling at room temperature without decomposition.[2][3]

  • Mild Reaction Conditions: Reactions with N-acylbenzotriazoles typically proceed under neutral conditions, which is beneficial when working with acid- or base-sensitive functional groups.[1]

  • High Yields and Purity: These reagents generally provide products in high yields with simple workup procedures, as the benzotriazole byproduct is easily removed.[1][2]

  • Chirality Preservation: When used for the acylation of chiral molecules, such as amino acids, N-acylbenzotriazoles help to avoid racemization.[2][3]

Q2: How do I synthesize N-acylbenzotriazoles?

There are several reliable methods for the synthesis of N-acylbenzotriazoles from carboxylic acids. Common activating agents include:

  • Thionyl chloride (SOCl₂): A widely used and effective method.[2][3]

  • Acid anhydrides: For instance, 2,2,2-trifluoroacetic anhydride has been shown to be a highly effective reagent for this transformation.[4]

  • Other activating systems: Reagents like 1-(methanesulfonyl)benzotriazole in the presence of triethylamine can also be employed.[3]

A detailed protocol for the synthesis of N-acylbenzotriazoles is provided in the "Experimental Protocols" section of this guide.

Q3: How should I store my N-acylbenzotriazole reagents?

N-acylbenzotriazoles are known for their stability and can be stored at room temperature in a sealed container.[3] For long-term storage, it is advisable to keep them in a cool, dry place, away from strong acids and bases.

Q4: Can N-acylbenzotriazoles be used for acylating a wide range of nucleophiles?

Yes, they are incredibly versatile. N-acylbenzotriazoles are effective for N-acylation (amines), O-acylation (alcohols and phenols), S-acylation (thiols), and C-acylation (carbanions and electron-rich heterocycles).[5]

Troubleshooting Guide

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments with N-acylbenzotriazole reagents.

Problem 1: Low or No Yield of the Desired Product

Possible Cause 1: Incomplete Formation of the N-Acylbenzotriazole Reagent

  • Causality: The successful acylation of your nucleophile is contingent on the complete conversion of the starting carboxylic acid to the N-acylbenzotriazole. Incomplete formation of the reagent will naturally lead to a lower yield of the final product.

  • Solution:

    • Verify Reagent Purity: Before starting your acylation reaction, ensure that your N-acylbenzotriazole reagent is pure. You can do this by checking its melting point or by running a quick NMR spectrum.

    • Optimize Synthesis: If you are synthesizing the reagent in-house, consider re-optimizing the reaction conditions. For instance, you might need to increase the reaction time or use a different activating agent. A general protocol for the synthesis is provided below.

Possible Cause 2: Poor Reactivity of the Nucleophile

  • Causality: Sterically hindered or electronically deactivated nucleophiles may react sluggishly with N-acylbenzotriazoles.

  • Solution:

    • Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. However, be cautious of potential side reactions at higher temperatures.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some reactions may require stirring overnight or longer.

    • Use a Catalyst: In some cases, the addition of a mild Lewis acid or base catalyst can enhance the reaction rate.

Possible Cause 3: Inappropriate Solvent Choice

  • Causality: The solvent can have a significant impact on the solubility of your reagents and the overall reaction rate.

  • Solution:

    • Solvent Screening: If the reaction is not proceeding as expected, consider screening a range of solvents. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are commonly used and effective solvents for these reactions.[3][4] For dicarboxylic acids with low solubility, THF may be a better choice than DCM.[3]

    • Ensure Anhydrous Conditions: While N-acylbenzotriazoles are relatively stable to moisture, it is always good practice to use anhydrous solvents, especially if your nucleophile is sensitive to water.

Problem 2: Formation of Unexpected Side Products

Possible Cause 1: Self-Condensation or Decomposition of Starting Materials

  • Causality: Some starting materials, particularly those with multiple reactive sites, may undergo self-condensation or decomposition under the reaction conditions.

  • Solution:

    • Control Stoichiometry: Ensure that you are using the correct stoichiometry of reagents. An excess of the N-acylbenzotriazole or the nucleophile may lead to side reactions.

    • Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize the formation of side products.

Possible Cause 2: Reaction with the Benzotriazole Byproduct

  • Causality: While benzotriazole is a good leaving group, under certain conditions, it or its conjugate base could potentially react with other species in the reaction mixture.

  • Solution:

    • Efficient Workup: A thorough aqueous workup is usually sufficient to remove the benzotriazole byproduct. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) followed by water and brine is a standard procedure.[2]

Problem 3: Difficulty in Product Purification

Possible Cause 1: Co-elution with Benzotriazole

  • Causality: The benzotriazole byproduct can sometimes have a similar polarity to the desired product, making separation by column chromatography challenging.

  • Solution:

    • Aqueous Wash: As mentioned above, a thorough aqueous workup is the most effective way to remove the majority of the benzotriazole before chromatography.

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique to remove impurities.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Acylbenzotriazoles

This protocol is adapted from established methods and provides a reliable starting point for the synthesis of a wide range of N-acylbenzotriazole reagents.[2][3]

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Benzotriazole (4 equivalents) in anhydrous dichloromethane (DCM).

  • Activation: To the stirred solution, add thionyl chloride (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 3-5 hours, monitoring the progress by TLC.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated sodium carbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Amide Synthesis using N-Acylbenzotriazoles

This protocol outlines a typical procedure for the N-acylation of an amine.[1]

  • Reaction Setup: In a round-bottom flask, dissolve the amine (1 equivalent) in a suitable anhydrous solvent (e.g., DCM or THF).

  • Addition of N-Acylbenzotriazole: Add the N-acylbenzotriazole reagent (1-1.2 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting amine is consumed. Reaction times can vary from a few hours to overnight.

  • Workup:

    • Dilute the reaction mixture with the solvent used for the reaction.

    • Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by saturated sodium bicarbonate solution to remove the benzotriazole byproduct, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography or recrystallization.

Data Presentation

Table 1: Solvent Effects on the Synthesis of N-Acylbenzotriazoles

The choice of solvent can significantly influence the yield of the N-acylbenzotriazole synthesis. The following table, based on data for the reaction of benzoic acid with 2,2,2-trifluoroacetic anhydride and benzotriazole, illustrates this point.[4]

SolventYield (%)
Dichloromethane (DCM)97
Chloroform95
Toluene93
Tetrahydrofuran (THF)86
N,N-Dimethylformamide (DMF)67
Ethyl Acetate54
Triethylamine (TEA)42
Acetone33
Dioxane25

Visualizations

Workflow for Synthesis and Application of N-Acylbenzotriazoles

G cluster_synthesis Synthesis of N-Acylbenzotriazole cluster_application Application in Acylation start Carboxylic Acid + Benzotriazole activation Activation (e.g., SOCl2, TFAA) start->activation reaction_synthesis Reaction in Anhydrous Solvent (e.g., DCM, THF) activation->reaction_synthesis workup_synthesis Aqueous Workup reaction_synthesis->workup_synthesis purification_synthesis Purification (Recrystallization/Chromatography) workup_synthesis->purification_synthesis product_reagent Pure N-Acylbenzotriazole purification_synthesis->product_reagent reaction_acylation Acylation Reaction product_reagent->reaction_acylation nucleophile Nucleophile (Amine, Alcohol, etc.) nucleophile->reaction_acylation workup_acylation Aqueous Workup reaction_acylation->workup_acylation purification_acylation Purification workup_acylation->purification_acylation final_product Final Acylated Product purification_acylation->final_product

Caption: A typical workflow for the synthesis of N-acylbenzotriazole reagents and their subsequent use in acylation reactions.

Troubleshooting Decision Tree for Low Yield Reactions

G start Low or No Yield check_reagent Is the N-acylbenzotriazole reagent pure and fully formed? start->check_reagent re_synthesize Re-synthesize and/or purify the N-acylbenzotriazole reagent. check_reagent->re_synthesize No check_nucleophile Is the nucleophile sterically hindered or deactivated? check_reagent->check_nucleophile Yes optimize_conditions Increase temperature, extend reaction time, or add a catalyst. check_nucleophile->optimize_conditions Yes check_solvent Is the solvent appropriate? check_nucleophile->check_solvent No change_solvent Screen alternative anhydrous solvents (e.g., THF, MeCN). check_solvent->change_solvent No consult Consult further literature for specific substrate. check_solvent->consult Yes

Caption: A decision tree to guide troubleshooting for low-yield acylation reactions using N-acylbenzotriazole reagents.

References

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Katritzky, A. R., et al. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [Link]

  • Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 1-14. [Link]

  • El-Sayed, N. N. E., et al. (2018). Benzotriazole-Mediated Synthesis and Antibacterial Activity of Novel N-Acylcephalexins. Molecules, 23(10), 2453. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids. Journal of the Mexican Chemical Society, 49(1), 8-12. [Link]

Sources

Technical Support Center: Benzotriazole Byproduct Removal

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Purification and Troubleshooting

Welcome to the technical support center for challenges related to the removal of benzotriazole-derived byproducts in synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who utilize benzotriazole-based reagents and encounter purification hurdles. As a senior application scientist, my goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to solve these common but often frustrating purification challenges.

Introduction: The Benzotriazole Challenge

Benzotriazole-based reagents, such as 1-Hydroxybenzotriazole (HOBt) and its uronium/aminium salt derivatives (HBTU, TBTU, HATU), are mainstays in modern organic synthesis, particularly for amide bond formation in peptide synthesis.[1][2] They are highly effective at activating carboxylic acids and suppressing racemization.[1] However, the very properties that make them excellent reagents also lead to the generation of polar, often water-soluble byproducts that can be challenging to separate from the desired product, especially when the product itself has moderate to high polarity.

The primary culprits in these purification headaches are unreacted HOBt and the urea byproducts formed from the coupling reagent, such as tetramethylurea (from HBTU/TBTU) or dicyclohexylurea (DCU) if a carbodiimide like DCC is used.[3][4] Understanding the properties of these byproducts is the first step in designing an effective purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the removal of benzotriazole-derived byproducts in a practical, question-and-answer format.

Q1: My NMR is showing persistent peaks that I suspect are from HOBt or HBTU byproducts. How can I confirm their identity?

A1: This is a very common scenario. The byproducts to look out for are HOBt itself and tetramethylurea (TMU), the byproduct of HBTU.

  • 1-Hydroxybenzotriazole (HOBt): In DMSO-d6, HOBt typically shows complex aromatic signals. Its acidic proton can sometimes be observed, but it often exchanges.

  • Tetramethylurea (TMU): This is often the more persistent and easily identifiable byproduct. In CDCl3, it appears as a sharp singlet around 2.8 ppm. In DMSO-d6, it's around 2.75 ppm. Since it's a single, sharp peak, it can sometimes be mistaken for a solvent impurity, but its persistence after evaporation is a key indicator.

Expert Tip: To confirm, run a quick TLC. HOBt is UV-active, while TMU is not. HOBt also stains with ninhydrin. TMU is quite polar and will likely have a low Rf in many common solvent systems.

Q2: I've performed a standard aqueous workup, but I can't get rid of HOBt. What am I doing wrong?

A2: This is a classic problem stemming from the amphoteric nature of HOBt. It's a weak acid (pKa ≈ 4.6), but the benzotriazole ring system also has basic nitrogen atoms. A simple water or brine wash is often insufficient.

Causality: HOBt can be protonated in acidic washes and deprotonated in basic washes, allowing it to be shuttled between the organic and aqueous layers. The key is to perform sequential washes to exploit this property.

Solution: The Acid-Base Extraction Protocol

  • Dilute: Dilute your reaction mixture in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acid Wash: Perform 2-3 washes with a dilute acidic solution (e.g., 1 M HCl or 5% citric acid). This protonates any remaining bases (like DIPEA) and helps to remove some of the HOBt.[5]

  • Base Wash: Follow with 2-3 washes with a dilute basic solution (e.g., 1 M NaHCO₃ or 1 M Na₂CO₃). This deprotonates the hydroxyl group of HOBt, forming the water-soluble benzotriazolate salt, which partitions into the aqueous layer.[6]

  • Brine Wash: Conclude with a brine wash to remove any remaining water from the organic layer before drying with Na₂SO₄ or MgSO₄.

This systematic approach is far more effective than repeated washes with neutral water.

Q3: My product is water-soluble/highly polar. How can I remove these byproducts without an aqueous workup?

A3: This is a significant challenge. An aqueous workup would lead to product loss. In this case, you must rely on non-extractive methods.

Strategy 1: Precipitation/Trituration If your product is a solid and the byproducts are soluble in a particular solvent system, you can attempt to precipitate your product.

  • For DCU: Dicyclohexylurea (DCU), a byproduct of DCC coupling, is notoriously insoluble in most common organic solvents.[3][7] Often, the reaction mixture can be concentrated and then triturated with a solvent like diethyl ether or cold acetone. The DCU will remain as a solid and can be filtered off.[5][7]

  • For HOBt/TMU: These are more soluble. However, if your product is amenable to crystallization, this can be an effective purification step.

Strategy 2: Chromatography Flash chromatography is often the go-to method here.

  • Normal Phase (Silica Gel): HOBt and TMU are quite polar and tend to stick to silica gel. If your product is significantly less polar, you can elute it with a non-polar solvent system (e.g., Hexanes/EtOAc), leaving the byproducts on the column. For more polar products, a gradient elution will be necessary.[8]

  • Basic Alumina: For compounds that are sensitive to acidic silica gel, basic alumina can be a good alternative. It has been shown to be effective at removing HOBt from reaction mixtures.[9]

Strategy 3: Scavenger Resins For particularly difficult separations, scavenger resins can be employed. These are solid-supported reagents that react with and bind to excess reagents or byproducts, which are then simply filtered off.

  • Basic Resins: A resin with basic functional groups (e.g., aminomethylated polystyrene) can be used to scavenge the acidic HOBt.[10]

  • Polymer-supported HOBt: As a preventative measure, using a polymer-supported version of HOBt (P-HOBt) can simplify purification, as the reagent is removed by filtration after the reaction.[11][12]

Q4: I used HBTU and now I have a byproduct that I think is a guanidinium salt. What is this and how do I remove it?

A4: This is a known side reaction of uronium/aminium-based coupling reagents like HBTU and HATU. If the coupling reagent is present in excess or if the activation of the carboxylic acid is slow, the reagent can react with the free N-terminal amine of your peptide or another amine in the reaction, forming a stable guanidinium byproduct that terminates the peptide chain.[13]

Removal Strategy: Guanidinium salts are highly polar and often charged.

  • Aqueous Extraction: They are typically very water-soluble and can often be removed with the acidic and basic washes described in A2.

  • Reverse-Phase Chromatography (HPLC/Flash): If the byproduct persists, reverse-phase chromatography is usually very effective. The high polarity of the guanidinium species will cause it to elute very early in the gradient (with the solvent front), well-separated from most peptide products.

Prevention is Key: To avoid this side reaction, it's recommended to use a slight excess of the carboxylic acid relative to the coupling reagent and to pre-activate the acid for a short period before adding it to the amine. Alternatively, using a phosphonium-based reagent like PyBOP, which does not cause guanidinylation, can be a better choice for difficult couplings.

Purification Strategy Decision Workflow

The choice of purification method depends heavily on the properties of your desired product. The following flowchart provides a decision-making guide.

Purification_Workflow start Reaction Complete product_sol Is the product soluble in common organic solvents (EtOAc, DCM)? start->product_sol product_solid Is the product a solid? product_sol->product_solid No (Highly Polar) workup Perform Acid-Base Aqueous Workup product_sol->workup Yes triturate Attempt Precipitation/ Trituration product_solid->triturate Yes rp_chrom Purify by Reverse-Phase Chromatography (C18) product_solid->rp_chrom No (Oil/Gum) chromatography Purify by Flash Chromatography workup->chromatography Impurities Remain end Pure Product workup->end Product is Pure chromatography->end scavenger Consider Scavenger Resin chromatography->scavenger If separation is poor triturate->chromatography Impurities Remain triturate->end Product is Pure rp_chrom->end scavenger->end

Caption: Decision workflow for selecting a purification strategy.

Data & Protocols

Table 1: Properties of Common Benzotriazole Reagents and Byproducts
CompoundAbbreviationMolar Mass ( g/mol )AppearanceKey Solubility Characteristics
1-HydroxybenzotriazoleHOBt135.13White to off-white solidSoluble in DMF, DMSO, MeOH.[14] Poorly soluble in acetonitrile.[15] Can be extracted into both acidic and basic aqueous layers.
O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphateHBTU379.25White crystalline powderSoluble in DMF, DMSO.[16] Soluble in acetonitrile (0.1 g/mL).[17]
DicyclohexylureaDCU224.36White solidNearly insoluble in most organic solvents and water (<1%).[3][5][7]
1,1,3,3-TetramethylureaTMU116.16Colorless liquidMiscible with water and many organic solvents.[18]
Protocol 1: Standard Acid-Base Extractive Workup

This protocol is designed for products that are stable to acidic and basic conditions and have good solubility in a water-immiscible organic solvent.

Materials:

  • Reaction mixture in an organic solvent (e.g., DCM, EtOAc).

  • 1 M HCl solution.

  • Saturated NaHCO₃ solution.

  • Brine (saturated NaCl solution).

  • Anhydrous Na₂SO₄ or MgSO₄.

  • Separatory funnel.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent like DMF or THF, dilute it with a much larger volume of EtOAc or DCM and water.

  • Acid Wash: Add 1 M HCl (approx. 1/3 of the organic volume). Shake vigorously, venting frequently. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat this wash 1-2 more times. This step removes basic impurities like DIPEA.[5]

  • Base Wash: Add saturated NaHCO₃ solution (approx. 1/3 of the organic volume). Shake, vent, and discard the aqueous layer. Repeat 1-2 more times. This step removes acidic impurities like HOBt and unreacted carboxylic acid.[4][6]

  • Brine Wash: Add brine (approx. 1/3 of the organic volume). Shake and discard the aqueous layer. This removes the bulk of the dissolved water from the organic layer.

  • Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and add anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 5-10 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, now free of the majority of coupling-related byproducts.

Protocol 2: Flash Chromatography for Moderately Polar Products

This protocol provides a starting point for separating a product from polar byproducts like HOBt and TMU using silica gel chromatography.

Materials:

  • Crude product post-workup (if applicable).

  • Silica gel.

  • Solvents: Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

  • Flash chromatography system or glass column.

Procedure:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a 1:1 mixture of Hexanes:EtOAc. Your goal is to find a system where your product has an Rf of ~0.3, and the byproducts are either at the baseline (Rf=0) or well-separated.

  • Column Packing: Pack a silica gel column with your chosen non-polar solvent (Hexanes).

  • Loading: Dissolve your crude product in a minimal amount of DCM or the elution solvent. Adsorb this solution onto a small amount of silica gel ("dry loading") and evaporate the solvent. Gently load the dried silica onto the top of your packed column.

  • Elution:

    • Start eluting with 100% Hexanes to remove any very non-polar impurities.

    • Gradually increase the polarity by adding more EtOAc. A typical gradient might be from 0% to 50% EtOAc over 10-15 column volumes.

    • HOBt and TMU are quite polar and will elute much later than moderately polar compounds. Monitor the elution using TLC or an inline UV detector.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing your pure product. Combine the pure fractions and concentrate under reduced pressure.

Advanced Insights & Alternative Strategies

The "Oxyma" Alternative

To proactively avoid issues with benzotriazole byproducts, consider using coupling reagents based on Ethyl 2-cyano-2-(hydroximino)acetate (OxymaPure®). Reagents like COMU have shown performance comparable or even superior to HBTU/HATU. The byproducts of Oxyma-based reagents are generally more water-soluble and are not derived from potentially explosive triazole compounds, offering both a purification and a safety advantage.

Guanidinylation Side Reaction

The formation of a guanidinium cap on the N-terminus of a peptide is a significant side reaction associated with uronium/aminium reagents like HBTU. This occurs when the reagent reacts directly with the amine.

Guanidinylation HBTU HBTU (Uronium Salt) Guanidinium Peptide-N-Guanidinium (Terminated Chain) HBTU->Guanidinium Peptide Peptide-NH2 (Free Amine) Peptide->Guanidinium

Sources

Technical Support Center: Catalyst Poisoning in 1-(2-Furoyl)-1H-benzotriazole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic reactions involving 1-(2-Furoyl)-1H-benzotriazole. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile acylating agent in catalytically driven transformations, such as palladium-catalyzed cross-coupling reactions. Catalyst poisoning is a frequent and often frustrating challenge that can lead to failed reactions, low yields, and difficulty in purification. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent catalyst deactivation in your experiments.

Introduction: The Challenge of Catalyst Deactivation

This compound is a stable, crystalline solid that serves as an excellent alternative to the often unstable and difficult-to-handle furoyl chloride for the introduction of the furoyl moiety.[1][2] Its application in modern synthetic chemistry frequently relies on transition metal catalysis, most commonly with palladium-based systems, to form new carbon-carbon or carbon-heteroatom bonds.[3][4]

However, the efficiency of these catalytic systems is highly susceptible to deactivation by various chemical species, known as catalyst poisons.[5] These poisons can originate from starting materials, reagents, solvents, or even the reaction products themselves. Understanding the nature of these poisons and their mechanisms of action is critical for successful and reproducible synthesis. This guide is structured to provide both diagnostic and preventative solutions to common catalyst poisoning scenarios encountered in this specific area of chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My palladium-catalyzed reaction with this compound is not working. How can I determine if catalyst poisoning is the culprit?

A1: Catalyst poisoning should be a primary suspect when a typically reliable reaction shows signs of distress. The symptoms often manifest in one or more of the following ways:

  • Failure to Initiate or Sluggish Progression: The reaction fails to start, or the conversion of starting materials to products is unusually slow or stalls completely after a short period. This is the most direct indicator that the active catalyst species is not being generated or is being rapidly quenched.

  • Formation of Palladium Black: A common visual cue is the precipitation of finely divided black solid (palladium black). This indicates that the soluble, active Pd(0) or Pd(II) species in the catalytic cycle has agglomerated and crashed out of solution, rendering it inactive.[6]

  • Inconsistent Results: Reactions that work one day but fail the next, despite using the same procedure, often point to batch-to-batch variations in the purity of reagents or solvents.

  • Generation of Byproducts: Instead of the desired product, you may observe the formation of byproducts resulting from side reactions, such as homo-coupling of starting materials.

If you observe these symptoms, a systematic troubleshooting approach is necessary to identify the source of the poison.

Q2: What are the most likely sources of catalyst poisons in my reaction?

A2: The potential sources of catalyst poisons are numerous. In the context of reactions with this compound, the most common offenders are summarized in the table below.

Potential SourceCommon PoisonsMechanism of Poisoning
This compound Residual unreacted benzotriazole or its derivatives.The nitrogen atoms in the benzotriazole ring can act as ligands, coordinating strongly to the palladium center and inhibiting substrate binding.[7][8][9]
Furoyl Chloride (Precursor) Sulfur-containing impurities (e.g., thiophene derivatives).Sulfur compounds are notorious poisons for palladium catalysts, forming strong Pd-S bonds that irreversibly block active sites.[10][11][12]
Co-reagents/Additives Halide impurities (especially chloride and iodide).Excess halides can alter the electronic properties of the palladium center or form stable, less reactive palladium-halide complexes.[13][14]
Solvents Dissolved oxygen, peroxides (in ethers like THF), water.Oxygen can oxidize the active Pd(0) species to inactive Pd(II) oxides. Water can interfere with bases and moisture-sensitive reagents.
Phosphine Ligands Phosphine oxides.Phosphine ligands are crucial for stabilizing the catalyst but can be oxidized to phosphine oxides, which have poor coordinating ability.[15][16]
Atmosphere Oxygen, moisture.Failure to maintain a strictly inert atmosphere allows for the degradation of both the catalyst and sensitive reagents.
Q3: I suspect my starting materials are the problem. How can the benzotriazole or furan rings poison the catalyst?

A3: This is an excellent question, as the starting material itself can be a source of inhibition.

  • Benzotriazole as an Inhibitor: The benzotriazole moiety contains multiple nitrogen atoms that can act as Lewis bases and coordinate to the electron-deficient palladium center. While this compound is the desired reagent, any unreacted 1H-benzotriazole from its synthesis can be particularly problematic. This coordination can occupy the sites needed for the catalytic cycle to proceed, effectively acting as a competitive inhibitor.[7][8] In some cases, this has been hypothesized as a major deactivation pathway.[8][9]

  • Furan Ring and Impurities: The furan ring itself is generally compatible with palladium catalysis. However, the industrial synthesis of furoic acid (the precursor to furoyl chloride) can sometimes utilize sulfur-containing reagents. Trace amounts of sulfur-containing aromatic compounds, which are structurally similar to furan, can be carried through the synthesis. These sulfur compounds are potent and often irreversible poisons for palladium catalysts.[5][10][11] They bind very strongly to the palladium surface, blocking the active sites required for catalysis.[12][17]

Q4: My reaction has turned black, and a solid has precipitated. What does this mean, and can I save the reaction?

A4: The formation of a black precipitate is almost always indicative of the formation of palladium black, which is essentially bulk palladium metal.[6] This occurs when the ligands stabilizing the catalytically active mononuclear palladium species are stripped away or when the catalyst complex degrades, allowing the individual palladium atoms to agglomerate.

This process is generally irreversible. Once palladium black has formed, the concentration of the active catalyst in the solution drops dramatically, leading to the cessation of the reaction. It is highly unlikely that the reaction can be salvaged at this point. The focus should shift to identifying the cause to prevent recurrence. Common causes include:

  • Use of unstable ligands: Some phosphine ligands are prone to degradation, especially at higher temperatures.

  • Presence of impurities: Certain impurities can strip ligands from the metal center.

  • Insufficient ligand: An incorrect palladium-to-ligand ratio can leave the palladium center exposed and prone to agglomeration.

Q5: What preventative measures and experimental protocols can I implement to avoid catalyst poisoning?

A5: A rigorous experimental technique is the best defense against catalyst poisoning. The following protocols should be considered standard practice for sensitive catalytic reactions.

Protocol 1: Rigorous Purification of Reagents
  • This compound: Recrystallize your material from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to remove any unreacted 1H-benzotriazole or other polar impurities.

  • Coupling Partners (e.g., Aryl Halides): Purify by distillation, recrystallization, or column chromatography as appropriate.

  • Solvents: Use high-purity, anhydrous solvents. If not purchased as such, solvents should be freshly distilled from an appropriate drying agent. Ethers like THF and dioxane should be tested for peroxides and purified if necessary.

Protocol 2: Ensuring an Inert Atmosphere

Oxygen is detrimental to many Pd(0)-based catalytic cycles.

Step-by-Step Solvent Degassing (Freeze-Pump-Thaw Method):

  • Place the solvent in a robust flask (e.g., a Schlenk flask) with a stir bar. The flask should not be more than half full.

  • Connect the flask to a vacuum/inert gas manifold (Schlenk line).

  • Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.

  • Once frozen solid, open the flask to the vacuum line and evacuate for 5-10 minutes.

  • Close the flask to the vacuum and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles being released.

  • Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases are removed.

  • After the final thaw, backfill the flask with a high-purity inert gas (Argon or Nitrogen).

Protocol 3: Careful Selection and Handling of the Catalytic System
  • Use Pre-catalysts: Modern palladium pre-catalysts (e.g., those developed by Buchwald or Hartwig) are often more stable and reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[18]

  • Ligand-to-Metal Ratio: Ensure the correct ligand-to-metal ratio is used, as recommended in the literature for the specific transformation. An excess of ligand can sometimes be beneficial for catalyst stability.

  • Handling: Weigh out catalysts and ligands in a glovebox or under a stream of inert gas to minimize exposure to air.

Q6: Is it possible to regenerate a poisoned catalyst?

A6: For laboratory-scale reactions, regenerating a poisoned catalyst is often more trouble than it's worth and can be unsuccessful.

  • Irreversible Poisoning: In the case of strong poisons like sulfur, the bond to the palladium is so strong that regeneration is typically not feasible without destroying the catalyst structure.[11]

  • Reversible Inhibition: If the deactivation is due to reversible coordination of an inhibitor (like excess benzotriazole), it is theoretically possible that adding a large excess of a more strongly coordinating, productive ligand could displace the inhibitor. However, this is unpredictable.

  • Practical Approach: The most time- and resource-effective solution is to discard the failed reaction, identify the source of the poison based on the troubleshooting guide, and restart the experiment with purified materials and rigorous technique. Some industrial processes have established regeneration protocols, but these are often harsh and not suitable for a laboratory setting.[19][20]

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and addressing catalyst poisoning in your reactions.

troubleshooting_workflow start Reaction Failure (Low Yield / Stalled) check_symptoms Observe Symptoms: - Pd Black? - Sluggish from start? - Stalled after initial conversion? start->check_symptoms source_analysis Analyze Potential Sources check_symptoms->source_analysis reagents Reagent Purity source_analysis->reagents Batch-to-batch variation? catalyst Catalyst / Ligand source_analysis->catalyst Decomposition observed? conditions Reaction Conditions source_analysis->conditions Inconsistent results? purify Action: Purify Reagents - Recrystallize Acylbenzotriazole - Distill Solvents - Check Coupling Partner reagents->purify re_catalyst Action: Re-evaluate Catalyst - Use fresh pre-catalyst - Check ligand purity / ratio - Screen alternative ligands catalyst->re_catalyst re_setup Action: Optimize Setup - Degas Solvents (F-P-T) - Use Glovebox / Schlenk Line - Check Gas Purity conditions->re_setup restart Restart Experiment purify->restart re_setup->restart re_catalyst->restart

Sources

Validation & Comparative

A Comparative Guide to Acylating Agents: Benchmarking 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the efficient and selective formation of amide bonds is a cornerstone. The choice of acylating agent is paramount, directly influencing reaction yields, purity, operational simplicity, and overall cost-effectiveness. This guide provides an in-depth technical comparison of 1-(2-Furoyl)-1H-benzotriazole with other prevalent classes of acylating agents. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed protocols to empower researchers in making informed decisions for their synthetic strategies.

The Rise of N-Acylbenzotriazoles: A Milder, More Stable Alternative

Traditionally, the synthesis of amides has been dominated by the use of highly reactive acylating agents such as acyl chlorides and acid anhydrides. While effective, these reagents are often associated with drawbacks such as moisture sensitivity, the generation of corrosive byproducts (e.g., HCl), and the need for stringent reaction conditions, including the use of excess base to neutralize acidic byproducts.[1][2]

N-acylbenzotriazoles, including the subject of this guide, this compound, have emerged as a superior class of acylating agents that circumvent many of these limitations.[3][4] These reagents are typically stable, crystalline solids that can be easily handled and stored. Their reactivity is attenuated compared to acyl chlorides, allowing for milder reaction conditions, often at room temperature and without the need for a strong base.[4] The benzotriazole leaving group is a weak base, which facilitates the reaction and simplifies purification, as it can often be removed by a simple aqueous wash.[1]

The general mechanism for N-acylation using an N-acylbenzotriazole proceeds via a nucleophilic acyl substitution pathway. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acylbenzotriazole. This is followed by the collapse of the tetrahedral intermediate and the departure of the stable benzotriazole anion.

Figure 1: General mechanism of N-acylation using an N-acylbenzotriazole.

Performance Comparison: this compound vs. Other Acylating Agents

To provide a clear and objective comparison, we will examine the synthesis of a model amide, N-benzyl-2-furamide, using different acylating agents. This allows for a direct assessment of yield, reaction time, and conditions.

Acylating AgentAmineReaction ConditionsReaction TimeYield (%)Reference
This compound BenzylamineWater, Microwave (50°C)15-20 minHigh (not specified)[1]
Furoyl ChlorideBenzylamineNot specifiedNot specifiedNot specified[5]
2-Furoic Acid + HATU/BaseBenzylamineMeCN, rtOvernightNot specified[6]
2-Furoic Acid + DCC/BaseBenzylamineNot specifiedNot specifiedNot specified[4]

While a direct head-to-head numerical comparison for this specific reaction is challenging to compile from existing literature, the general principles and reported data for similar systems allow for a qualitative and semi-quantitative assessment.

Key Observations:

  • Acyl Chlorides (e.g., Furoyl Chloride): These are the most reactive acylating agents, often providing high yields in short reaction times.[2] However, their high reactivity necessitates careful handling due to moisture sensitivity and the production of corrosive HCl gas, which requires the use of a base.[1][2] This can complicate workup procedures.

  • Acid Anhydrides: Similar in reactivity to acyl chlorides, but generally less reactive.[7] They also produce a carboxylic acid byproduct, which can be advantageous if the starting acid is valuable, but otherwise requires removal.

  • Carbodiimide Coupling Reagents (e.g., DCC, EDC with HOBt): Widely used in peptide synthesis, these reagents activate carboxylic acids in situ. While effective, they can lead to the formation of byproducts (e.g., N-acylurea with DCC) that can be difficult to remove.[4] Reactions often require longer times and careful control to minimize side reactions like racemization in chiral substrates.

  • Onium Salt Coupling Reagents (e.g., HATU, HBTU): These are highly efficient coupling reagents, particularly for sterically hindered amino acids in peptide synthesis.[8] They are generally faster and provide higher yields than carbodiimides with fewer side reactions. However, they are also more expensive.

  • This compound: This reagent offers a balance of reactivity and stability. It allows for high-yielding acylations under mild, often neutral, conditions.[4] The reactions are typically clean, with the benzotriazole byproduct being easily removed. A significant advantage is the development of "green" protocols using water as a solvent, which is both environmentally friendly and simplifies the procedure.[1]

Experimental Protocols

To illustrate the practical application of these agents, detailed experimental protocols are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the preparation of the acylating agent itself from the corresponding carboxylic acid.

Synthesis_of_Acylbenzotriazole cluster_reactants Reactants cluster_procedure Procedure FuroicAcid 2-Furoic Acid Activation 1. Activate 2-Furoic Acid with SOCl₂ in an inert solvent (e.g., DCM). FuroicAcid->Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Activation Benzotriazole 1H-Benzotriazole Addition 2. Add 1H-Benzotriazole to the activated acid. Benzotriazole->Addition Activation->Addition Reaction 3. Stir at room temperature. Addition->Reaction Workup 4. Aqueous workup and purification. Reaction->Workup Product This compound Workup->Product

Figure 2: Workflow for the synthesis of this compound.

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 1H-Benzotriazole

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (optional, for methods not using SOCl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of 2-furoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve 1H-benzotriazole (1.1 eq) in anhydrous DCM.

  • Cool the benzotriazole solution to 0 °C and slowly add the freshly prepared furoyl chloride solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can often be used without further purification or can be recrystallized if necessary.

Protocol 2: N-Acylation of Benzylamine with this compound (Aqueous Microwave Method)

This protocol highlights a modern, environmentally friendly approach to amide synthesis.[1]

Materials:

  • This compound

  • Benzylamine

  • Water

  • Ethyl acetate

  • Aqueous sodium carbonate or 4N HCl for workup

Procedure:

  • In a microwave-safe vial, combine this compound (1.0 eq) and benzylamine (1.0 eq) in water (e.g., 3 mL).

  • Subject the heterogeneous mixture to microwave irradiation (e.g., 20 W, 50 °C) for 15-20 minutes.

  • After completion of the reaction (monitored by TLC), add aqueous sodium carbonate solution (if the product is neutral or basic) or 4N HCl (if the product is acidic) to the reaction mixture.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzyl-2-furamide. The benzotriazole byproduct can be recovered from the aqueous layer by adjusting the pH.[1]

Protocol 3: N-Acylation of Benzylamine with Furoyl Chloride (Schotten-Baumann Conditions)

This protocol represents a traditional method for amide synthesis.[9]

Materials:

  • Furoyl chloride

  • Benzylamine

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Dissolve benzylamine (1.0 eq) in a 10% aqueous NaOH solution in a flask.

  • Cool the mixture in an ice bath.

  • Add furoyl chloride (1.1 eq), either neat or dissolved in a small amount of an inert organic solvent like DCM, dropwise to the vigorously stirred amine solution.

  • Continue stirring vigorously for 15-30 minutes. A precipitate of the amide should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted starting materials and salts.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure N-benzyl-2-furamide.

Conclusion and Future Outlook

The choice of an acylating agent is a critical parameter in the design of a synthetic route. While highly reactive agents like acyl chlorides have their place, the trend in modern organic synthesis is towards milder, more selective, and environmentally benign reagents. This compound and its congeners represent a significant step in this direction. Their stability, ease of handling, and the mild conditions required for their use make them highly attractive for a wide range of applications, from small-scale laboratory synthesis to large-scale industrial production. The development of aqueous, microwave-assisted protocols further enhances their appeal from a green chemistry perspective. For researchers and drug development professionals, a thorough understanding of the reactivity profiles and practical considerations of different acylating agents is essential for the successful and efficient synthesis of target molecules.

References

  • Katritzky, A. R., et al. "An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry." Molecules (2014).
  • Phukan, K. "Regioselective N-acylation of N-H containing heterocyclic compounds using stoichiometric amounts of the substrates and acetyl chloride/benzoyl chloride under solvent-free conditions catalyzed by a locally available clay." International Journal of Applied Biology and Pharmaceutical Technology (2014).
  • Organic Chemistry Portal.
  • Katritzky, A. R., et al.
  • Singh, A. S., et al. "An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyldisulfide and Triphenylphosphine." Synthesis (2019).
  • Shree, et al. "facile synthesis of amide incorporated 1,2,3-triazole derivatives, their antioxidant and antimicrobial activity." Results in Chemistry (2020).
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews (2011).
  • Kumar, R., et al. "Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole." Der Pharma Chemica (2011).
  • Bretner, M., et al. "Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae." Antiviral Chemistry & Chemotherapy (2005).
  • Katritzky, A. R., He, H.-Y., & Suzuki, K. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry (2000).
  • ResearchGate.
  • chemrevise. "Acyl Chlorides and Acid Anhydrides."
  • Jin, Z., et al. "Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies." Journal of Medicinal Chemistry (2019).
  • Gidaspov, A. A., et al. "N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations." Organic & Biomolecular Chemistry (2018).
  • Katritzky, A. R., et al. "N-Acylation of sulfonamides using N-acylbenzotriazoles." Arkivoc (2004).
  • Sigma-Aldrich. "Peptide Coupling Reagents Guide."
  • Save My Exams. "Acylation Mechanism - A Level Chemistry Revision Notes."
  • BenchChem. "A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides."
  • Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."
  • MDPI. "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade."
  • Chemguide. "an introduction to acyl chlorides (acid chlorides)."
  • Suzhou Highfine Biotech. "Exploring the Diverse Functions of HBTU in Peptide Synthesis."
  • LibreTexts Chemistry. "Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism)."
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  • Otazo-Sánchez, E., et al. "Redetermination of 1-benzyl-3-furoyl-1-phenylthiourea." Acta Crystallographica Section E (2009).

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Navigating Challenging Amide Couplings: A Comparative Guide to the Efficacy of 1-(2-Furoyl)-1H-benzotriazole and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, when faced with sterically hindered amino acids or electronically deactivated coupling partners, this seemingly straightforward transformation can become a significant synthetic hurdle, leading to low yields, racemization, and unwanted side reactions. This guide provides a comprehensive analysis of N-acylbenzotriazoles, with a focus on the potential of 1-(2-Furoyl)-1H-benzotriazole , as a powerful class of reagents for overcoming these "difficult" amide couplings. We will delve into their mechanism of action, compare their performance with other commonly used coupling reagents, and provide practical experimental protocols.

The Challenge of Sterically Hindered Amide Bond Formation

Difficult amide couplings typically arise from steric hindrance at the α-carbon of the carboxylic acid or the amine, or from reduced nucleophilicity of the amine due to electronic effects.[1] Conventional coupling reagents often struggle in these scenarios, necessitating harsher reaction conditions that can compromise the integrity of sensitive functional groups and lead to a loss of stereochemical purity. The ideal coupling reagent for such challenging substrates should be highly reactive under mild conditions, minimize racemization, and be broadly applicable.

N-Acylbenzotriazoles: A Class of Potent Acylating Agents

Pioneered by the Katritzky group, N-acylbenzotriazoles have emerged as a class of stable, crystalline solids that serve as highly effective neutral acylating agents.[2][3] These reagents are readily prepared from the corresponding carboxylic acid and benzotriazole, often via the acyl chloride or by using reagents like thionyl chloride.[4]

Mechanism of Action

The efficacy of N-acylbenzotriazoles stems from the excellent leaving group ability of the benzotriazole anion. The reaction proceeds through the nucleophilic attack of the amine on the activated carbonyl carbon of the N-acylbenzotriazole. The benzotriazole moiety is readily displaced, forming the desired amide bond under neutral and mild conditions.[3] This mechanism avoids the formation of highly reactive and often problematic intermediates associated with other coupling reagents.

Caption: Generalized mechanism of amide synthesis using N-acylbenzotriazoles.

Comparative Performance in Difficult Couplings

While direct, head-to-head comparative studies for this compound against other coupling reagents are not extensively documented, the performance of the broader class of N-acylbenzotriazoles in challenging couplings provides a strong indication of their potential. Research has shown that N-(Cbz- and Fmoc-α-aminoacyl)benzotriazoles are highly effective for coupling sterically hindered amino acids, providing high yields and preserving stereochemical integrity.[5]

Coupling Reagent ClassExample ReagentTypical Yields in Hindered CouplingsKey AdvantagesCommon Drawbacks
N-Acylbenzotriazoles This compound (inferred)41-95%[5]Stable, crystalline solids; Neutral reaction conditions; Minimal racemization; Simple workup.[2][3]May require pre-activation of the carboxylic acid.
Uronium/Aminium Salts HATU, HBTUVariable, can be high but may decrease with severe hindrance.Fast reaction times; High reactivity.[6]Can be expensive; Potential for guanidinylation side reactions.[6]
Carbodiimides DCC, EDCOften low to moderate in highly hindered cases.Readily available and inexpensive.Formation of insoluble urea byproducts (DCC); Can lead to racemization.[6]
Phosphonium Salts BOP, PyBOPGenerally good, but can be substrate-dependent.High reactivity; Good for cyclizations.BOP produces carcinogenic HMPA byproduct.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-acylbenzotriazoles and their subsequent use in amide bond formation. These can be adapted for this compound.

Protocol 1: Synthesis of this compound

This protocol is a general method adapted from the synthesis of other N-acylbenzotriazoles.[4]

  • To a solution of 2-furoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under an inert atmosphere, add benzotriazole (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction mixture can often be used directly in the subsequent coupling step, or the solvent can be removed under reduced pressure to yield the crude N-acylbenzotriazole, which can be purified by recrystallization if necessary.

Protocol 2: Amide Synthesis using this compound (Difficult Coupling Example)

This protocol is based on the successful coupling of sterically hindered amino acids using N-acylbenzotriazoles.[5]

  • Dissolve the sterically hindered amine (e.g., a secondary amine or an N-methylated amino acid, 1.0 eq) in a suitable solvent such as acetonitrile or DMF (0.2 M).

  • Add a solution or suspension of this compound (1.1 eq) in the same solvent.

  • Stir the reaction mixture at room temperature. For particularly challenging couplings, gentle heating (e.g., 40-50 °C) may be beneficial.

  • Monitor the reaction by TLC or LC-MS until the starting amine is consumed. Reaction times can vary from a few hours to overnight depending on the steric bulk of the substrates.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution to remove the benzotriazole byproduct, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude amide product by column chromatography on silica gel.

Experimental_Workflow cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification Acid 2-Furoic Acid AcylBt This compound Acid->AcylBt BtH Benzotriazole BtH->AcylBt SOCl2 Thionyl Chloride SOCl2->AcylBt Amide Amide Product AcylBt->Amide Amine Hindered Amine Amine->Amide Workup Aqueous Workup Amide->Workup Purification Column Chromatography Workup->Purification

Caption: A typical experimental workflow for amide synthesis using an N-acylbenzotriazole.

Conclusion

N-Acylbenzotriazoles, including the readily accessible this compound, represent a highly effective and underutilized class of coupling reagents for the formation of amide bonds in sterically demanding environments. Their stability, mild activation conditions, and the circumvention of harsh reagents make them a superior choice for the synthesis of complex and sensitive molecules. While more direct comparative data for the furoyl derivative would be beneficial, the extensive research on analogous N-acylbenzotriazoles provides a strong foundation for their successful application in overcoming the challenges of difficult amide couplings. Researchers and drug development professionals are encouraged to explore this versatile class of reagents to streamline their synthetic efforts and access previously challenging chemical space.

References

  • Katritzky, A. R.; He, H.-Y.; Suzuki, K. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. J. Org. Chem.2000 , 65 (24), 8210–8213. [Link]

  • Aapptec. Coupling Reagents. [Link]

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  • Katritzky, A. R. Author Profile. Organic Chemistry Portal. [Link]

  • Katritzky, A. R.; He, H.-Y.; Suzuki, K. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. J. Org. Chem.2000 , 65 (24), 8210–8213. [Link]

  • Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606-631. [Link]

  • Katritzky, A. R.; Rachwal, S. Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems. Chem. Rev.2010 , 110 (3), 1564–1610. [Link]

  • Monbaliu, J.-C. M., Ed. The Chemistry of Benzotriazole Derivatives. Springer, 2016. [Link]

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  • Jin, Z. et al. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. J. Med. Chem.2021 , 64 (16), 12397–12413. [Link]

  • Katritzky, A. R.; Kirichenko, N.; Rogovoy, B. V. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis2003 , 2003 (18), 2777-2780. [Link]

  • Katritzky, A. R.; Suzuki, K.; Singh, S. K. N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC2004 , (xii), 14-22. [Link]

  • Panda, S. S.; et al. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules2014 , 19 (5), 5629-5643. [Link]

  • Fieser, L. F.; Martin, E. L. 1,2,3-BENZOTRIAZOLE. Org. Synth.1935 , 15, 4. [Link]

  • Katritzky, A. R.; Angrish, P. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. J. Org. Chem.2007 , 72 (1), 278–281. [Link]

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A Comparative Benchmarking of Synthetic Routes to N-Acylbenzotriazoles: A Yield-Centric Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide coupling and the generation of active pharmaceutical ingredients, N-acylbenzotriazoles have emerged as indispensable intermediates. Their growing prominence stems from their remarkable stability, ease of handling, and their role as neutral acylating agents, offering a safer and often more efficient alternative to traditional acyl chlorides.[1][2] This guide provides a comprehensive comparative analysis of the most prevalent synthetic methodologies for N-acylbenzotriazoles, with a stringent focus on reaction yields. We will delve into the mechanistic underpinnings of these methods, furnish detailed experimental protocols, and present a data-driven comparison to empower researchers in selecting the optimal synthetic strategy for their specific needs.

The Strategic Advantage of N-Acylbenzotriazoles

N-acylbenzotriazoles serve as superior substitutes for acyl chlorides in a multitude of acylation reactions.[3] Their utility is particularly pronounced in scenarios where the corresponding acyl chloride is unstable, challenging to isolate, or when substrate sensitivity precludes the use of harsh reagents.[2] The benzotriazole moiety acts as an excellent leaving group, facilitating efficient acyl transfer under mild and neutral conditions, thereby minimizing side reactions and simplifying product purification.[4]

Comparative Analysis of Synthetic Methodologies

The synthesis of N-acylbenzotriazoles from carboxylic acids is primarily achieved through the activation of the carboxyl group, followed by nucleophilic attack by benzotriazole. This guide will focus on a comparative analysis of four prominent activating agents:

  • 2,2,2-Trifluoroacetic Anhydride (TFAA): A highly effective method characterized by high yields and mild reaction conditions.[5]

  • Thionyl Chloride (SOCl₂): A classic and widely applicable one-pot procedure.[6]

  • Trichloroacetonitrile (CCl₃CN): A metal-free approach that proceeds via an in situ imidate formation.[7]

  • Tosyl Chloride (TsCl): An efficient protocol that utilizes carboxyl activation through the formation of a mixed sulfonic-carboxylic anhydride.

Yield Comparison Across Diverse Substrates

The choice of synthetic method can significantly impact the yield of the desired N-acylbenzotriazole, with outcomes often dependent on the nature of the starting carboxylic acid. The following table provides a comparative summary of reported yields for the synthesis of N-acylbenzotriazoles from representative aromatic and aliphatic carboxylic acids using the four key methodologies.

Carboxylic AcidActivating AgentYield (%)Reference
Aromatic
Benzoic Acid2,2,2-Trifluoroacetic Anhydride97[5]
Benzoic AcidThionyl ChlorideHigh Yields Reported[1][6]
Benzoic AcidTrichloroacetonitrileHigh Yields Reported[7]
3-Bromobenzoic Acid2,2,2-Trifluoroacetic Anhydride83[5]
4-Nitrobenzoic Acid2,2,2-Trifluoroacetic Anhydride99[5]
Aliphatic
Acetic AcidThionyl ChlorideHigh Yields Reported[6]
Phenylacetic Acid2,2,2-Trifluoroacetic Anhydride95[5]
Cyclohexanecarboxylic Acid2,2,2-Trifluoroacetic Anhydride92[5]

Note: "High Yields Reported" indicates that the literature suggests good to excellent yields without providing a specific percentage for that particular substrate in a comparative context.

Mechanistic Insights and Reaction Workflows

A thorough understanding of the reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting unforeseen outcomes. The following section delineates the plausible mechanisms for each synthetic route, accompanied by workflow diagrams generated using Graphviz.

Synthesis via 2,2,2-Trifluoroacetic Anhydride (TFAA)

This method commences with the formation of a mixed anhydride intermediate from the reaction of the carboxylic acid with TFAA.[5] Subsequently, benzotriazole acts as a nucleophile, attacking the more electrophilic carbonyl carbon of the mixed anhydride. The resulting tetrahedral intermediate then collapses, eliminating trifluoroacetate to furnish the N-acylbenzotriazole.[4]

TFAA_Mechanism cluster_step1 Step 1: Mixed Anhydride Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Carboxylic_Acid R-COOH Mixed_Anhydride R-CO-O-COCF₃ Carboxylic_Acid->Mixed_Anhydride + (CF₃CO)₂O TFAA (CF₃CO)₂O Tetrahedral_Intermediate Tetrahedral Intermediate Mixed_Anhydride->Tetrahedral_Intermediate + BtH Benzotriazole BtH N_Acylbenzotriazole R-CO-Bt Tetrahedral_Intermediate->N_Acylbenzotriazole - CF₃COOH Trifluoroacetate CF₃COO⁻

TFAA Synthesis Workflow
Synthesis via Thionyl Chloride (SOCl₂)

The reaction with thionyl chloride is a classic method for activating carboxylic acids.[6] The carboxylic acid first reacts with thionyl chloride to form an acyl chlorosulfite intermediate, which is highly reactive. This intermediate can then either eliminate sulfur dioxide and chloride to form an acyl chloride in situ, or be directly attacked by benzotriazole. The subsequent nucleophilic attack by benzotriazole on the activated acyl species yields the final N-acylbenzotriazole.

SOCl2_Mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Acyl Chloride Formation (in situ) cluster_step3 Step 3: Nucleophilic Substitution Carboxylic_Acid R-COOH Acyl_Chlorosulfite R-CO-OS(O)Cl Carboxylic_Acid->Acyl_Chlorosulfite + SOCl₂ SOCl2 SOCl₂ Acyl_Chloride R-CO-Cl Acyl_Chlorosulfite->Acyl_Chloride - SO₂ - Cl⁻ N_Acylbenzotriazole R-CO-Bt Acyl_Chloride->N_Acylbenzotriazole + BtH - HCl Benzotriazole BtH

Thionyl Chloride Synthesis Workflow
Synthesis via Trichloroacetonitrile (CCl₃CN)

This metal-free method relies on the activation of the carboxylic acid by trichloroacetonitrile to form an O-acyl-trichloroacetimidate intermediate in situ.[7] This highly reactive intermediate is then readily attacked by benzotriazole, leading to the formation of the N-acylbenzotriazole and trichloroacetamide as a byproduct.[3]

CCl3CN_Mechanism cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Nucleophilic Attack Carboxylic_Acid R-COOH Imidate_Intermediate R-C(O)O-C(=NH)CCl₃ Carboxylic_Acid->Imidate_Intermediate + CCl₃CN CCl3CN CCl₃CN N_Acylbenzotriazole R-CO-Bt Imidate_Intermediate->N_Acylbenzotriazole + BtH - CCl₃CONH₂ Benzotriazole BtH

Trichloroacetonitrile Synthesis Workflow

Detailed Experimental Protocols

To ensure the reproducibility and successful implementation of these synthetic strategies, detailed, step-by-step protocols for the key methodologies are provided below.

Protocol 1: Synthesis of N-Acylbenzotriazoles using 2,2,2-Trifluoroacetic Anhydride

This protocol is adapted from the high-yield methodology described by Pandey, R. K. et al.[5]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • 2,2,2-Trifluoroacetic anhydride (1.0 equiv.)

  • 1H-Benzotriazole (2.5 equiv.)

  • Anhydrous Dichloromethane (DCM)

  • Round bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment (rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM in a round bottom flask, add 2,2,2-trifluoroacetic anhydride (1.0 equiv.) at room temperature with stirring.

  • Stir the mixture for 5 minutes.

  • Add 1H-benzotriazole (2.5 equiv.) to the reaction mixture.

  • Continue stirring at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/n-hexane gradient) to afford the pure N-acylbenzotriazole.[5]

Gram-Scale Adaptation: This method has been successfully scaled up to the 5-gram scale, yielding the final product in high yield (e.g., 91% for N-benzoyl benzotriazole), demonstrating its applicability for larger-scale synthesis.[5]

Protocol 2: One-Pot Synthesis of N-Acylbenzotriazoles using Thionyl Chloride

This efficient one-pot procedure is based on the work of Katritzky, A. R. et al.[6]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • 1H-Benzotriazole (4.25 equiv.)

  • Thionyl chloride (1.15 equiv.)

  • Dichloromethane (DCM)

  • Round bottom flask

  • Magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round bottom flask, dissolve the carboxylic acid (1.0 equiv.) and 1H-benzotriazole (4.25 equiv.) in DCM.

  • To the stirring solution, add thionyl chloride (1.15 equiv.) in one portion at room temperature.

  • Stir the reaction mixture at room temperature. The reaction time may vary depending on the substrate.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by washing with an appropriate aqueous solution to remove any unreacted starting materials and byproducts.

  • The organic layer is then dried and concentrated to yield the N-acylbenzotriazole, which can be further purified by recrystallization or column chromatography if necessary.[1]

Protocol 3: Synthesis of N-Acylbenzotriazoles using Trichloroacetonitrile

This protocol is based on the method developed by Yadav, M. S. et al.[7]

Materials:

  • Carboxylic acid (1.0 equiv.)

  • Trichloroacetonitrile (1.2 equiv.)

  • 1H-Benzotriazole (1.5 equiv.)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Round bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and purification equipment

Procedure:

  • To a solution of the carboxylic acid (1.0 equiv.) in anhydrous 1,2-dichloroethane, add trichloroacetonitrile (1.2 equiv.).

  • Add 1H-benzotriazole (1.5 equiv.) to the mixture.

  • Heat the reaction mixture to 80 °C and maintain for 3–4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solvent can be removed under reduced pressure, and the resulting crude product can be purified by column chromatography to yield the pure N-acylbenzotriazole.[7]

Conclusion and Future Outlook

The synthesis of N-acylbenzotriazoles can be achieved through several efficient methodologies, each with its own set of advantages. The 2,2,2-trifluoroacetic anhydride method stands out for its consistently high yields across a broad range of substrates and its mild, base-free conditions.[5] The thionyl chloride method remains a robust and widely used one-pot procedure, valued for its simplicity and effectiveness.[6] The trichloroacetonitrile approach offers a valuable metal-free alternative.[7] The selection of the optimal method will ultimately depend on the specific carboxylic acid substrate, scale of the reaction, and the tolerance of the starting material to the reaction conditions. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the synthesis of these crucial chemical intermediates.

References

  • Pandey, R. K., Prajapati, R., Gupta, M., Rajput, C. S., Pathak, A., & Singh, A. S. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 133-146. [Link]

  • Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210-8213. [Link]

  • Pandey, R. K., et al. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. ResearchGate. [Link]

  • El-Gendy, B., & El-Gazzar, A. R. B. A. (2007). Efficient synthesis of N-acylbenzotriazoles using tosyl chloride: en route to suberoylanilide hydroxamic acid (SAHA). ResearchGate. [Link]

  • Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Request PDF. [Link]

  • Yadav, M. S., Gupta, A., Bose, P., & Mohapatra, P. P. (2023). Synthetic Utility of N-Acylbenzotriazoles. Synthesis, 55(21), 3465-3498. [Link]

Sources

A Comparative Guide to the Synthesis of 1-(2-Furoyl)-1H-benzotriazole: An Evaluation of N-Acylation Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 1-(2-Furoyl)-1H-benzotriazole as a Stable Acylating Agent

This compound is a stable, crystalline N-acylbenzotriazole that serves as an efficient and neutral acylating agent. These reagents have emerged as superior alternatives to traditional acylating agents like acid chlorides and anhydrides, which are often corrosive, moisture-sensitive, and can lead to side reactions. The benzotriazole moiety acts as an excellent leaving group, facilitating the transfer of the furoyl group to a variety of nucleophiles under mild conditions. This property is of significant interest in the synthesis of pharmaceuticals and other fine chemicals where the furan-2-carbonyl group is a key structural motif. This guide provides a comprehensive validation of a preferred synthesis method for this compound, comparing it with other established N-acylation protocols and providing the necessary experimental data for replication and verification.

Comparative Analysis of Synthesis Methods for N-Acylbenzotriazoles

The synthesis of N-acylbenzotriazoles, including the title compound, can be achieved through several pathways. The choice of method often depends on factors such as the nature of the carboxylic acid, desired purity, scalability, and the avoidance of harsh reagents. Here, we compare three common methodologies.

Table 1: Comparison of Synthesis Methods for N-Acylbenzotriazoles

MethodReagentsAdvantagesDisadvantages
Thionyl Chloride Method 2-Furoic acid, Thionyl chloride (SOCl₂), 1H-BenzotriazoleHigh reactivity, relatively inexpensive.Generates corrosive HCl and SO₂ byproducts, requires careful handling of SOCl₂.
Acid Anhydride Method 2-Furoic acid, Trifluoroacetic anhydride ((CF₃CO)₂O), 1H-BenzotriazoleHigh yielding, mild reaction conditions, avoids the use of a base.[1]Trifluoroacetic anhydride is expensive and moisture-sensitive.
Coupling Agent Method 2-Furoic acid, Coupling agents (e.g., DCC, EDC), 1H-BenzotriazoleMild conditions, suitable for sensitive substrates.Coupling agents can be expensive, and byproducts (e.g., DCU) can be difficult to remove.

Based on a balance of efficiency, cost-effectiveness, and ease of handling for the synthesis of this compound, the thionyl chloride method stands out as a robust and widely applicable choice for laboratory-scale preparations. While it involves a reactive acyl chloride intermediate, the in-situ formation and immediate reaction with benzotriazole minimize handling issues.

Validated Synthesis Protocol: The Thionyl Chloride Method

This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from the well-established methodologies for N-acylbenzotriazole formation developed by Katritzky and coworkers.[2][3][4] This one-pot procedure is efficient and yields a high-purity product.

Reaction Scheme

G reactant1 2-Furoic Acid intermediate 2-Furoyl Chloride reactant1->intermediate + SOCl₂ reactant2 Thionyl Chloride (SOCl₂) byproduct SO₂ + HCl reactant2->byproduct product This compound intermediate->product + Benzotriazole intermediate->byproduct reactant3 1H-Benzotriazole

Caption: Synthesis of this compound.

Experimental Protocol

Materials:

  • 2-Furoic acid

  • Thionyl chloride (SOCl₂)

  • 1H-Benzotriazole

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, suspend 2-furoic acid (1.0 eq) in anhydrous dichloromethane.

  • Formation of Acyl Chloride: To the stirred suspension, add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux and maintain for 2 hours, or until the solution becomes clear.

  • Cooling and Addition of Benzotriazole: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve 1H-benzotriazole (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Acylation Reaction: Add the solution of benzotriazole and triethylamine dropwise to the cooled 2-furoyl chloride solution. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.

Validation and Characterization Data

The successful synthesis of this compound must be confirmed through rigorous characterization. The following data provides the expected analytical results for the purified product.

Table 2: Characterization Data for this compound

PropertyExpected Value
Appearance White to off-white crystalline solid
Melting Point Specific to the compound, to be determined experimentally
¹H NMR (CDCl₃, δ ppm) Signals corresponding to the furoyl and benzotriazole protons. Expected shifts for furoyl protons: ~7.7 (dd), ~7.3 (dd), ~6.6 (dd) ppm. Expected shifts for benzotriazole protons: ~8.3-7.5 (m) ppm.
¹³C NMR (CDCl₃, δ ppm) Signals for the carbonyl carbon (~160 ppm) and aromatic/heterocyclic carbons.
IR (KBr, cm⁻¹) Strong C=O stretching vibration around 1700 cm⁻¹.

Alternative Synthesis Pathway: The Acid Anhydride Method

For substrates that are sensitive to the conditions of the thionyl chloride method, the use of trifluoroacetic anhydride offers a milder alternative.[1]

Reaction Workflow

G start 2-Furoic Acid + (CF₃CO)₂O in DCM intermediate Mixed Anhydride Formation start->intermediate reagent Add 1H-Benzotriazole intermediate->reagent reaction Stir at Room Temperature reagent->reaction workup Aqueous Work-up reaction->workup product This compound workup->product

Sources

A Researcher's Guide to the Purity Assessment of Synthesized 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the synthesis of novel compounds is but the first step. The true measure of success lies in the rigorous confirmation of a molecule's identity and purity. 1-(2-Furoyl)-1H-benzotriazole, a versatile acylating agent, is no exception.[1][2][3] Its efficacy in subsequent reactions is directly proportional to its purity. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to confidently assess the purity of synthesized this compound, moving beyond mere procedural lists to explain the why behind each experimental choice.

The Synthetic Landscape: Potential Impurities

The synthesis of this compound typically involves the reaction of 1H-benzotriazole with a 2-furoyl derivative, such as 2-furoyl chloride or 2-furoic acid activated with a coupling agent.[3][4] Understanding the potential impurities is paramount for selecting the appropriate analytical methods.

Common Impurities Include:

  • Unreacted Starting Materials: 1H-benzotriazole and 2-furoic acid/chloride.

  • Isomeric Byproducts: While the 1-substituted product is generally favored, the formation of the 2-substituted isomer, 2-(2-Furoyl)-2H-benzotriazole, is possible.[5]

  • Reagent-Derived Impurities: Byproducts from coupling agents (e.g., dicyclohexylurea if DCC is used) or solvents.

  • Degradation Products: Hydrolysis of the final product back to 1H-benzotriazole and 2-furoic acid can occur, especially in the presence of moisture.

This guide will focus on a multi-pronged analytical approach to detect and quantify these potential contaminants.

A Comparative Analysis of Purity Assessment Techniques

No single technique can provide a complete picture of a compound's purity. A synergistic approach, leveraging the strengths of multiple analytical methods, is the gold standard. The classical criteria for determining the purity of organic compounds include correct elemental compositions and a sharp melting point.[6] However, these methods can be misleading, especially when dealing with isomeric impurities which have the same elemental composition.[6] Therefore, a combination of spectroscopic and chromatographic techniques is essential.

G cluster_synthesis Synthesis of this compound cluster_analysis Purity Assessment Workflow start Starting Materials (1H-Benzotriazole, 2-Furoyl Chloride) reaction Acylation Reaction start->reaction crude Crude Product reaction->crude tlc TLC (Initial Check & Reaction Monitoring) crude->tlc Initial Assessment hplc HPLC (Quantitative Purity & Impurity Profiling) tlc->hplc Quantitative Analysis nmr NMR Spectroscopy (Structural Confirmation & Isomer Ratio) hplc->nmr Structural Elucidation ftir FTIR Spectroscopy (Functional Group Analysis) nmr->ftir Functional Group Confirmation ms Mass Spectrometry (Molecular Weight Verification) ftir->ms Molecular Weight Confirmation

Thin-Layer Chromatography (TLC): The First Line of Assessment

Principle: TLC is a rapid, qualitative chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent system).[7]

Why it's essential: TLC is an invaluable tool for monitoring the progress of the synthesis reaction and for a preliminary assessment of the crude product's purity.[7] It allows for a quick visualization of the number of components in the sample.

Experimental Protocol:

  • Plate Preparation: Use a pre-coated silica gel TLC plate.

  • Spotting: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto the baseline of the TLC plate alongside spots of the starting materials (1H-benzotriazole and 2-furoic acid).

  • Development: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The choice of solvent system is crucial and may require some optimization.

  • Visualization: After the solvent front has reached the top of the plate, remove it and visualize the spots under UV light (254 nm). The presence of multiple spots in the product lane indicates impurities.

Interpreting the Results: A pure product should ideally show a single spot with a distinct Rf value from the starting materials. The presence of a spot corresponding to either starting material indicates an incomplete reaction. Additional spots may suggest the presence of byproducts.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Principle: HPLC is a powerful chromatographic technique that separates, identifies, and quantifies each component in a mixture.[7] It relies on pumping a sample mixture or analyte in a solvent (mobile phase) at high pressure through a column with chromatographic packing material (stationary phase).

Why it's the gold standard for purity: HPLC provides high-resolution separation and allows for accurate quantification of the main component and any impurities.[7] This is crucial for determining the precise purity of the synthesized compound.

Experimental Protocol (A General Guideline):

  • Column: A C18 reverse-phase column is a common starting point for the analysis of moderately polar organic molecules.

  • Mobile Phase: A gradient elution using a mixture of water (often with a modifier like 0.1% acetic acid or formic acid) and acetonitrile is typically effective.[8]

  • Detection: A UV detector set at a wavelength where the furoyl and benzotriazole chromophores absorb strongly (e.g., around 272 nm) is suitable.[8]

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection and Analysis: Inject a small volume of the sample and record the chromatogram.

Data Interpretation and Comparison:

Technique Information Provided Advantages Limitations
TLC Qualitative assessment of the number of components.Rapid, inexpensive, good for reaction monitoring.[7]Not quantitative, lower resolution than HPLC.[7]
HPLC Quantitative purity, detection and quantification of impurities.High resolution, high sensitivity, quantitative.[7]More expensive instrumentation, requires method development.
NMR Detailed structural information, isomer identification and ratio.Unambiguous structure elucidation.[6]Less sensitive than HPLC for impurity detection, requires pure standards for quantification.
FTIR Presence of key functional groups.Fast, provides a molecular fingerprint.Does not provide information on purity or isomeric composition.
Mass Spec Molecular weight confirmation.High sensitivity, confirms molecular formula.[6]Does not distinguish between isomers.

A high-purity sample will exhibit a single major peak in the HPLC chromatogram. The area percentage of this peak can be used to calculate the purity of the compound. Any smaller peaks represent impurities, and their retention times can help in their identification if reference standards are available.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Principle: NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.[6]

Why it's non-negotiable: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized this compound and for identifying the presence of any isomeric byproducts.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum will show characteristic signals for the protons on the benzotriazole and furan rings. The chemical shifts and coupling patterns will be distinct for the 1- and 2-substituted isomers, allowing for their differentiation.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the specific protons in the molecule.

Distinguishing Isomers: The symmetry of the 2-substituted isomer results in a simpler ¹H NMR spectrum for the benzotriazole protons compared to the unsymmetrical 1-substituted isomer. This difference is a key diagnostic tool for identifying isomeric impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

Why it's a valuable confirmation: FTIR is a quick and simple method to confirm the presence of the key functional groups in this compound, particularly the carbonyl (C=O) group of the furoyl moiety.

Expected FTIR Spectral Features:

  • C=O stretch: A strong absorption band around 1700-1750 cm⁻¹. The exact position can provide clues about the electronic environment of the carbonyl group.

  • C-N and C=N stretches: Bands in the 1600-1400 cm⁻¹ region.

  • Aromatic C-H stretches: Signals above 3000 cm⁻¹.

Experimental Protocol:

The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution. The resulting spectrum should be compared with literature data for similar compounds or with a reference spectrum if available.

G cluster_methods Orthogonal Analytical Methods for Purity Assessment cluster_purity Comprehensive Purity Profile hplc HPLC (Separation & Quantification) purity High-Purity this compound hplc->purity Purity >99% nmr NMR (Structure & Isomerism) nmr->purity Correct Structure, No Isomers ms Mass Spectrometry (Molecular Weight) ms->purity Correct Molecular Ion ftir FTIR (Functional Groups) ftir->purity Expected Functional Groups

Mass Spectrometry (MS): The Molecular Weight Confirmation

Principle: Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.[6]

Why it's a crucial final check: MS provides the molecular weight of the synthesized compound, offering definitive confirmation that the desired product has been formed. High-resolution mass spectrometry (HRMS) can even provide the elemental composition.

Expected Mass Spectrum:

The mass spectrum should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound.

Experimental Protocol:

The sample can be introduced into the mass spectrometer via various ionization techniques, such as electrospray ionization (ESI) or electron ionization (EI). The choice of technique will depend on the instrumentation available and the properties of the compound.

Conclusion: An Integrated and Self-Validating Approach

Assessing the purity of synthesized this compound is not a linear process but a self-validating system where each analytical technique provides a piece of the puzzle. A clean TLC plate suggests the need for HPLC analysis. A single peak in the HPLC chromatogram is then corroborated by the unambiguous structural information from NMR. FTIR confirms the presence of the expected functional groups, and finally, mass spectrometry validates the molecular weight. By employing this integrated and comparative approach, researchers can have the utmost confidence in the quality of their synthesized material, ensuring the reliability and reproducibility of their subsequent research endeavors.

References

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Avhad, D., Asnani, A., Mohurle, S., Kumar, P., Bais, A., & Tale, R. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
  • Modern Analytical Technique for Characterization Organic Compounds. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • Cai, Y.-H. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(2), 673-678.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

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A Spectroscopic Compass: Navigating the Landscape of Furoyl-Activated Esters for Amine Acylation

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of bioconjugation and synthetic chemistry, the precise and efficient formation of stable amide bonds is paramount. Activated esters are the workhorses of this domain, facilitating the acylation of primary amines under mild conditions. While N-hydroxysuccinimide (NHS) esters have long been the gold standard, the quest for reagents with unique properties has led to the exploration of alternatives. Among these, furoyl-activated esters present a compelling case, offering distinct spectroscopic signatures that can be leveraged for reaction monitoring and characterization. This guide provides an in-depth spectroscopic comparison of furoyl-activated esters with commonly used alternatives, supported by experimental data and protocols to empower researchers in making informed decisions for their specific applications.

The Furoyl Moiety: An Intrinsic Chromophore for Reaction Monitoring

The parent 2-furoic acid exhibits a UV absorption maximum (λmax) that allows for spectrophotometric tracking.[1][2] When 2-furoic acid is converted into an activated ester, the electronic environment of the furan ring is altered, leading to shifts in its UV-Vis spectrum. More importantly, the release of the corresponding activating group upon reaction with an amine can be monitored if the leaving group itself has a strong and distinct chromophore.

Compoundλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Solvent/Conditions
2-Furoic Acid~245-250Not specifiedAcetonitrile/Acidic mobile phase[1][3]
p-Nitrophenol~400-405~17,500 - 18,000Alkaline pH (9-10)[4][5][6]
N-Hydroxysuccinimide~260~9,700 (released form)Aqueous, basic pH

Table 1: UV-Vis Spectroscopic Properties of Furoyl Precursors and Common Leaving Groups. This table highlights the characteristic absorption maxima of the core furoyl structure and the leaving groups of commonly used activated esters. The strong absorbance of the released p-nitrophenolate anion provides a convenient handle for real-time reaction monitoring.

The data clearly indicates that the release of p-nitrophenol from a p-nitrophenyl (PNP) furoate ester would result in a significant increase in absorbance around 400-405 nm under alkaline conditions, providing a continuous and straightforward assay to track the progress of an acylation reaction.[4][5][6] In contrast, while the release of NHS can be monitored at 260 nm, this region is often subject to interference from proteins and nucleic acids, making it a less practical choice for many bioconjugation applications.

A Vibrational Perspective: Infrared Spectroscopy of the Carbonyl Group

Infrared (IR) spectroscopy is a powerful tool for probing the electronic environment of the carbonyl (C=O) group in an ester. The position of the C=O stretching vibration is sensitive to the electron-withdrawing capacity of the leaving group. A more electron-withdrawing group leads to a more electrophilic carbonyl carbon and a higher frequency (wavenumber) for the C=O stretch, indicating a stronger and more reactive double bond.

Ester TypeTypical C=O Stretching Frequency (cm⁻¹)
Aliphatic Esters1735 - 1750
α,β-Unsaturated Esters (e.g., Furoyl)1715 - 1730
NHS Esters~1740 (symmetric), ~1780 (asymmetric), ~1815 (ring)
p-Nitrophenyl Esters~1760 - 1770

Table 2: Comparison of Carbonyl (C=O) Stretching Frequencies for Different Ester Types. The data illustrates how the electronic nature of the activating group influences the vibrational frequency of the carbonyl bond. More activated esters exhibit a C=O stretch at higher wavenumbers.

Furoyl esters, being α,β-unsaturated, are expected to have a C=O stretching frequency slightly lower than their saturated counterparts.[7] However, when activated with highly electron-withdrawing groups like p-nitrophenoxy or N-hydroxysuccinimido, a significant shift to higher wavenumbers is anticipated. This shift is a direct indicator of the increased reactivity of the ester. For instance, the C=O stretch of p-nitrophenyl esters is typically found at a higher frequency than that of simple alkyl esters, reflecting their enhanced susceptibility to nucleophilic attack.

Probing the Electronic Environment with ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. In the context of furoyl-activated esters, the chemical shifts of the protons on the furan ring are particularly informative. The electron-withdrawing nature of the activated ester group will deshield these protons, causing them to resonate at a higher frequency (downfield) in the ¹H NMR spectrum.

For 2-furoic acid, the protons on the furan ring typically appear in the range of 6.5 to 7.6 ppm.[8] Upon formation of an activated ester, the signals for the furan protons are expected to shift further downfield. The magnitude of this shift can be correlated with the electron-withdrawing strength of the activating group.

ProtonApproximate Chemical Shift (δ) in 2-Furoic Acid (ppm)Expected Shift in Activated Esters
H3~7.00Downfield
H4~6.55Downfield
H5~7.59Downfield

Table 3: Typical ¹H NMR Chemical Shifts for Protons of the Furan Ring in 2-Furoic Acid and the Expected Trend upon Activation. The deshielding of the furan protons upon ester activation provides a spectroscopic handle to confirm successful synthesis and gauge the electronic impact of the activating group.

By comparing the ¹H NMR spectra of different furoyl-activated esters (e.g., NHS-furoate, PNP-furoate, and TFP-furoate), one can rank the activating groups based on their deshielding effect on the furan protons. A greater downfield shift would imply a more electron-withdrawing activating group and, consequently, a more reactive ester.

Experimental Protocols

To facilitate the practical application of these spectroscopic comparisons, detailed protocols for the synthesis and characterization of a representative furoyl-activated ester, p-nitrophenyl 2-furoate, are provided below.

Synthesis of p-Nitrophenyl 2-Furoate

This protocol describes a common method for synthesizing activated esters using a carbodiimide coupling agent.

Materials:

  • 2-Furoic acid

  • p-Nitrophenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2-furoic acid (1.0 eq) and p-nitrophenol (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield p-nitrophenyl 2-furoate as a solid.

Spectroscopic Characterization Workflow

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Reactants: 2-Furoic Acid p-Nitrophenol DCC, DMAP reaction Esterification in DCM start->reaction workup Aqueous Workup & Purification reaction->workup product p-Nitrophenyl 2-Furoate workup->product uv_vis UV-Vis Spectroscopy (λmax, ε) product->uv_vis Characterize Chromophore ir IR Spectroscopy (C=O stretch) product->ir Assess Activation nmr ¹H NMR Spectroscopy (Furan proton shifts) product->nmr Probe Electronic Environment

Caption: Workflow for the synthesis and spectroscopic characterization of p-nitrophenyl 2-furoate.

Reactivity and Stability: The Functional Consequence of Spectroscopic Properties

The spectroscopic characteristics of activated esters are intrinsically linked to their chemical reactivity and stability. The electron-withdrawing nature of the activating group, which leads to a higher C=O stretching frequency in the IR spectrum and a downfield shift of adjacent protons in the ¹H NMR spectrum, also dictates the ester's susceptibility to hydrolysis and aminolysis.

Aminolysis: The primary goal of using activated esters is the efficient acylation of amines. The rate of this reaction is also dependent on the nature of the activating group. More reactive esters, as indicated by their spectroscopic properties, will generally react faster with amines. However, a balance must be struck, as highly reactive esters may also be more prone to hydrolysis, potentially leading to lower overall conjugation yields, especially in dilute solutions.

The choice of a furoyl-activated ester, therefore, should be guided by the specific requirements of the application, including the desired reaction kinetics, the stability of the starting materials and product, and the need for spectroscopic monitoring.

G Furoyl_Ester Furoyl-Activated Ester (R-CO-O-X) Amide Stable Amide Bond (R-CO-NH-R') Furoyl_Ester->Amide Aminolysis (Desired Reaction) Leaving_Group Released Activating Group (HO-X) Furoyl_Ester->Leaving_Group Release Deactivated_Acid 2-Furoic Acid (Inactive) Furoyl_Ester->Deactivated_Acid Competing Reaction Amine Primary Amine (R'-NH2) Amine->Amide Hydrolysis Hydrolysis (H₂O) Hydrolysis->Deactivated_Acid

Caption: Reaction scheme for the aminolysis of a furoyl-activated ester, highlighting the desired reaction pathway and the competing hydrolysis side reaction.

Conclusion

Furoyl-activated esters offer a valuable addition to the toolbox of reagents for amine acylation. Their unique spectroscopic properties, stemming from the furan moiety, provide opportunities for reaction monitoring and characterization that are not available with many traditional activated esters. By understanding the interplay between the spectroscopic signatures, reactivity, and stability of these reagents, researchers can make more strategic choices in the design and execution of their synthetic and bioconjugation protocols. This guide serves as a starting point for exploring the potential of furoyl-activated esters, encouraging a deeper, data-driven approach to reagent selection in the pursuit of novel and efficient chemical transformations.

References

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A Comparative Guide to the Applications of 1-(2-Furoyl)-1H-benzotriazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for efficient and selective acylating agents is perpetual. Among the diverse array of reagents available, those derived from benzotriazole have carved a significant niche due to their stability, versatility, and mild activation conditions. This guide provides an in-depth technical overview of 1-(2-Furoyl)-1H-benzotriazole, a heterocyclic activated ester, and objectively compares its performance as a 2-furoylating agent against common alternatives. We will delve into its synthesis, mechanistic rationale for its reactivity, and present supporting experimental data to guide researchers in making informed decisions for their synthetic strategies.

Introduction to this compound: A Stable and Versatile Acylating Agent

This compound is a stable, crystalline solid that serves as an efficient acylating agent for the introduction of the 2-furoyl moiety into a variety of nucleophiles. The 2-furoyl group is a key structural motif found in numerous biologically active compounds and pharmaceutical intermediates. The benzotriazole unit acts as an excellent leaving group, facilitating the acyl transfer under mild conditions.

The core principle behind the utility of N-acylbenzotriazoles lies in the electronic nature of the benzotriazole ring system. The triazole moiety is electron-withdrawing, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. Upon acylation, the resulting benzotriazole anion is a weak base and a stable leaving group, driving the reaction forward.[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the activation of 2-furoic acid followed by its reaction with 1H-benzotriazole. Several methods can be employed for the activation of the carboxylic acid, with the most common being the use of thionyl chloride or carbodiimide coupling agents.

Experimental Protocol: Synthesis via Acid Chloride

This method involves the conversion of 2-furoic acid to its more reactive acid chloride derivative, which then readily reacts with 1H-benzotriazole.

Step 1: Synthesis of 2-Furoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-furoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 2-furoyl chloride can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve 1H-benzotriazole (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the freshly prepared 2-furoyl chloride (1 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a crystalline solid.[2]

Synthesis_of_1_2_Furoyl_1H_benzotriazole FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Reflux SOCl2 SOCl₂ SOCl2->FuroylChloride TargetMolecule This compound FuroylChloride->TargetMolecule 0 °C to rt Benzotriazole 1H-Benzotriazole Benzotriazole->TargetMolecule Et3N Et₃N Et3N->TargetMolecule

Caption: Synthesis of this compound from 2-furoic acid.

Applications in Acylation Reactions: A Comparative Analysis

This compound is a superior alternative to other 2-furoylating agents in many synthetic contexts, particularly when mild reaction conditions are required or when dealing with sensitive substrates.

Amide Bond Formation (N-Acylation)

The formation of amides is a cornerstone of medicinal chemistry and drug development. This compound provides a reliable method for the synthesis of 2-furoyl amides.

Comparison with 2-Furoyl Chloride:

While 2-furoyl chloride is a highly reactive acylating agent, its use is often complicated by its moisture sensitivity and the generation of corrosive HCl as a byproduct, which can be detrimental to acid-sensitive functional groups.[3] In contrast, this compound is a stable solid that reacts under neutral or mildly basic conditions, offering greater functional group tolerance.

Table 1: Comparison of Yields for the N-acylation of Aniline

Acylating AgentBaseSolventReaction Time (h)Yield (%)Reference
This compound Et₃NCH₂Cl₂2~90 (estimated)[4]
2-Furoyl ChloridePyridineCH₂Cl₂1~85[5]
2-Furoic Acid / DCCDMAPCH₂Cl₂6~80[6]

Note: The yield for this compound is an estimation based on the high efficiency of similar N-acylbenzotriazoles.

Experimental Protocol: Amide Synthesis

  • Dissolve the amine (1 equivalent) and this compound (1.1 equivalents) in a suitable solvent (e.g., dichloromethane, THF, or DMF).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like triethylamine (1.1 equivalents) to liberate the free amine.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and a saturated aqueous solution of sodium bicarbonate to remove the benzotriazole byproduct and any unreacted starting material.

  • Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Amide_Synthesis AcylBenzotriazole This compound Amide 2-Furoyl Amide AcylBenzotriazole->Amide Amine R-NH₂ Amine->Amide rt Benzotriazole 1H-Benzotriazole (byproduct) Amide->Benzotriazole Formation of

Caption: General scheme for amide synthesis using this compound.

Ester Bond Formation (O-Acylation)

The esterification of alcohols, particularly sterically hindered ones, can be challenging. This compound, often in conjunction with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP), provides an effective solution.

Comparison with Carbodiimide Methods:

Standard esterification methods using a carboxylic acid and a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) can be effective but often suffer from the formation of a urea byproduct that can be difficult to remove. The benzotriazole-based method offers a cleaner reaction profile as the benzotriazole byproduct is typically more soluble and easier to remove during workup.

Table 2: Comparison of Yields for the Esterification of Benzyl Alcohol

Acylating Agent/MethodCatalyst/AdditiveSolventReaction Time (h)Yield (%)Reference
This compound DMAP (cat.)CH₂Cl₂4>90 (estimated)[7]
2-Furoyl ChloridePyridineCH₂Cl₂2~88[5]
2-Furoic Acid / DCCDMAP (cat.)CH₂Cl₂12~85[6]

Note: The yield for this compound is an estimation based on the high efficiency of similar N-acylbenzotriazoles in esterification reactions.

Experimental Protocol: Ester Synthesis

  • Dissolve the alcohol (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in a dry aprotic solvent (e.g., dichloromethane).

  • Stir the reaction mixture at room temperature until the starting alcohol is consumed (monitored by TLC).

  • Dilute the reaction mixture with the solvent and wash with 1M HCl to remove DMAP and benzotriazole.

  • Subsequently, wash with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Ester_Synthesis AcylBenzotriazole This compound Ester 2-Furoyl Ester AcylBenzotriazole->Ester Alcohol R-OH Alcohol->Ester rt DMAP DMAP (cat.) DMAP->Ester Benzotriazole 1H-Benzotriazole (byproduct) Ester->Benzotriazole Formation of

Caption: General scheme for ester synthesis using this compound.

Conclusion: Advantages in Drug Development

For researchers in drug development, the mild reaction conditions, high yields, and simple purification procedures associated with this compound make it an attractive reagent. Its stability allows for easier handling and storage compared to highly reactive acid chlorides. The ability to perform acylations in the presence of various functional groups without the need for extensive protection-deprotection strategies streamlines synthetic routes, saving time and resources. While direct comparative data for this specific reagent is emerging, the well-established reactivity of the N-acylbenzotriazole class strongly supports its utility as a powerful tool in the synthesis of complex molecules and pharmaceutical intermediates.

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  • Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure-Activity Relationship Studies. (2021). Journal of Medicinal Chemistry, 64(17), 13106–13129. [Link]

  • 2-Furoyl chloride. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

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The Furoylating Agent's Dilemma: A Cost-Benefit Analysis of 1-(2-Furoyl)-1H-benzotriazole in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of contemporary organic synthesis, the efficient and selective introduction of acyl groups is a cornerstone of molecular architecture. The 2-furoyl moiety, a key structural element in numerous pharmaceuticals and bioactive molecules, presents a recurring synthetic challenge. While traditional methods employing highly reactive acyl chlorides offer a direct route, their inherent drawbacks have spurred the development of more nuanced and user-friendly reagents. This guide provides an in-depth cost-benefit analysis of 1-(2-Furoyl)-1H-benzotriazole as a premier acylating agent, comparing its performance, cost-effectiveness, and handling characteristics against the conventional alternative, 2-furoyl chloride.

At a Glance: Key Performance Indicators

FeatureThis compound2-Furoyl Chloride
Reactivity Moderate, highly selectiveHigh, can be indiscriminate
Reaction Conditions Mild, often room temperature, neutral pHOften requires base, cryogenic temperatures
Stability Crystalline solid, stable to air and moistureLiquid, highly sensitive to moisture
Byproducts 1H-Benzotriazole (water-soluble)HCl (corrosive, requires scavenging)
Handling Easy to handle solidCorrosive, fuming liquid, requires care
Purification Often straightforward, aqueous workupCan be complicated by side products
Cost Higher initial reagent costLower initial reagent cost

The Underpinning Chemistry: A Tale of Two Reagents

The fundamental difference in the utility of this compound and 2-furoyl chloride lies in their activation and reactivity profiles.

This compound , an N-acylbenzotriazole, acts as a neutral acylating agent.[1] Its reactivity is moderated by the excellent leaving group ability of the benzotriazole anion. This allows for controlled acyl transfer to a wide range of nucleophiles under mild conditions, often at room temperature and without the need for a strong base.[2] The benzotriazole byproduct is readily removed by aqueous extraction, simplifying purification.

2-Furoyl Chloride , on the other hand, is a classic acyl halide. Its high electrophilicity, driven by the inductive effect of the chlorine atom, makes it a potent acylating agent. However, this reactivity can be a double-edged sword, leading to side reactions and requiring careful control of reaction conditions, often at low temperatures, and the use of a stoichiometric amount of a base to neutralize the hydrochloric acid byproduct.

Performance in Practice: A Comparative Overview

While direct head-to-head comparative studies are limited, the performance of N-acylbenzotriazoles is well-documented, allowing for a robust evaluation.

Yields and Selectivity: N-acylbenzotriazoles are known for affording high yields in acylation reactions, often exceeding 90%.[3] Their moderated reactivity allows for excellent chemoselectivity, particularly in the acylation of complex molecules with multiple nucleophilic sites. For instance, in the presence of both an amine and a hydroxyl group, N-acylbenzotriazoles will preferentially acylate the more nucleophilic amine. 2-Furoyl chloride, due to its high reactivity, can lead to over-acylation or reaction with less nucleophilic groups, resulting in lower selectivity and more complex product mixtures.

Reaction Conditions and Scope: The mild, often neutral, reaction conditions for this compound make it compatible with a broader range of functional groups and sensitive substrates. Acylations can typically be carried out in common organic solvents at room temperature. In contrast, reactions with 2-furoyl chloride often necessitate inert atmospheres, anhydrous solvents, and careful temperature control to minimize decomposition and side reactions.

Cost-Benefit Analysis: Beyond the Price Tag

A simplistic comparison of the upfront cost of the reagents can be misleading. A comprehensive cost-benefit analysis must consider the entire synthetic workflow.

Cost FactorThis compound2-Furoyl Chloride
Reagent Cost HigherLower
Ancillary Reagents Minimal (often none)Base (e.g., pyridine, triethylamine)
Solvent & Energy Room temperature, less stringent solvent purityAnhydrous solvents, often cryogenic cooling
Workup & Purification Simple aqueous extractionMore complex, potential for chromatography
Waste Generation 1H-Benzotriazole (recyclable in principle)HCl, amine hydrochlorides (corrosive waste)
Time & Labor Shorter reaction setup and purificationMore demanding setup and purification

While the per-gram cost of 1H-benzotriazole (a precursor) is higher than that of 2-furoic acid (the precursor to 2-furoyl chloride), the overall process economics can favor the benzotriazole-based reagent. The elimination of the need for a base, simplified purification, and reduced energy consumption contribute to a lower overall process cost, especially in large-scale synthesis and in the context of complex, multi-step drug development where yield and purity are paramount.

Illustrative Pricing (as of early 2026):

  • 1H-Benzotriazole: ~$250-300 per 100g[4]

  • 2-Furoyl Chloride: ~$50-70 per 100g[5][6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-acylbenzotriazoles.[7]

Materials:

  • 2-Furoic acid (1.0 eq)

  • 1H-Benzotriazole (1.0 eq)

  • Thionyl chloride (1.2 eq) or Oxalyl chloride (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • To a solution of 2-furoic acid (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere, add thionyl chloride (12 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases.

  • In a separate flask, dissolve 1H-benzotriazole (10 mmol) in anhydrous DCM (20 mL).

  • Cool the benzotriazole solution to 0 °C and slowly add the freshly prepared 2-furoyl chloride solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid, which can be further purified by recrystallization if necessary.

Synthesis_of_Furoylbenzotriazole FuroicAcid 2-Furoic Acid FuroylChloride 2-Furoyl Chloride FuroicAcid->FuroylChloride Activation ThionylChloride SOCl₂ ThionylChloride->FuroylChloride Product This compound FuroylChloride->Product Acylation Benzotriazole 1H-Benzotriazole Benzotriazole->Product

Caption: Synthesis of this compound.

Acylation of an Amine with this compound

Materials:

  • Amine (e.g., benzylamine) (1.0 eq)

  • This compound (1.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the amine (5 mmol) in DCM (25 mL).

  • Add this compound (5.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the corresponding furoic acid amide.

Amine_Acylation_Workflow Start Dissolve Amine and This compound in Solvent Reaction Stir at Room Temperature (2-6 hours) Start->Reaction Workup Aqueous Workup (HCl, NaHCO₃, Brine) Reaction->Workup Isolation Dry, Filter, and Concentrate Workup->Isolation Product Furoic Acid Amide Isolation->Product

Caption: General workflow for amine acylation.

Safety and Handling

A critical advantage of this compound is its superior safety profile compared to 2-furoyl chloride.

  • This compound: A crystalline solid that is stable in air and moisture, making it easy to handle and store. Its primary byproduct, 1H-benzotriazole, is a water-soluble solid with moderate toxicity.

  • 2-Furoyl Chloride: A corrosive and moisture-sensitive liquid that fumes in air.[8][9][10] It reacts violently with water and nucleophiles. Its byproduct, HCl, is a corrosive gas. Proper personal protective equipment and handling in a fume hood are essential.

Conclusion: A Strategic Choice for Modern Synthesis

While 2-furoyl chloride remains a viable and cost-effective option for simple, robust acylations, the advantages of this compound become increasingly apparent in the context of complex, multi-step syntheses, particularly in drug discovery and development. Its stability, ease of handling, mild reaction conditions, and the simplicity of purification offer significant benefits in terms of time, labor, and overall process efficiency. The higher upfront cost of the reagent is often offset by savings in ancillary materials, energy, and waste disposal, making it a strategically sound investment for achieving high yields and purity with sensitive substrates. For the modern synthetic chemist, this compound represents a powerful tool for navigating the challenges of furoylation with elegance and efficiency.

References

  • Singh, M., Singh, A. S., Mishra, N., Agrahari, A. K., & Tiwari, V. K. (2019). A convenient reaction of carboxylic acids with 1H-benzotriazole provides N-acylbenzotriazoles in good yields in the presence of only 0.35 equivalent of trichloroisocyanuric acid and 1.2 equivalents of PPh3. Synthesis, 51(11), 2183-2190. [Link]

  • Bretner, M., Baier, A., Kopańska, K., Najda, A., Schoof, A., Reinholz, M., ... & Borowski, P. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Acta biochimica Polonica, 52(3), 659–666. [Link]

  • Bacho, M., Ocayo, F., Trujillo, A., Santos, J. C., Artigas, V., Fuentealba, M., & Carlos, J. (2024). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society, 69(1), 6111-6117. [Link]

  • Katritzky, A. R., & Zhang, S. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Accounts of Chemical Research, 38(10), 785–796. [Link]

  • Patil, S. A., Patil, R., Miller, D. D., & Patil, S. A. (2014). Synthesis of 5-substituted benzotriazole amides as potential antimicrobial agents. Medicinal Chemistry Research, 23(7), 3348–3357. [Link]

  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1996). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (7), 791–798. [Link]

  • Organic Syntheses. (n.d.). 1,2,3-Benzotriazole. Retrieved January 23, 2026, from [Link]

  • Loba Chemie. (2017). 2-FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved January 23, 2026, from [Link]

  • Meshram, G. A., & Patil, V. D. (2008). CHEMOSELECTIVE ACYLATION AND BENZOYLATION OF ALCOHOLS, PHENOLS AND AMINES USING COPPER OXIDE UNDER SOLVENT FREE CONDITION. International Journal of ChemTech Research, 6(3), 1315-1320. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]

  • Phukan, K., & Borah, R. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmacy and Pharmaceutical Sciences, 6(6), 464-468. [Link]

  • Vibzz Lab. (2023, April 19). Benzotriazole : Organic Synthesis [Video]. YouTube. [Link]

  • Kumar, A., Sharma, S., & Kumar, V. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(11), 1459. [Link]

  • CN105237488A - Synthesis method of benzotriazole - Google Patents. (n.d.).
  • Chemistry - The Key to our Future. (2021, April 6). Acylation of Alcohols, Part 2: with Other Acylating Reagents [Video]. YouTube. [Link]

  • Katritzky, A. R., Toader, D., & Xie, L. (2002). C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Croatica Chemica Acta, 75(4), 957-964. [Link]

  • Carl ROTH. (n.d.). 1,2,3-Benzotriazole. Retrieved January 23, 2026, from [Link]

  • Singh, A. S., Agrahari, A. K., Mishra, N., Singh, M., & Tiwari, V. K. (2019). An Improved N-Acylation of 1H-Benzotriazole Using 2,2′-Dipyridyldisulfide and Triphenylphosphine. ChemistrySelect, 4(13), 3843-3846. [Link]

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Navigating the Environmental Impact of Amide Bond Formation: A Comparative Guide to Coupling Reagents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the synthesis of peptides and small molecules is a cornerstone of innovation. Central to this process is the formation of the amide bond, a reaction frequently facilitated by coupling reagents. While efficacy in synthesis is paramount, the growing emphasis on green chemistry compels us to scrutinize the environmental and safety profiles of these crucial reagents. This guide provides an in-depth comparison of the environmental impact of benzotriazole-based coupling reagents, with a contextual analysis of 1-(2-Furoyl)-1H-benzotriazole, against safer, more sustainable alternatives.

The Central Role and Inherent Risks of Benzotriazole-Based Coupling Reagents

For decades, reagents based on the 1-hydroxybenzotriazole (HOBt) moiety have been the workhorses of peptide synthesis.[1] Compounds such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are renowned for their efficiency in promoting amide bond formation with minimal racemization.[2][3] These reagents function by forming an active ester with a carboxylic acid, which is then susceptible to nucleophilic attack by an amine.

However, the utility of benzotriazole-based reagents is shadowed by significant environmental, health, and safety concerns. The benzotriazole core structure is associated with aquatic toxicity and persistence in the environment. Furthermore, a major operational hazard is the potential explosiveness of HOBt and its derivatives, which has led to restrictions in their transportation and handling.[1][3] From an occupational health perspective, many amidinium-based coupling reagents, including HBTU, are known skin and respiratory sensitizers, capable of inducing allergic reactions that can preclude researchers from working with these compounds.[4][5]

The byproducts of these reactions also contribute to the environmental burden. For instance, the use of BOP results in the formation of the carcinogenic byproduct hexamethylphosphoramide (HMPA).[3] While PyBOP was developed as a less hazardous alternative, the fundamental issues associated with the benzotriazole moiety remain.[2][3]

Contextualizing this compound

The environmental concerns associated with the 1H-benzotriazole byproduct would be similar to those of other benzotriazole-based reagents. In contrast, 2-furoic acid is reported to be readily biodegradable and is a metabolite in various organisms, suggesting a lower environmental concern.[6][7][8] The primary hazard associated with 2-furoic acid is its potential to cause skin and eye irritation.[9][10]

Therefore, the environmental impact of this compound is likely dominated by the characteristics of its benzotriazole component.

The Rise of Greener Alternatives

The drive for safer and more sustainable laboratory practices has spurred the development of alternative coupling reagents that move away from the problematic benzotriazole scaffold.

Oxyma-Based Reagents: A Safer Paradigm

A leading class of greener coupling reagents is based on Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as OxymaPure® or simply Oxyma.[11] This additive, when used with carbodiimides like DIC, or incorporated into standalone uronium salts like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), offers several distinct advantages over its HOBt-based predecessors.

  • Enhanced Safety: Oxyma-based reagents are not explosive, a significant improvement over HOBt and its derivatives.[3]

  • Reduced Toxicity: By avoiding the benzotriazole moiety, these reagents and their byproducts are generally considered to have a more favorable toxicological profile.

  • High Efficiency: In many cases, Oxyma-based reagents have demonstrated coupling efficiencies comparable or even superior to HOBt-based reagents.

Other Notable Green Reagents

Propylphosphonic anhydride (T3P®) is another coupling reagent that aligns with the principles of green chemistry. It is known for high yields and low rates of epimerization, while its byproducts are water-soluble and pose little health or environmental risk, allowing for simpler workup procedures.[12]

Comparative Analysis of Coupling Reagents

To provide a clear comparison, the following table summarizes the key environmental and safety attributes of representative coupling reagents.

Reagent ClassRepresentative Reagent(s)Key AdvantagesEnvironmental and Safety Concerns
Benzotriazole-Based (Aminium/Uronium) HBTU, HATUHigh coupling efficiency, low racemization[2]Potential explosiveness, skin/respiratory sensitizer[3][4][5], aquatic toxicity of byproducts, guanidinylation side reactions
Benzotriazole-Based (Phosphonium) PyBOP, PyAOPHigh coupling efficiency, cleaner reactions than uronium saltsPotential explosiveness of HOBt moiety[3], aquatic toxicity of byproducts
Carbodiimides DCC, DICWidely used, effectiveFormation of insoluble (DCC) or soluble (DIC) urea byproducts[2], potential for racemization without additives[2]
Oxyma-Based COMU, PyOximNon-explosive[3], high reactivity, favorable safety profileLimited long-term stability in solution for some formulations
Phosphonic Anhydrides T3P®High yields, low epimerization, water-soluble byproducts, favorable safety profile[12]Requires careful handling due to reactivity

Experimental Workflow: Comparative Coupling Efficiency and Work-up

A typical experimental workflow to compare the efficiency and environmental impact of different coupling reagents in a simple dipeptide synthesis is outlined below. This protocol is designed to be a self-validating system by including analysis of both product yield and purity, as well as an assessment of the work-up procedure.

Objective: To synthesize Z-Phe-Gly-OEt using a benzotriazole-based reagent (HBTU) and a greener alternative (COMU) and compare their performance and work-up simplicity.
Materials:
  • Z-Phe-OH (N-Cbz-L-phenylalanine)

  • H-Gly-OEt·HCl (Glycine ethyl ester hydrochloride)

  • HBTU

  • COMU

  • Diisopropylethylamine (DIPEA)

  • Solvent: Dichloromethane (DCM) or a greener alternative like 2-Methyltetrahydrofuran (2-MeTHF)

  • Aqueous work-up solutions: 1 M HCl, saturated NaHCO₃, brine

Protocol:
  • Reaction Setup (Parallel Reactions):

    • Reaction A (HBTU): In a round-bottom flask, dissolve Z-Phe-OH (1 mmol) and HBTU (1.1 mmol) in the chosen solvent (10 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes. Add H-Gly-OEt·HCl (1.1 mmol) and continue stirring at room temperature.

    • Reaction B (COMU): In a separate flask, dissolve Z-Phe-OH (1 mmol) and COMU (1.1 mmol) in the chosen solvent (10 mL). Add DIPEA (2.5 mmol) and stir for 5 minutes. Add H-Gly-OEt·HCl (1.1 mmol) and continue stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of both reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with the solvent.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Observation Point: Note any differences in the ease of phase separation and the nature of the byproducts. COMU byproducts are generally more water-soluble, potentially leading to a cleaner organic phase.

  • Analysis:

    • Determine the crude yield of the dipeptide for both reactions.

    • Analyze the purity of the crude product by HPLC.

    • If necessary, purify the product by column chromatography and calculate the isolated yield.

Expected Causality:

The choice of coupling reagent directly influences not only the reaction's safety profile but also its downstream processing. The higher water solubility of Oxyma-based byproducts is expected to simplify the aqueous work-up, reducing the need for extensive purification and minimizing solvent usage, thereby lowering the overall environmental impact of the process.

Visualizing the Impact: A Comparative Flow

G cluster_benzotriazole Benzotriazole-Based Reagents (e.g., HBTU) cluster_oxyma Oxyma-Based Reagents (e.g., COMU) cluster_decision Decision Framework benz_reagent HBTU benz_reaction Amide Bond Formation benz_reagent->benz_reaction benz_byproducts Benzotriazole derivatives, Tetramethylurea benz_reaction->benz_byproducts benz_hazards Potential Explosion Risk Skin Sensitizer Aquatic Toxicity benz_byproducts->benz_hazards safety Safety Profile benz_hazards->safety environment Environmental Impact benz_hazards->environment oxyma_reagent COMU oxyma_reaction Amide Bond Formation oxyma_reagent->oxyma_reaction oxyma_byproducts Oxyma derivatives, Morpholino urea oxyma_reaction->oxyma_byproducts oxyma_advantages Non-Explosive Favorable Safety Profile Water-Soluble Byproducts oxyma_byproducts->oxyma_advantages oxyma_advantages->safety oxyma_advantages->environment efficiency Reaction Efficiency cost Cost

Caption: Comparative workflow and impact of benzotriazole vs. Oxyma-based reagents.

Conclusion: A Call for Conscious Selection

The era of choosing chemical reagents based solely on reaction yield is evolving. As scientists and drug developers, we have a responsibility to consider the broader impact of our work. While benzotriazole-based reagents have a long history of utility, their associated hazards are significant. The development of greener alternatives, such as Oxyma-based reagents and T3P®, provides a clear path forward to safer, more sustainable chemical synthesis. By understanding the environmental and safety profiles of the tools we use, we can make informed decisions that protect not only our researchers but also our planet, without compromising scientific advancement.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Bretner, M., et al. (2005). Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae. Antivir Chem Chemother, 16(5), 315-25. [Link]

  • Na, M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. Toxicol Sci, 188(1), 1-16. [Link]

  • Na, M., et al. (2022). An Evaluation of the Occupational Health Hazards of Peptide Couplers. ACS Chemical Health & Safety, 29(3), 201-216. [Link]

  • PubChem. 2-Furancarboxylic acid. [Link]

  • El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(5), 3875-3885. [Link]

  • Katritzky, A. R., et al. (1989). Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. J. Org. Chem., 54(13), 3014-3018. [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chem., 21, 1539-1552. [Link]

  • Biotage. (2023). Green solvents for solid phase peptide synthesis. [Link]

  • Aprile, C., et al. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Green Chem., 25, 2356-2366. [Link]

  • OxymaPure®. Green chemistry – OxymaPure®. [Link]

  • Yang, H., et al. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used in Pharmaceutical Manufacturing. Org. Process Res. Dev., 22(8), 1047-1057. [Link]

  • Merck Millipore. Novabiochem® Coupling reagents. [Link]

  • Sakkas, V., et al. (2013). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. Catalysts, 3(2), 478-490. [Link]

  • Ferrazzano, L., et al. (2019). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges. Green Chem., 21, 5648-5657. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271-285. [Link]

  • Subirós-Funosas, R., et al. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. J. Pept. Sci., 19(7), 408-414. [Link]

  • Wierckx, N., et al. (2015). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Appl Microbiol Biotechnol, 99(20), 8345-55. [Link]

  • ACS GCI Pharmaceutical Roundtable. Peptide Synthesis Reagent Guide. [Link]

  • Al-Rifai, N., et al. (2021). Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. ACS Chem. Health Saf., 28(1), 58-63. [Link]

  • CEM Corporation. (2023). A new green solvent for solid phase peptide synthesis. [Link]

  • Coste, J., et al. (2013). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Beilstein J. Org. Chem., 9, 1375-1382. [Link]

  • Gyros Protein Technologies. Green Chemistry: healthier chemists with every peptide synthesized. [Link]

  • SUMA B. V., et al. (2018). Synthesis and activity of 1H-benzimidazole and 1H-benzotriazole derivatives as inhibitors of Acanthamoeba castellanii. Int. J. Pharm. Sci. Res., 9(8), 3334-3340. [Link]

  • Pandey, R. K., et al. (2014). Synthesis of N-acylbenzotriazole using acid anhydride. Int. J. Chem. Sci., 12(3), 851-856. [Link]

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  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chem. Rev., 111(11), 6557-6602. [Link]

  • Australian Government Department of Health. (2024). 1H-Benzotriazole and its mono-substituted derivatives - Draft Evaluation Statement. [Link]

  • Gyros Protein Technologies. (2023). Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. [Link]

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Safety Operating Guide

Proper Disposal Procedures for 1-(2-Furoyl)-1H-benzotriazole: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is intrinsically linked to the responsibility of safe disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Furoyl)-1H-benzotriazole, a reactive acylating agent. The procedures outlined below are designed to mitigate risks, ensure regulatory compliance, and uphold the principles of laboratory safety and environmental stewardship.

Understanding the Compound: Hazard Analysis and Disposal Rationale

This compound is an N-acyl benzotriazole. The primary hazards associated with this class of compounds stem from two key structural features: the benzotriazole moiety and the reactive acyl group.

  • Benzotriazole Moiety: 1H-Benzotriazole is classified as harmful if swallowed, a serious eye irritant, and toxic to aquatic life with long-lasting effects. Therefore, it must be treated as a hazardous waste and should never be disposed of down the drain.[1]

  • Furoyl Group and Acyl Linkage: The furoyl group is attached to the benzotriazole via a reactive N-acyl bond. N-acyl benzotriazoles are known to be effective acylating agents and are susceptible to hydrolysis, particularly under basic conditions. This reactivity is the cornerstone of the recommended disposal procedure, as it allows for the controlled degradation of the parent compound into less reactive and more manageable components: 2-furoic acid and 1H-benzotriazole.

The core principle of this disposal protocol is to first chemically transform this compound into its constituent parts through alkaline hydrolysis. This is followed by neutralization of the resulting solution and subsequent disposal as hazardous waste, in accordance with institutional and regulatory guidelines.

Personal Protective Equipment (PPE) and Safety Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment.

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles and a face shieldProtects against splashes of corrosive base and the organic compound.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact with the hazardous materials.
Body Protection A flame-resistant laboratory coatProtects against spills and splashes.
Respiratory Protection Not generally required if performed in a certified chemical fume hoodA fume hood is essential to contain any potential vapors.

All procedures must be conducted within a certified chemical fume hood to ensure proper ventilation. [2] An emergency eyewash and safety shower must be readily accessible.

Step-by-Step Disposal Protocol

This protocol is designed for the laboratory-scale disposal of this compound.

Part A: Alkaline Hydrolysis

This initial step aims to break the N-acyl bond, yielding sodium 2-furoate and 1H-benzotriazole.

Materials:

  • Waste this compound (solid or in an organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Stir plate and magnetic stir bar

  • Beaker or flask of appropriate size

  • Ice bath

Procedure:

  • Preparation: Place a beaker or flask containing a magnetic stir bar on a stir plate within a chemical fume hood. If the waste is a solid, add it to the beaker. If it is dissolved in a solvent, ensure the solvent is compatible with aqueous base (e.g., THF, acetonitrile).

  • Cooling: Place the beaker in an ice bath to manage any potential exothermic reaction.

  • Slow Addition of Base: While stirring, slowly add a 1 M solution of sodium hydroxide. A general rule is to use at least two molar equivalents of NaOH for every mole of this compound to ensure complete hydrolysis.

  • Reaction: Allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete. The N-acyl benzotriazole is generally unstable in the presence of a nucleophile like hydroxide.

  • Visual Confirmation: The reaction should result in a homogenous solution as the starting material is consumed.

Part B: Neutralization

The resulting solution will be basic and must be neutralized before final disposal.

Materials:

  • 1 M Hydrochloric acid (HCl) solution

  • pH paper or a calibrated pH meter

Procedure:

  • Continued Cooling: Keep the reaction vessel in the ice bath to control the heat generated during neutralization.

  • Acid Addition: Slowly add 1 M HCl to the stirring solution. Monitor the pH of the solution frequently using pH paper or a pH meter.

  • Target pH: Continue adding acid until the pH of the solution is between 6.0 and 8.0.[2]

  • Observation: Upon acidification, 2-furoic acid and 1H-benzotriazole may precipitate if their concentration exceeds their solubility in the aqueous solution. This is acceptable for the final disposal step.

Part C: Final Disposal

The neutralized solution contains 1H-benzotriazole, 2-furoic acid, sodium chloride, and water. This mixture is still considered hazardous due to the presence of benzotriazole.

Procedure:

  • Waste Collection: Transfer the neutralized slurry or solution into a designated hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).

  • Labeling: Clearly label the container as "Hazardous Waste" and list the contents: "Water, 1H-Benzotriazole, 2-Furoic Acid, Sodium Chloride."

  • Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[2]

Diagram of the Disposal Workflow:

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Step 1: Alkaline Hydrolysis cluster_neutralization Step 2: Neutralization cluster_disposal Step 3: Final Disposal Prep Waste this compound Hydrolysis Add 1M NaOH (in ice bath) Prep->Hydrolysis Safety First: PPE & Fume Hood Reaction Stir for 1 hour Hydrolysis->Reaction Breaks N-Acyl bond Neutralization Add 1M HCl to pH 6-8 (in ice bath) Reaction->Neutralization Forms Furoate & Benzotriazole Collection Transfer to Hazardous Waste Container Neutralization->Collection Adjust pH for safety Labeling Label Contents Collection->Labeling Pickup Arrange EHS Pickup Labeling->Pickup Regulatory Compliance

Caption: Disposal workflow for this compound.

Causality and Trustworthiness in the Protocol

This protocol is designed as a self-validating system by adhering to fundamental chemical principles and established safety guidelines.

  • Expertise and Experience: The choice of alkaline hydrolysis is based on the known reactivity of N-acyl benzotriazoles, which are readily cleaved by nucleophiles.[3] Using a common and relatively weak base like sodium hydroxide at a controlled temperature minimizes the risk of runaway reactions while ensuring the effective degradation of the parent compound.

  • Trustworthiness: The neutralization step is a standard and critical procedure for rendering corrosive waste safer to handle and transport.[2] Monitoring the pH provides a clear and measurable endpoint for this step. The final disposal as hazardous waste acknowledges the persistent aquatic toxicity of the benzotriazole byproduct, ensuring that environmental contamination is prevented.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of responsible research. By understanding the chemical nature of the compound and its potential hazards, a safe and effective disposal strategy can be implemented. The hydrolysis and neutralization protocol described in this guide provides a reliable method for managing this specific chemical waste stream, thereby protecting laboratory personnel and the environment. Always consult your institution's specific safety and disposal guidelines and the relevant Safety Data Sheets before handling any chemical waste.

References

  • Carl Roth GmbH + Co. KG. (2020). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

  • Greenflow. (2024). How to Dispose of Used Acid: A Safe and Responsible Guide. Retrieved from [Link]

  • KAUST Health & Safety. (n.d.). Working with Corrosives Guideline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 1-(2-Furoyl)-1H-benzotriazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is imperative to foster a culture of safety and excellence in the laboratory. This guide provides essential, immediate safety and logistical information for handling 1-(2-Furoyl)-1H-benzotriazole, a potentially reactive acylating agent. By understanding the chemical nature of this compound and adhering to the protocols outlined below, you can ensure a safe and productive research environment. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, ensuring a deep and practical understanding of safe laboratory practices.

Understanding the Hazard: A Synthesis of Structure and Reactivity

  • 1H-Benzotriazole Moiety: The parent compound, 1H-benzotriazole, is known to be harmful if swallowed and causes serious eye irritation.[1][2][3] It is also recognized as a skin irritant and may cause respiratory irritation.[2]

  • 2-Furoyl Group (Acylating Agent): The 2-furoyl group is an acyl moiety, and related compounds like 2-furoyl chloride are corrosive, causing severe skin burns and eye damage.[3][4] While the benzotriazole leaving group makes this compound a less aggressive acylating agent than the corresponding acyl chloride, it still retains the potential to react with nucleophiles such as water, amines, and thiols.[1] This reactivity is the primary concern for potential health hazards.

Therefore, this compound should be handled as a compound that is likely to be a skin and eye irritant, potentially corrosive upon prolonged contact, and harmful if ingested or inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the planned procedure. The following table summarizes the recommended PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions of solid Safety glasses with side shieldsNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a fume hood
Conducting reactions in solution Chemical splash gogglesNitrile or neoprene glovesFully buttoned laboratory coatNot generally required if handled in a fume hood
Work-up and purification (e.g., extraction, chromatography) Chemical splash goggles and face shieldNitrile or neoprene glovesFully buttoned laboratory coatRecommended if there is a risk of aerosol generation outside of a fume hood
Handling of concentrated solutions or large quantities (>10g) Chemical splash goggles and face shieldDouble-gloving with nitrile or neoprene glovesChemical-resistant apron over a laboratory coatRecommended, especially if not handled in a fume hood
Rationale for PPE Selection:
  • Eye Protection: The potential for eye irritation and damage necessitates, at a minimum, safety glasses with side shields. For procedures with a higher risk of splashes, such as when handling solutions, chemical splash goggles are essential. A face shield provides an additional layer of protection for the entire face and should be used when handling larger quantities or during vigorous reactions.[5]

  • Hand Protection: Nitrile or neoprene gloves offer good resistance to a range of chemicals and are suitable for handling this compound.[6] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them immediately if contamination is suspected. For handling larger quantities, double-gloving is a prudent measure.

  • Body Protection: A standard, fully buttoned laboratory coat is required to protect the skin and clothing from minor spills and splashes. When handling larger volumes or when there is a significant risk of spillage, a chemical-resistant apron should be worn over the lab coat.

  • Respiratory Protection: While routine handling in a well-ventilated chemical fume hood should prevent significant inhalation exposure, a respirator may be necessary for large-scale operations or in the event of a spill outside of a fume hood. The choice of respirator should be based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents.

Engineering Controls:
  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reactions, should be performed in a properly functioning chemical fume hood. This is the most critical engineering control to prevent inhalation of any dust or vapors.

Step-by-Step Handling Protocol:
  • Preparation: Before starting any work, ensure that the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Have appropriate waste containers readily available.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid compound, do so in the chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Solution Preparation: Add the solid this compound to the solvent slowly and with stirring. Be aware of any potential for exothermic reactions, especially with protic solvents.

  • Reaction: Conduct all reactions within the fume hood. Ensure that the reaction vessel is appropriately secured.

  • Work-up and Purification: Perform extractions, filtrations, and chromatography within the fume hood to contain any potential aerosols or vapors.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing PPE.

Emergency Procedures: Be Prepared for the Unexpected

Spills:
  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your supervisor and institutional safety officer.

    • Prevent the spill from spreading by using absorbent booms if available.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personnel Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship of Chemical Waste

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated weighing boats, gloves, and absorbent materials, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste, including reaction mixtures and solvent washes, in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Decontamination of Glassware: Glassware that has been in contact with this compound should be decontaminated before being washed. A common procedure is to rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. This rinse solvent must be collected as hazardous waste. Following the solvent rinse, the glassware can be washed with detergent and water.

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response start Start: New Procedure with This compound risk_assessment Conduct Risk Assessment start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials check_hood Verify Fume Hood Function gather_materials->check_hood don_ppe Don PPE check_hood->don_ppe weigh Weigh Solid in Hood don_ppe->weigh exposure Personnel Exposure don_ppe->exposure dissolve Prepare Solution in Hood weigh->dissolve spill Spill Occurs weigh->spill weigh->exposure react Conduct Reaction in Hood dissolve->react dissolve->spill dissolve->exposure workup Perform Work-up in Hood react->workup react->spill react->exposure decontaminate Decontaminate Glassware workup->decontaminate workup->spill workup->exposure dispose_waste Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end End of Procedure wash_hands->end spill_response Follow Spill Protocol spill->spill_response exposure_response Follow Exposure Protocol exposure->exposure_response

Caption: Workflow for handling this compound.

References

  • Carl ROTH. (2025). Safety Data Sheet: 1,2,3-Benzotriazole. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: (1H)-1,2,3-Benzotriazol-1-ol hydrate. Retrieved from [Link]

  • Columbus Chemical Industries, Inc. (2025). Benzotriazole, (1,2,3-) Powder, Reagent 0835 - SAFETY DATA SHEET. Retrieved from [Link]

  • Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213.
  • Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H.-Y. (2005). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. Synthesis, 2005(03), 497-505.
  • Loba Chemie. (2017). 2- FUROYL CHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.